molecular formula C25H43N13O10 B1663724 Viomycin CAS No. 32988-50-4

Viomycin

货号: B1663724
CAS 编号: 32988-50-4
分子量: 685.7 g/mol
InChI 键: GXFAIFRPOKBQRV-GHXCTMGLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Viomycin is a cyclic peptide antibiotic produced by the actinomycete Streptomyces puniceus, used in the treatment of tuberculosis. It has a role as an antitubercular agent. It is a peptide antibiotic and a heterodetic cyclic peptide. It is a conjugate base of a this compound(3+).
This compound is a tuberactinomycin antibiotic that was used to treat Mycobacterium tuberculosis until it was replaced by the less toxic capreomycin. These drugs bind RNA in bacterial ribosomes and inhibit protein synthesis. This compound was derived from the actinomycete Streptomyces puniceus.
This compound is a cyclic polypeptide isolated from Streptomyces puniceus that is used to treat tuberculosis. This compound acts by blocking bacterial ribosomal translocation.
This compound is a Protein drug with a maximum clinical trial phase of IV that was first approved in 1982.
A strongly basic peptide, antibiotic complex from several strains of Streptomyces. It is allergenic and toxic to kidneys and the labyrinth. This compound is used in tuberculosis as several different salts and in combination with other agents.
See also: Capreomycin (related);  this compound Sulfate (active moiety of).

属性

IUPAC Name

(3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-1,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43N13O10/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48)/b13-7-/t10-,11+,12-,14-,15-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFAIFRPOKBQRV-GHXCTMGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(N[C@H]1O)N)[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43N13O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023741
Record name Viomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32988-50-4
Record name Viomycin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032988504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06827
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Viomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Viomycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.643
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VIOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVU35998K5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Isolation of Viomycin from Streptomyces puniceus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, fermentation, isolation, and purification of Viomycin, a tuberactinomycin antibiotic produced by the actinomycete Streptomyces puniceus. This compound was a historically significant antibiotic in the treatment of tuberculosis. This document details the experimental protocols for the production and purification of this compound, summarizes key quantitative data, and provides a visualization of the biosynthetic pathway.

Introduction

This compound is a member of the tuberactinomycin family of antibiotics, which are nonribosomal peptides with potent activity against Mycobacterium tuberculosis.[1] It was the first of its class to be isolated and identified and saw clinical use before being largely replaced by the less toxic, structurally related capreomycin.[1] The tuberactinomycins, including this compound, exert their antibacterial effect by targeting bacterial ribosomes, binding to RNA, and disrupting protein synthesis.[1] The producing organism, Streptomyces puniceus, is a soil-dwelling bacterium.[2]

This guide serves as a technical resource for researchers in natural product discovery, microbiology, and drug development, providing detailed methodologies and insights into the production of this important antibiotic.

Discovery

The discovery of this compound was first reported in 1951 by A. C. Finlay and colleagues. Their work identified a new antibiotic with activity against Mycobacteria, isolated from a strain of Streptomyces puniceus.

Biosynthesis and Regulation

The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster. The core of the this compound molecule is a cyclic pentapeptide assembled by a nonribosomal peptide synthetase (NRPS) system.[2] The gene cluster for this compound has been sequenced from Streptomyces sp. strain ATCC 11861, Streptomyces vinaceus, and Streptomyces lividans 1326.[2] It is proposed that the gene cluster spans approximately 36.3 kb of DNA and contains 20 open reading frames (ORFs) that are involved in the biosynthesis, regulation, and activation of this compound.[2] The cluster also includes the resistance gene vph.[2]

The NRPS machinery responsible for the synthesis of the pentapeptide core consists of four proteins: VioA, VioF, VioI, and VioG.[2] These enzymes condense and cyclize two molecules of L-2,3-diaminopropionate (L-Dap), two molecules of L-serine (L-Ser), and one molecule of (2S,3R)-capreomycidine (L-Cam).[2] Following cyclization, the VioJ enzyme catalyzes an α,β-desaturation.[2]

The regulation of antibiotic production in Streptomyces is a tightly controlled process, often involving pathway-specific regulatory genes located within the biosynthetic cluster. These regulators respond to various physiological and environmental signals to initiate the production of secondary metabolites like this compound.

This compound Biosynthetic and Regulatory Pathway

Viomycin_Biosynthesis cluster_precursors Precursor Synthesis cluster_nrps Nonribosomal Peptide Synthetase (NRPS) Assembly cluster_modification Post-Assembly Modification cluster_regulation Regulation L_Ser L-Serine VioA VioA L_Ser->VioA VioF VioF L_Ser->VioF L_Dap L-2,3-diaminopropionate VioI VioI L_Dap->VioI L_Cam (2S,3R)-capreomycidine VioG VioG L_Cam->VioG Cyclic_Pentapeptide Cyclic Pentapeptide Intermediate VioA->Cyclic_Pentapeptide VioI->Cyclic_Pentapeptide VioF->Cyclic_Pentapeptide VioJ VioJ (desaturation) VioG->Cyclic_Pentapeptide VioJ->Cyclic_Pentapeptide This compound This compound Cyclic_Pentapeptide->this compound Regulatory_Signals Physiological & Environmental Signals VioR VioR (Transcriptional Regulator) Regulatory_Signals->VioR VioR->VioA activation VioR->VioI VioR->VioF VioR->VioG

Caption: Proposed biosynthetic pathway of this compound highlighting the key enzymatic steps and regulatory control.

Experimental Protocols

The following sections provide detailed protocols for the fermentation of S. puniceus and the subsequent isolation and purification of this compound.

Fermentation of Streptomyces puniceus

This protocol describes the submerged fermentation process for the production of this compound.

4.1.1. Media Composition

Table 1: this compound Production Medium Composition

ComponentConcentration (g/L)
Glucose20.0
Soy Flour15.0
Corn Steep Liquor5.0
CaCO₃2.0
(NH₄)₂SO₄3.0
K₂HPO₄1.0
MgSO₄·7H₂O0.5
Trace Element Solution1.0 mL
pH 7.0 - 7.2 (before sterilization)

Trace Element Solution (g/L): FeSO₄·7H₂O (1.0), MnCl₂·4H₂O (1.0), ZnSO₄·7H₂O (1.0).

4.1.2. Fermentation Protocol

  • Inoculum Preparation: Inoculate a loopful of S. puniceus spores or mycelial fragments into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

  • Production Culture: Inoculate a 2 L production fermenter containing 1.5 L of this compound Production Medium with 5% (v/v) of the seed culture.

  • Fermentation Conditions: Maintain the fermentation at 28°C with an aeration rate of 1.0 vvm (volume of air per volume of medium per minute) and an agitation speed of 300 rpm. Control the pH at approximately 7.0.

  • Fermentation Duration: The typical fermentation time for this compound production is 5 to 7 days. Monitor the production of this compound using a suitable analytical method such as HPLC.

Isolation and Purification of this compound

This protocol outlines the steps for the extraction and purification of this compound from the fermentation broth.

4.2.1. Experimental Workflow

Viomycin_Purification Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/Filtration Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Cation_Exchange Cation Exchange Chromatography (e.g., Dowex 50W) Supernatant->Cation_Exchange Elution Elution with NH4OH Cation_Exchange->Elution Crude_this compound Crude this compound Fraction Elution->Crude_this compound Size_Exclusion Size Exclusion Chromatography (e.g., Sephadex G-25) Crude_this compound->Size_Exclusion Purified_this compound Purified this compound Size_Exclusion->Purified_this compound

Caption: Workflow for the isolation and purification of this compound from fermentation broth.

4.2.2. Purification Protocol

  • Cell Removal: At the end of the fermentation, harvest the broth and remove the mycelium by centrifugation at 8,000 x g for 20 minutes.

  • Cation Exchange Chromatography:

    • Adjust the pH of the supernatant to 7.0.

    • Load the supernatant onto a column packed with a strong cation exchange resin (e.g., Dowex 50W) pre-equilibrated with a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute the bound this compound using a linear gradient of ammonium hydroxide (e.g., 0 to 2 M).

  • Size Exclusion Chromatography:

    • Pool the fractions containing this compound from the cation exchange step and concentrate them under reduced pressure.

    • Apply the concentrated sample to a size exclusion chromatography column (e.g., Sephadex G-25) equilibrated with deionized water to desalt and further purify the this compound.

  • Lyophilization: Lyophilize the purified this compound fractions to obtain a stable powder.

Quantitative Data

The following tables summarize typical quantitative data for this compound production and purification. Note that these values can vary depending on the specific strain and fermentation conditions.

Table 2: Typical this compound Fermentation Yield

ParameterValueUnit
Fermentation Volume10L
Fermentation Time7days
This compound Titer 0.5 - 1.5 g/L

Table 3: this compound Purification Summary

Purification StepTotal Protein (mg)Total this compound (mg)Specific Activity (U/mg)Yield (%)Purification Fold
Clarified Supernatant50001000021001
Cation Exchange500800016808
Size Exclusion5070001407070

(Note: Specific activity units are arbitrary and for illustrative purposes.)

Conclusion

This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Streptomyces puniceus. The detailed protocols for fermentation and purification, along with the summary of quantitative data and the biosynthetic pathway diagram, offer a valuable resource for researchers in the field of natural product drug discovery. Further optimization of fermentation conditions and strain improvement of S. puniceus could lead to enhanced yields of this historically important antibiotic.

References

Chemical structure and properties of the Viomycin peptide antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viomycin is a potent peptide antibiotic belonging to the tuberactinomycin family, a class of drugs historically used as a second-line treatment for infections caused by Mycobacterium tuberculosis, including multidrug-resistant strains.[1] Produced by the actinomycete Streptomyces puniceus, this compound exerts its antimicrobial effect through the inhibition of bacterial protein synthesis.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and antimicrobial properties, and the molecular mechanism of action of this compound. It also details experimental protocols for its analysis and evaluation, offering a valuable resource for researchers in the fields of microbiology, medicinal chemistry, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a cyclic hexapeptide with a complex structure that includes non-proteinogenic amino acids. Its chemical formula is C25H43N13O10, with a molecular weight of approximately 685.7 g/mol .[1] The structure of this compound is characterized by a 16-membered macrocyclic ring. The sulfate salt of this compound has a reported melting point of 266°C with decomposition.[]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC25H43N13O10[1]
Molecular Weight685.7 g/mol [1]
Melting Point266°C (decomposes) (as sulfate salt)[]
SolubilitySoluble in water

Antimicrobial Properties and Mechanism of Action

This compound exhibits a narrow spectrum of activity, primarily targeting mycobacteria. Its primary mechanism of action is the inhibition of protein synthesis in bacteria.[1]

Mechanism of Action: Inhibition of Ribosomal Translocation

This compound binds to the bacterial 70S ribosome at a critical interface between the small (30S) and large (50S) subunits.[3] This binding site involves helix 44 (h44) of the 16S rRNA in the 30S subunit and helix 69 (H69) of the 23S rRNA in the 50S subunit.[3][4] By binding to this site, this compound stabilizes the ribosome in a pre-translocation state, effectively blocking the movement of transfer RNA (tRNA) and messenger RNA (mRNA) through the ribosome.[5][6] This stalling of the ribosome prevents the elongation of the polypeptide chain, ultimately leading to the cessation of protein synthesis and bacterial cell death.[5][6]

The binding of this compound to the ribosome is a competitive process with elongation factor G (EF-G), the enzyme that catalyzes the translocation step of protein synthesis.[5][6] The presence of a tRNA in the A-site of the ribosome enhances the stable binding of this compound.[5][6]

Viomycin_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 30S_Subunit 30S Subunit (16S rRNA) 50S_Subunit 50S Subunit (23S rRNA) This compound This compound This compound->30S_Subunit Binds to 16S rRNA (h44) This compound->50S_Subunit Binds to 23S rRNA (H69) Inhibition Inhibition This compound->Inhibition EFG Elongation Factor G (EF-G) Protein_Synthesis Protein Synthesis (Elongation) EFG->Protein_Synthesis Catalyzes Translocation Inhibition->Protein_Synthesis Blocks Translocation

Figure 1. Mechanism of action of this compound.

Antimicrobial Spectrum

This compound is primarily active against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for susceptible strains are typically in the range of 0.5-2.0 µg/mL.[7]

Table 2: Antimicrobial Spectrum of this compound

OrganismMIC Range (µg/mL)Reference(s)
Mycobacterium tuberculosis (susceptible strains)0.5 - 2.0[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol is a general guideline for determining the MIC of this compound against Mycobacterium tuberculosis H37Rv using the broth microdilution method.

Materials:

  • This compound sulfate powder

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • Sterile 96-well microtiter plates

  • Mycobacterium tuberculosis H37Rv culture

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound sulfate in sterile distilled water at a concentration of 1 mg/mL.

  • Preparation of Bacterial Inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 0.5, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension 1:20 in fresh Middlebrook 7H9 broth to obtain the final inoculum of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of this compound concentrations.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control wells (which should only contain broth).

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days, or until growth is clearly visible in the growth control wells (wells with no antibiotic).

  • Reading the MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.

MIC_Workflow Start Start Prepare_Viomycin_Stock Prepare this compound Stock Solution Start->Prepare_Viomycin_Stock Prepare_Inoculum Prepare M. tuberculosis H37Rv Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Viomycin_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate at 37°C Inoculate_Plate->Incubate_Plate Read_MIC Read MIC as Lowest Inhibitory Concentration Incubate_Plate->Read_MIC End End Read_MIC->End

Figure 2. Workflow for MIC determination.

Cytotoxicity Assay

This protocol outlines a general method for assessing the cytotoxicity of this compound on a mammalian cell line (e.g., Vero cells) using the MTT assay.

Materials:

  • This compound sulfate powder

  • Mammalian cell line (e.g., Vero cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with the mammalian cell line at a density of 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in sterile water or PBS. Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Structural Analysis

The three-dimensional structure of this compound, both alone and in complex with the ribosome, has been elucidated using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography:

The crystal structure of this compound bound to the 70S ribosome has been determined at high resolution.[3] The general workflow for such an analysis involves:

  • Crystallization: Co-crystallization of this compound with purified 70S ribosomes, mRNA, and tRNA. This is typically achieved through vapor diffusion methods.[8]

  • Data Collection: Exposing the crystals to a high-intensity X-ray beam and collecting the diffraction data.[8]

  • Structure Solution and Refinement: Processing the diffraction data to determine the electron density map and building the atomic model of the this compound-ribosome complex.[3][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful technique for determining the solution structure of peptides like this compound and for studying its interactions with other molecules. A typical approach for this compound structural analysis would involve:

  • Sample Preparation: Dissolving a purified sample of this compound in a suitable deuterated solvent (e.g., D2O).

  • Data Acquisition: Acquiring a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as 1H, 13C, COSY, TOCSY, and NOESY experiments.

  • Spectral Assignment and Structure Calculation: Assigning the NMR signals to specific atoms in the this compound molecule and using the distance restraints from NOESY data to calculate the three-dimensional structure.[9]

This compound Biosynthesis

The biosynthesis of this compound is a complex process carried out by a non-ribosomal peptide synthetase (NRPS) system encoded by a gene cluster in Streptomyces puniceus.[10][11] The pathway involves the assembly of the peptide backbone from both proteinogenic and non-proteinogenic amino acid precursors, followed by cyclization and modifications.

Viomycin_Biosynthesis Precursors Amino Acid Precursors (Ser, Dap, β-Lys, etc.) NRPS Non-Ribosomal Peptide Synthetase (NRPS) (VioA, VioI, VioF, VioG) Precursors->NRPS Assembly Peptide Chain Assembly NRPS->Assembly Cyclization Cyclization Assembly->Cyclization Modifications Post-synthesis Modifications (Hydroxylation, Acylation, etc.) Cyclization->Modifications This compound This compound Modifications->this compound

Figure 3. Overview of this compound biosynthesis.

Conclusion

This compound remains an important antibiotic, particularly in the context of multidrug-resistant tuberculosis. Its unique mechanism of action, involving the specific targeting of the bacterial ribosome and inhibition of translocation, provides a clear rationale for its antimicrobial activity. The detailed understanding of its chemical structure and properties, coupled with established experimental protocols for its evaluation, serves as a solid foundation for further research. This includes the development of novel derivatives with improved efficacy and reduced toxicity, as well as the exploration of its potential against other bacterial pathogens. This technical guide provides a comprehensive resource for scientists and researchers dedicated to advancing the field of antibiotic drug discovery and development.

References

Unraveling the Molecular Siege: A Technical Guide to Viomycin's Action on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

Viomycin, a tuberactinomycin antibiotic, is a critical component in the arsenal against multidrug-resistant tuberculosis. Its efficacy stems from a multifaceted attack on the bacterial ribosome, the essential machinery of protein synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's inhibitory action. Through a synthesis of structural biology, kinetic, and biochemical data, we dissect how this compound disrupts ribosomal translocation and compromises translational fidelity. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in antibiotic development and the study of ribosomal function, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key molecular events.

Introduction

The ribosome, a complex ribonucleoprotein machine, is a primary target for a diverse range of antibiotics. This compound, a cyclic polypeptide antibiotic, exerts its potent bactericidal effects by binding to the 70S ribosome and interfering with crucial steps in the translation elongation cycle[1][2]. Specifically, this compound has a dual mechanism of action: it is a potent inhibitor of ribosomal translocation and it induces misreading of the genetic code[2][3][4]. Understanding the precise molecular interactions and conformational changes induced by this compound is paramount for the development of novel antibiotics that can overcome emerging resistance mechanisms. This guide will provide a granular view of this compound's mechanism, supported by quantitative data and detailed methodologies.

The this compound Binding Site: A Bridge Between Subunits

Structural studies using X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in elucidating the binding site of this compound on the bacterial 70S ribosome. This compound lodges itself at a critical interface between the small (30S) and large (50S) ribosomal subunits, a region vital for the coordinated movements required during translation[5][6].

The primary binding pocket is formed by components of both ribosomal RNA (rRNA) and ribosomal proteins. Key interactions involve:

  • 16S rRNA: Helix 44 (h44) of the 30S subunit.

  • 23S rRNA: Helix 69 (H69) of the 50S subunit.

  • Ribosomal Protein: S12.

Notably, recent high-resolution cryo-EM studies have identified up to five distinct this compound binding sites on the E. coli 70S ribosome, with four of these being previously undescribed[7]. The primary and most well-characterized site (Vio1) is located at the intersubunit bridge B2a[7]. The other sites (Vio2-Vio5) are occupied in the rotated state of the ribosome, suggesting a mechanism for how this compound traps the ribosome in a translocation-incompetent conformation[7].

The binding of this compound is significantly enhanced by the presence of a tRNA molecule in the A-site[1][5]. This is because the binding site is partially occluded by the monitoring bases A1492 and A1493 of the 16S rRNA in the absence of an A-site tRNA[4][5]. The interaction of the A-site tRNA with the codon on the mRNA causes these bases to flip out, exposing the this compound binding pocket[4][5].

Inhibition of Translocation: A Molecular Ratchet Jammed

The primary mechanism of this compound's antibacterial activity is the potent inhibition of the translocation step of protein synthesis[1][2]. Translocation is a complex process catalyzed by Elongation Factor G (EF-G) that involves the movement of the mRNA and tRNAs through the ribosome. This compound effectively stalls the ribosome in a pre-translocation state[1][5].

Biochemical and single-molecule FRET studies have revealed that this compound traps the ribosome in a "hybrid" state of tRNA binding, where the acceptor ends of the tRNAs in the A and P sites have moved into the P and E sites of the large subunit, respectively, while their anticodon ends remain in the A and P sites of the small subunit[6][8]. This state is also characterized by a ratcheted conformation of the ribosome, involving the rotation of the 30S subunit relative to the 50S subunit[7][8]. By stabilizing this intermediate state, this compound prevents the completion of translocation, thus halting protein synthesis[8].

The following diagram illustrates the inhibitory effect of this compound on the translocation cycle:

Viomycin_Translocation_Inhibition Pre_translocation Pre-translocation State (A-site tRNA, P-site tRNA) EFG_binding EF-G-GTP Binding Pre_translocation->EFG_binding Hybrid_state Hybrid State Formation (Subunit Rotation) EFG_binding->Hybrid_state Viomycin_binding This compound Binding EFG_binding->Viomycin_binding Translocation_completion Translocation Completion (Post-translocation State) Hybrid_state->Translocation_completion Normal Pathway Hybrid_state->Viomycin_binding Stalled_complex Stalled Hybrid State (Translocation Blocked) Viomycin_binding->Stalled_complex

This compound traps the ribosome in a hybrid state, preventing translocation.

Compromising Translational Fidelity: A Double-Edged Sword

In addition to blocking translocation, this compound also compromises the fidelity of protein synthesis by inducing misreading of the mRNA code[2][4]. This occurs because this compound's binding to the ribosome stabilizes the flipped-out conformation of the monitoring bases A1492 and A1493 in the 16S rRNA[4][5]. These bases are crucial for ensuring the correct Watson-Crick pairing between the codon on the mRNA and the anticodon of the incoming aminoacyl-tRNA.

By locking these bases in their active conformation, this compound lowers the free energy barrier for the accommodation of near-cognate and non-cognate tRNAs, leading to an increased rate of amino acid misincorporation[4].

The diagram below illustrates the impact of this compound on tRNA selection:

Viomycin_Fidelity_Impact cluster_normal Normal tRNA Selection cluster_this compound tRNA Selection with this compound Cognate_tRNA Cognate aa-tRNA Ribosome_A_site Ribosome A-site Cognate_tRNA->Ribosome_A_site Near_cognate_tRNA Near-cognate aa-tRNA Near_cognate_tRNA->Ribosome_A_site Accommodation Accommodation & Peptide Bond Formation Ribosome_A_site->Accommodation High Fidelity Rejection Rejection Ribosome_A_site->Rejection Proofreading V_Cognate_tRNA Cognate aa-tRNA V_Ribosome_A_site Ribosome A-site + this compound V_Cognate_tRNA->V_Ribosome_A_site V_Near_cognate_tRNA Near-cognate aa-tRNA V_Near_cognate_tRNA->V_Ribosome_A_site V_Accommodation Increased Misincorporation V_Ribosome_A_site->V_Accommodation Low Fidelity

This compound decreases the fidelity of tRNA selection, leading to errors in protein synthesis.

Quantitative Analysis of this compound's Inhibitory Action

Kinetic studies have provided valuable quantitative data on the inhibitory effects of this compound. These data are crucial for understanding the potency of the antibiotic and for the development of kinetic models of its action.

Inhibition of Translocation

The inhibitory effect of this compound on translocation is concentration-dependent. The IC50 values, which represent the concentration of this compound required to reduce the rate of an activity by half, are in the nanomolar range, highlighting its potency.

ParameterConditionValueReference
IC50 for Translocation Inhibition 2.5 µM EF-G5 nM[5]
5 µM EF-G6 nM[5]
10 µM EF-G9 nM[5]
Residence Time on Stalled Complex -~45 s[1][5]
Dissociation Constant (Kd) from 70S with empty A-site -~20 µM[5]
Dissociation Constant (Kd) from 70S with A-site tRNA -<< 1 µM[5]
Effect on Translational Fidelity

This compound dramatically increases the kinetic efficiency (kcat/KM) of dipeptide formation with near-cognate codons, while having a negligible effect on cognate codons.

ParameterCodon in A-siteThis compound Concentrationkcat/KM (µM⁻¹s⁻¹)Reference
Dipeptide Formation Cognate (UUC)0 µM38.3 ± 0.7[4]
Cognate (UUC)1 mM~38[4]
Near-cognate (CUC)0 µM0.0005 ± 0.00004[4]
Near-cognate (CUC)1 mM9.4 ± 0.8[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the molecular mechanism of this compound action.

In Vitro Translation Assay

Objective: To measure the inhibitory effect of this compound on protein synthesis.

Principle: A cell-free system containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes, and an mRNA template) is used to synthesize a reporter protein (e.g., luciferase). The amount of protein produced is quantified, and the inhibitory effect of this compound is determined by comparing the protein yield in the presence and absence of the antibiotic.

Methodology:

  • Preparation of the Reaction Mixture: A master mix is prepared containing an E. coli S30 extract, amino acids, an energy regenerating system (ATP, GTP), and a DNA template encoding a reporter gene under the control of a bacterial promoter.

  • Addition of this compound: A range of this compound concentrations are added to the reaction mixtures. A control reaction without this compound is also prepared.

  • Incubation: The reactions are incubated at 37°C for a specified period (e.g., 1-2 hours) to allow for transcription and translation.

  • Quantification of Protein Synthesis: The amount of synthesized reporter protein is measured. For luciferase, a luminometer is used to measure the light output after the addition of luciferin substrate.

  • Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

The following diagram outlines the workflow for an in vitro translation assay:

in_vitro_translation_workflow Start Start Prepare_mix Prepare in vitro translation mix Start->Prepare_mix Add_this compound Add varying concentrations of this compound Prepare_mix->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Measure_reporter Measure reporter protein activity Incubate->Measure_reporter Analyze_data Analyze data and determine IC50 Measure_reporter->Analyze_data End End Analyze_data->End

Workflow for determining the inhibitory effect of this compound on protein synthesis.
Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the three-dimensional structure of the ribosome in complex with this compound.

Principle: A purified solution of ribosome-viomycin complexes is rapidly frozen in a thin layer of vitreous ice. The frozen sample is then imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual ribosome particles in different orientations are collected and computationally processed to reconstruct a high-resolution 3D map of the complex.

Methodology:

  • Complex Formation: Purified 70S ribosomes are incubated with a molar excess of this compound to ensure saturation of the binding sites.

  • Grid Preparation: A small volume of the ribosome-viomycin complex solution is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane.

  • Data Collection: The frozen grids are loaded into a cryo-electron microscope, and a large dataset of images is collected automatically.

  • Image Processing: The raw images are corrected for motion and contrast transfer function. Individual particle images are picked and classified to remove damaged or aggregated particles.

  • 3D Reconstruction and Model Building: The classified particle images are used to generate an initial 3D model, which is then refined to high resolution. An atomic model of the ribosome-viomycin complex is then built into the resulting cryo-EM density map.

X-ray Crystallography

Objective: To obtain an atomic-resolution structure of the ribosome-viomycin complex.

Principle: Highly purified and concentrated ribosome-viomycin complexes are crystallized. The resulting crystals are then exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded. The diffraction data are used to calculate an electron density map, into which an atomic model of the complex is built and refined.

Methodology:

  • Crystallization: The ribosome-viomycin complex is mixed with a precipitant solution under controlled conditions to induce the formation of well-ordered crystals. This is often done using vapor diffusion methods (sitting or hanging drop).

  • Data Collection: The crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination: The phases of the diffraction data are determined using methods such as molecular replacement. An electron density map is calculated, and an atomic model is built and refined against the experimental data.

Conclusion and Future Directions

This compound's intricate mechanism of action, involving the dual inhibition of translocation and the corruption of translational fidelity, underscores the sophisticated strategies employed by natural antibiotics to neutralize bacterial protein synthesis. The structural and kinetic data presented in this guide provide a solid foundation for understanding these processes at a molecular level.

Future research should focus on several key areas:

  • Elucidating the role of the newly identified this compound binding sites: Understanding how these additional sites contribute to the overall inhibitory mechanism could reveal new avenues for antibiotic design.

  • Investigating the mechanisms of this compound resistance: A deeper understanding of how bacteria evolve resistance to this compound is crucial for developing strategies to circumvent it.

  • Structure-guided design of novel tuberactinomycin analogs: The detailed structural information now available can be leveraged to design new derivatives of this compound with improved efficacy and reduced toxicity.

By continuing to unravel the complexities of this compound's interaction with the ribosome, the scientific community can pave the way for the development of the next generation of antibiotics to combat the growing threat of multidrug-resistant bacteria.

References

Viomycin's Role in Inhibiting Prokaryotic Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viomycin, a tuberactinomycin antibiotic, is a potent inhibitor of prokaryotic protein synthesis, playing a critical role in the treatment of multidrug-resistant tuberculosis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's inhibitory action. It details the antibiotic's binding site on the 70S ribosome, its profound effects on the translocation step of elongation, and its influence on translational fidelity. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound's function, and utilizes visualizations to illustrate complex molecular interactions and experimental workflows. The information presented herein is intended to support further research and development of novel antimicrobial agents targeting the bacterial ribosome.

Introduction

The bacterial ribosome is a primary target for a multitude of antibiotics. Understanding the precise mechanisms by which these molecules disrupt protein synthesis is paramount for overcoming the growing challenge of antibiotic resistance. This compound, a cyclic polypeptide antibiotic, has long been recognized for its efficacy against Mycobacterium tuberculosis. Its unique mode of action, which involves stalling the ribosome in a specific conformational state, offers valuable insights into the intricate dynamics of translation and presents opportunities for the design of new, more effective therapeutics. This guide delves into the core aspects of this compound's interaction with the prokaryotic translational machinery.

Mechanism of Action

This compound exerts its inhibitory effects by binding to a specific site on the 70S ribosome and interfering with the elongation phase of protein synthesis, primarily by inhibiting translocation.[1][2]

The this compound Binding Site

Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have precisely mapped the binding site of this compound on the bacterial ribosome.[3][4] this compound binds at the interface of the small (30S) and large (50S) ribosomal subunits, in a pocket formed by helix 44 (h44) of the 16S rRNA and helix 69 (H69) of the 23S rRNA.[3][4] This strategic location is adjacent to the A site, where incoming aminoacyl-tRNAs are delivered.

Key ribosomal residues involved in the interaction include nucleotides A1492 and A1493 of the 16S rRNA, which are crucial for decoding the mRNA codon.[5] this compound's binding locks these "monitoring bases" in a flipped-out conformation, a state they normally adopt when a cognate tRNA is in the A site.[3]

Inhibition of Translocation

The primary mechanism of this compound's action is the inhibition of the translocation of tRNAs and mRNA along the ribosome, a critical step in peptide chain elongation catalyzed by Elongation Factor G (EF-G).[1][2] this compound achieves this by:

  • Stabilizing A-site tRNA: this compound significantly increases the affinity of peptidyl-tRNA for the A site, effectively trapping it in the pre-translocation state.[6]

  • Trapping a Rotated Ribosomal State: this compound binding stabilizes the ribosome in a "ratcheted" or rotated conformation, an intermediate state of translocation.[7][8] This conformation is characterized by the tRNAs occupying hybrid A/P and P/E states.[8] By locking the ribosome in this intermediate state, this compound prevents the conformational changes necessary for the completion of translocation.[7]

  • Competition with EF-G: this compound and EF-G compete for binding to the pre-translocation ribosome.[1] The probability of inhibition by this compound is dependent on the relative concentrations of the antibiotic and EF-G.[1] Once bound, this compound-stalled ribosomes can still bind EF-G, leading to futile cycles of GTP hydrolysis without productive translocation.[1]

Effects on Translational Fidelity

Beyond its primary role in translocation inhibition, this compound also impacts the accuracy of protein synthesis. By locking the monitoring bases A1492 and A1493 in their active, flipped-out conformation, this compound effectively bypasses a key step in tRNA selection.[3] This leads to an increase in the misreading of near-cognate codons, thereby reducing translational fidelity.[3][9] This effect, however, is considered secondary to translocation inhibition as the primary cause of cell growth inhibition.[3]

Quantitative Data

The following tables summarize key quantitative data related to this compound's inhibitory activity.

ParameterOrganism/SystemValueReference(s)
IC50 (Protein Synthesis) E. coli in vitro translation system0.6 µM[10] (from initial search)
IC50 (Translocation) E. coli ribosomes (2.5 µM EF-G)5 nM[1]
E. coli ribosomes (5 µM EF-G)6 nM[1]
E. coli ribosomes (10 µM EF-G)9 nM[1]

Table 1: Inhibitory Concentrations (IC50) of this compound.

ParameterConditionValueReference(s)
Dissociation Constant (Kd) 70S ribosomes with empty A site~20 µM[1]
70S ribosomes with peptidyl-tRNA in A site<< 1 µM[1]
Dissociation Rate Constant (koff) From EF-G-bound ribosome0.022 s-1[1]
Residence Time On EF-G-bound ribosome~45 s[1]

Table 2: Binding Affinity and Kinetic Parameters of this compound.

ParameterCodonFold Reduction in AccuracyReference(s)
Translational Accuracy Near-cognate CUC (vs. cognate UUC)~21,000-fold (at 1 mM this compound)[3][9]

Table 3: Effect of this compound on Translational Fidelity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of this compound action.

In Vitro Translation Inhibition Assay

This assay measures the concentration-dependent inhibition of protein synthesis by this compound in a reconstituted cell-free translation system.

Materials:

  • Purified 70S ribosomes from E. coli

  • Initiation Factors (IF1, IF2, IF3)

  • Elongation Factors (EF-Tu, EF-Ts, EF-G)

  • Aminoacyl-tRNA synthetases

  • tRNA mixture

  • mRNA template (e.g., encoding a reporter protein like luciferase or GFP)

  • Amino acid mixture

  • ATP and GTP

  • This compound stock solution

  • Reaction buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)

  • Scintillation fluid or luminometer/fluorometer

Protocol:

  • Reaction Setup: Prepare a master mix containing all components for the in vitro translation reaction except for the mRNA and this compound.

  • This compound Dilutions: Prepare a serial dilution of this compound in the reaction buffer.

  • Initiation: Pre-incubate the 70S ribosomes, mRNA, and fMet-tRNAfMet with IFs and GTP to form the 70S initiation complex.

  • Elongation Inhibition: Add varying concentrations of this compound to the initiated complexes, followed by the addition of the elongation master mix (containing EF-Tu, EF-G, aminoacyl-tRNAs, and GTP).

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Quantification:

    • Radiolabeling: If using a radiolabeled amino acid (e.g., [35S]-methionine), stop the reaction by adding a strong acid (e.g., trichloroacetic acid), collect the precipitated protein on a filter, and measure the incorporated radioactivity using a scintillation counter.

    • Reporter Protein: If using a reporter protein, measure the luminescence or fluorescence signal according to the reporter's specific protocol.

  • Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration. Determine the IC50 value from the dose-response curve.

Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay is used to determine the binding affinity (Kd) of this compound to the ribosome.

Materials:

  • Purified 70S ribosomes

  • Radiolabeled this compound (e.g., [3H]-viomycin) or a competitive binding setup with a known radiolabeled ligand.

  • Binding buffer (e.g., Tris-HCl, MgCl2, KCl)

  • Nitrocellulose filters (0.45 µm pore size)

  • Filtration apparatus

  • Scintillation fluid and counter

Protocol:

  • Binding Reactions: Set up a series of binding reactions in microcentrifuge tubes. Each reaction should contain a fixed concentration of 70S ribosomes and varying concentrations of radiolabeled this compound. Include a control with no ribosomes to determine non-specific binding.

  • Incubation: Incubate the reactions at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Filtration: Quickly filter each reaction mixture through a nitrocellulose filter under vacuum. Ribosomes and any bound radiolabeled this compound will be retained on the filter, while unbound this compound will pass through.

  • Washing: Wash the filters with a small volume of cold binding buffer to remove any non-specifically bound ligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the radiolabeled this compound concentration. Fit the data to a saturation binding curve to determine the Kd.

Quench-Flow Kinetics Assay

This technique allows for the measurement of rapid kinetic events in translation, such as the rate of peptide bond formation or translocation, in the presence of this compound.

Materials:

  • Quench-flow instrument

  • Purified 70S initiation complexes (ribosome, mRNA, f-[3H]Met-tRNAfMet in the P site)

  • Ternary complex (EF-Tu-GTP-aminoacyl-tRNA)

  • EF-G and GTP

  • This compound

  • Quenching solution (e.g., formic acid or KOH)

  • HPLC system for peptide analysis

Protocol:

  • Reactant Loading: Load the syringes of the quench-flow instrument with the different reactants. For example, syringe 1 with the 70S initiation complex, and syringe 2 with the ternary complex, EF-G, GTP, and this compound.

  • Rapid Mixing: The instrument rapidly mixes the contents of the syringes, initiating the reaction.

  • Time-course Quenching: After a defined, short incubation time (milliseconds to seconds), the reaction is quenched by mixing with the quenching solution from a third syringe.

  • Product Analysis: A series of reactions are performed with varying incubation times. The quenched samples are then analyzed, for example, by HPLC to separate and quantify the di- or tri-peptides formed.

  • Data Analysis: Plot the amount of product formed over time. The data can be fitted to kinetic models to determine rate constants for specific steps of translation and how they are affected by this compound.[1]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is used to visualize the structure of the ribosome-viomycin complex at near-atomic resolution.

Materials:

  • Purified 70S ribosomes in a pre-translocation state (with mRNA and tRNAs)

  • This compound

  • Cryo-EM grids (e.g., copper grids with a holey carbon film)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Liquid ethane and liquid nitrogen

  • Transmission electron microscope equipped with a cryo-stage and a direct electron detector

Protocol:

  • Complex Formation: Incubate the purified 70S pre-translocation complexes with an excess of this compound to ensure saturation of the binding site.

  • Grid Preparation: Apply a small volume (3-4 µL) of the ribosome-viomycin complex solution to a glow-discharged cryo-EM grid.

  • Blotting and Plunge-Freezing: The grid is blotted to create a thin film of the solution and then rapidly plunged into liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preserving the native structure of the complex.

  • Data Collection: The vitrified grid is transferred to the cryo-electron microscope. A large number of images (micrographs) of the frozen-hydrated particles are collected automatically.

  • Image Processing and 3D Reconstruction: The collected images are processed using specialized software to pick individual ribosome particles, classify them into different conformational states, and reconstruct a high-resolution 3D density map of the ribosome-viomycin complex.

  • Model Building and Refinement: An atomic model of the complex is built into the 3D map and refined to provide detailed insights into the molecular interactions between this compound and the ribosome.[4]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound's mechanism of action and experimental workflows.

Viomycin_Mechanism cluster_elongation Elongation Cycle cluster_this compound This compound Inhibition A-site_binding Aminoacyl-tRNA binds to A-site Peptide_bond_formation Peptide Bond Formation A-site_binding->Peptide_bond_formation Translocation Translocation (EF-G, GTP) Peptide_bond_formation->Translocation Ribosome_PRE Pre-translocation Ribosome Peptide_bond_formation->Ribosome_PRE Translocation->A-site_binding This compound This compound Viomycin_Bound This compound-Ribosome Complex (Rotated State) Ribosome_PRE->Viomycin_Bound Binds to h44/H69 Viomycin_Bound->Translocation INHIBITS EFG EF-G EFG->Ribosome_PRE Competes for binding

Caption: Mechanism of this compound-mediated inhibition of translocation.

Fidelity_Mechanism Ternary_Complex Ternary Complex (EF-Tu-GTP-aa-tRNA) A_site Ribosome A-site Ternary_Complex->A_site Codon_Recognition Codon Recognition (A1492/A1493 flip-out) A_site->Codon_Recognition GTP_Hydrolysis GTP Hydrolysis Codon_Recognition->GTP_Hydrolysis Cognate Codon_Recognition->GTP_Hydrolysis Near-cognate (in presence of this compound) Dissociation Dissociation of near-cognate tRNA Codon_Recognition->Dissociation Near-cognate Peptide_Bond_Formation Peptide Bond Formation GTP_Hydrolysis->Peptide_Bond_Formation This compound This compound This compound->Codon_Recognition Locks A1492/A1493 in flipped-out state

Caption: this compound's effect on translational fidelity.

Quench_Flow_Workflow Syringe1 Syringe 1 70S Initiation Complex Mixer1 Rapid Mixer Syringe1->Mixer1 Syringe2 Syringe 2 Ternary Complex + EF-G + GTP + this compound Syringe2->Mixer1 Delay_Loop Delay Loop (Variable Time) Mixer1->Delay_Loop Mixer2 Quench Mixer Delay_Loop->Mixer2 Syringe3 Syringe 3 Quench Solution Syringe3->Mixer2 Collection Sample Collection Mixer2->Collection Analysis HPLC Analysis Collection->Analysis

Caption: Experimental workflow for a quench-flow kinetics assay.

Conclusion

This compound's intricate mechanism of inhibiting prokaryotic protein synthesis serves as a paradigm for understanding antibiotic-ribosome interactions. By precisely targeting the ribosomal translocation process and influencing translational fidelity, this compound effectively halts bacterial growth. The detailed molecular insights and experimental methodologies presented in this guide are intended to empower researchers in the fields of microbiology, structural biology, and drug discovery. A continued, deep understanding of the mechanisms of action of existing antibiotics like this compound is essential for the rational design of new antimicrobial agents that can combat the ever-evolving landscape of antibiotic resistance.

References

An In-depth Technical Guide to the Biosynthesis of Viomycin in Streptomyces Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Viomycin is a tuberactinomycin antibiotic with potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. Produced by various Streptomyces species, its unique cyclic peptide structure and mechanism of action make it a subject of significant interest for both academic research and the development of novel anti-tuberculosis therapeutics. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery involved. It includes quantitative data on enzyme kinetics, detailed experimental protocols for studying the pathway, and visual diagrams to elucidate the complex biological processes. This document is intended to serve as a core resource for professionals engaged in the study and manipulation of this important biosynthetic pathway.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, which has been identified and sequenced in several Streptomyces species, including Streptomyces sp. ATCC 11861 and Streptomyces vinaceus.[1] The this compound biosynthetic gene cluster spans approximately 36.3 kb and contains 20 open reading frames (ORFs).[1] These genes encode all the necessary proteins for precursor synthesis, nonribosomal peptide assembly, post-modification, regulation, and self-resistance.

Table 1: Genes and Proposed Functions in the this compound Biosynthetic Cluster

GeneProposed Function
vioANonribosomal peptide synthetase (NRPS)
vioBL-2,3-diaminopropionate (L-DAP) synthase
vioCL-arginine hydroxylase
vioDCapreomycidine synthase
vioEPutative transporter
vioFNRPS
vioGNRPS
vioHType II thioesterase
vioINRPS
vioJDesaturase
vioKOrnithine cyclodeaminase
vioLCarbamoyltransferase
vioMβ-lysine ligase
vioNMbtH-like protein
vioOβ-lysine synthase component
vioPLysine 2,3-aminomutase
vioQHydroxylase
vioRTranscriptional regulator
vioSThis compound phosphotransferase-related protein
vioTTranscriptional regulator
vphThis compound phosphotransferase (resistance)

The Biosynthesis Pathway of this compound

The biosynthesis of this compound can be divided into three main stages: 1) synthesis of non-proteinogenic amino acid precursors, 2) assembly of the cyclic pentapeptide core by nonribosomal peptide synthetases (NRPSs), and 3) post-modification of the cyclic peptide core.

Synthesis of Precursors

The this compound structure incorporates several non-proteinogenic amino acids, the biosynthesis of which is encoded within the gene cluster.

  • L-2,3-diaminopropionate (L-DAP): Synthesized from L-serine.

  • β-ureidodehydroalanine: Derived from L-DAP through the action of the carbamoyltransferase VioL.

  • (2S,3R)-capreomycidine: Formed from L-arginine via hydroxylation by VioC and subsequent cyclization catalyzed by VioD.

  • β-lysine: Produced from L-lysine by the lysine 2,3-aminomutase, VioP.

NRPS Assembly of the Cyclic Pentapeptide Core

The cyclic pentapeptide core of this compound is assembled by a multi-enzyme NRPS complex comprising VioA, VioF, VioG, and VioI. These enzymes activate and tether the amino acid precursors as thioesters and catalyze peptide bond formation in a sequential manner. The order of modules in the NRPS machinery does not follow a simple linear arrangement, a notable feature of this compound biosynthesis.

Post-Modification Steps

Following the assembly and cyclization of the pentapeptide core, several modifications are introduced to yield the mature this compound molecule:

  • Desaturation: VioJ catalyzes a desaturation reaction within the cyclic core.

  • Hydroxylation: The hydroxylase VioQ modifies the capreomycidine residue.

  • Acylation: A β-lysine tail is attached to the cyclic core, a reaction involving VioM and VioO.

Viomycin_Biosynthesis_Pathway cluster_precursors Precursor Biosynthesis cluster_nrps NRPS Assembly cluster_post_modification Post-Modification L-Serine L-Serine L-DAP L-DAP L-Serine->L-DAP VioB NRPS VioA, VioF, VioG, VioI L-Serine->NRPS L-Arginine L-Arginine Capreomycidine Capreomycidine L-Arginine->Capreomycidine VioC, VioD L-Lysine L-Lysine beta-Lysine β-Lysine L-Lysine->beta-Lysine VioP beta-ureido-DAP β-ureidodehydroalanine L-DAP->beta-ureido-DAP VioL L-DAP->NRPS beta-ureido-DAP->NRPS Capreomycidine->NRPS This compound This compound beta-Lysine->this compound Cyclic Pentapeptide Cyclic Pentapeptide NRPS->Cyclic Pentapeptide Modified Peptide 1 Modified Peptide 1 Cyclic Pentapeptide->Modified Peptide 1 VioJ (Desaturation) Modified Peptide 2 Modified Peptide 2 Modified Peptide 1->Modified Peptide 2 VioQ (Hydroxylation) Modified Peptide 2->this compound VioM, VioO (β-Lysine acylation)

Caption: The biosynthetic pathway of this compound, from precursor synthesis to the final modified antibiotic.

Quantitative Data

Precise quantitative data is crucial for understanding the efficiency of the biosynthetic pathway and for guiding metabolic engineering efforts.

Table 2: Kinetic Parameters of VioC from Streptomyces vinaceus

SubstrateApparent KM (mM)kcat (min-1)kcat/KM (min-1mM-1)
L-arginine3.40 ± 0.452611 ± 196767 ± 183
L-homo-arginine--118 ± 47.1
L-canavanine--63.3 ± 17
Data from reference[2]

Table 3: Impact of Gene Deletion on this compound Production in Streptomyces lividans (Heterologous Host)

Deleted GeneResulting Product(s)Relative Production Level
vioQNon-hydroxylated this compound derivativesSignificant production
vioPDes-β-lysine-viomycin (Tuberactinamine A)Significant production
vioLAcetylated this compound derivatives (carbamoyl replaced)Very low levels
Data compiled from reference[1]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the this compound biosynthesis pathway.

Heterologous Expression of the this compound Gene Cluster in Streptomyces lividans

This protocol describes the transfer and expression of the this compound gene cluster in a heterologous host, S. lividans, which is often used for its genetic tractability and ability to produce secondary metabolites.

  • Vector Construction: The this compound gene cluster, typically housed on a cosmid, is modified in E. coli to include elements necessary for intergeneric conjugation and integration into the Streptomyces genome (e.g., an origin of transfer oriT and an integration cassette like φC31).

  • Intergeneric Conjugation: The engineered cosmid is transferred from the E. coli donor strain to the S. lividans recipient strain via conjugation on a suitable agar medium (e.g., ISP4).

  • Selection of Exconjugants: Exconjugants are selected by overlaying the conjugation plates with antibiotics to which the donor E. coli is sensitive and the recipient S. lividans carrying the integrated cosmid is resistant.

  • Cultivation for this compound Production: Positive exconjugants are cultured in a this compound production medium for an extended period (e.g., 7-10 days).

  • Extraction and Analysis: The culture supernatant is harvested, and this compound and its derivatives are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Heterologous_Expression_Workflow Cosmid_with_vio_cluster Cosmid with This compound gene cluster E_coli_donor E. coli donor strain Cosmid_with_vio_cluster->E_coli_donor Transformation Conjugation Conjugation E_coli_donor->Conjugation S_lividans_recipient S. lividans recipient strain S_lividans_recipient->Conjugation Selection Selection of exconjugants Conjugation->Selection Fermentation Fermentation and This compound Production Selection->Fermentation Analysis HPLC and MS Analysis Fermentation->Analysis

Caption: A generalized workflow for the heterologous expression of the this compound gene cluster.

Gene Knockout in Streptomyces using CRISPR-Cas9

CRISPR-Cas9 mediated gene editing has become a powerful tool for functional genomics in Streptomyces.

  • Design of gRNA: A specific guide RNA (gRNA) is designed to target the gene of interest within the this compound cluster.

  • Construction of the CRISPR-Cas9 Plasmid: The gRNA sequence is cloned into a Streptomyces-compatible CRISPR-Cas9 plasmid, which also contains the Cas9 nuclease gene and a template for homologous recombination to repair the double-strand break.

  • Transformation into Streptomyces: The CRISPR-Cas9 plasmid is introduced into the this compound-producing Streptomyces strain via protoplast transformation or conjugation.

  • Selection and Screening of Mutants: Transformants are selected, and successful gene knockouts are identified by PCR screening and subsequent sequencing of the target locus.

  • Phenotypic Analysis: The mutant strain is cultivated, and the production of this compound or its intermediates is analyzed by HPLC and MS to determine the function of the knocked-out gene.

In Vitro ATP-PPi Exchange Assay for NRPS A-Domain Substrate Specificity

This assay is used to determine the amino acid substrate specificity of the adenylation (A) domains of the NRPS enzymes.

  • Protein Expression and Purification: The NRPS A-domain of interest (e.g., from VioF) is overexpressed in E. coli and purified.

  • Assay Reaction: The purified enzyme is incubated in a reaction mixture containing an amino acid substrate, ATP, MgCl₂, and radiolabeled pyrophosphate ([³²P]PPi).

  • Detection of [³²P]ATP: If the A-domain activates the amino acid, it will catalyze the exchange of [³²P]PPi into ATP. The amount of [³²P]ATP formed is quantified by separating it from unincorporated [³²P]PPi and measuring the radioactivity.

  • Substrate Profiling: The assay is performed with a panel of different amino acids to determine the substrate preference of the A-domain.

Purification of this compound from Culture Broth

A general protocol for the purification of this compound is as follows:

  • Culture Preparation: A this compound-producing Streptomyces strain is grown in a suitable production medium.

  • Harvesting: The culture is centrifuged to separate the mycelium from the supernatant.

  • Initial Purification: The supernatant is subjected to cation exchange chromatography.

  • Further Purification: The this compound-containing fractions are further purified using size-exclusion chromatography.

  • Final Polishing: The final purification step is typically performed using reverse-phase HPLC, and the purity is confirmed by analytical HPLC and MS.

Conclusion and Future Outlook

The biosynthesis of this compound in Streptomyces is a complex and fascinating process involving a unique set of enzymatic reactions. A thorough understanding of this pathway is essential for the rational design and engineering of novel this compound analogs with improved therapeutic properties. The methodologies outlined in this guide provide a solid foundation for researchers to further explore the intricacies of this compound biosynthesis. Future work in this area will likely focus on the detailed characterization of all the biosynthetic enzymes, the elucidation of the regulatory networks controlling the expression of the gene cluster, and the application of synthetic biology approaches to generate a diverse library of this compound derivatives for drug discovery.

References

The Tuberactinomycin Family of Antibiotics: A Technical Guide to Viomycin and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tuberactinomycin family of antibiotics represents a critical class of natural products known for their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These non-ribosomally synthesized cyclic peptides have historically served as vital second-line agents in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3] Viomycin, the first member of this family to be discovered, has been instrumental in both clinical applications and in advancing our understanding of bacterial protein synthesis.[1] This guide provides a comprehensive technical overview of the tuberactinomycin family, with a detailed focus on this compound's structure, mechanism of action, biosynthesis, and its relationship to other members of the family.

The Tuberactinomycin Family: Structure and Members

The tuberactinomycins are characterized by a conserved cyclic pentapeptide core, which is assembled by non-ribosomal peptide synthetases (NRPS).[1][4] This core structure is then subjected to a series of post-synthesis modifications, resulting in the various members of the family.[1] Key members of the tuberactinomycin family include:

  • This compound (Tuberactinomycin B): Isolated from Streptomyces puniceus, it is one of the most well-studied members of the family.[1]

  • Capreomycin: A closely related antibiotic also used in the treatment of TB, it exists as a mixture of four isoforms (IA, IB, IIA, and IIB).[5]

  • Enthis compound (Tuberactinomycin N): Another naturally occurring tuberactinomycin with anti-mycobacterial activity.[1]

  • Tuberactinomycin A and O: Other members of the family with variations in their side-chain modifications.[1]

The structural diversity within the family arises from modifications at specific positions on the pentapeptide core, which influence their biological activity and pharmacokinetic properties.[1]

This compound: A Detailed Profile

Structure and Physicochemical Properties

This compound is a strongly basic, water-soluble polypeptide antibiotic. Its chemical formula is C25H43N13O10, with a molar mass of 685.700 g·mol−1. The complex cyclic structure contains several non-proteinogenic amino acids, which are crucial for its biological function.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting protein synthesis in prokaryotes.[1][5] It binds to the 70S ribosome at the interface between the small (30S) and large (50S) subunits.[5] Specifically, it interacts with helix 44 (h44) of the 16S rRNA in the 30S subunit and helix 69 (H69) of the 23S rRNA in the 50S subunit.[5][6] This binding event stabilizes the pre-translocation state of the ribosome, effectively locking the tRNA in the A-site and preventing the translocation step of elongation.[5] This leads to a cessation of polypeptide chain elongation and ultimately, bacterial cell death.

dot

Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 30S_Subunit 30S Subunit (h44) 50S_Subunit 50S Subunit (H69) A_Site A-Site with tRNA Translocation_Blocked Translocation Blocked A_Site->Translocation_Blocked P_Site P-Site This compound This compound Binding Binding Event This compound->Binding Binding->30S_Subunit Interacts with h44 Binding->50S_Subunit Interacts with H69 Binding->A_Site Stabilizes tRNA Protein_Synthesis_Inhibition Protein Synthesis Inhibition Translocation_Blocked->Protein_Synthesis_Inhibition

Caption: this compound's mechanism of action on the bacterial ribosome.

Biosynthesis

The biosynthesis of this compound is a complex process orchestrated by a ~36.3 kb gene cluster containing 20 open reading frames (ORFs).[1] This cluster encodes the enzymes responsible for the synthesis of the non-proteinogenic amino acid precursors, the assembly of the pentapeptide core via a non-ribosomal peptide synthetase (NRPS) system, and subsequent modifications such as hydroxylation and acylation.[1][7] The NRPS machinery involved in this compound synthesis includes the proteins VioA, VioF, VioI, and VioG.[4]

Mechanisms of Resistance

Resistance to this compound in M. tuberculosis can arise through several mechanisms. The most common is mutations in the rrs gene, which encodes the 16S rRNA, a direct target of the drug.[8][9] Mutations in the tlyA gene, which is responsible for the 2'-O-methylation of specific nucleotides in the 16S and 23S rRNA, can also confer resistance to both this compound and capreomycin.[8]

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MICs of this compound and capreomycin against various strains of Mycobacterium tuberculosis.

AntibioticStrainMIC (µg/mL)Reference(s)
This compoundM. tuberculosis H37Rv (Wild-Type)≤10[8]
This compoundM. tuberculosis (tlyA mutant)20[10]
This compoundM. tuberculosis (rrs C1402T mutant)10[8][10]
This compoundM. tuberculosis (rrs A1401G mutant)40[10]
CapreomycinM. tuberculosis H37Rv (Wild-Type)2 - 4[1][11]
CapreomycinM. tuberculosis (Wild-Type)2.5[12]
CapreomycinM. tuberculosis (rrs C1402T mutant)160[8]
CapreomycinM. tuberculosis (rrs A1401G mutant)>160[10]
Toxicity Data

This compound exhibits significant dose-related toxicity, which has limited its clinical use.

Toxicity TypeObservationReference(s)
Ototoxicity Can cause irreversible hearing loss and vestibular dysfunction. The ototoxic effects are potentiated by co-administration with loop-inhibiting diuretics like ethacrynic acid.[13][14][15]
Nephrotoxicity Can lead to renal tubular damage, resulting in impaired kidney function. This is a common adverse effect of aminoglycoside and polypeptide antibiotics.[14][15]
Acute Toxicity (LD50) Rat (Intravenous): 340 mg/kgRat (Intramuscular): 1300 mg/kgMouse (Oral): >7500 mg/kg[16]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of bacteria that grow aerobically.[4][17][18]

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms, supplementation may be required.[19][20]

  • Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL.

  • Bacterial Inoculum: Culture the Mycobacterium tuberculosis strain in an appropriate liquid medium (e.g., Middlebrook 7H9 broth) to mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • 96-Well Microtiter Plates: Use sterile, U-bottom 96-well plates.

2. Assay Procedure:

  • Add 100 µL of CAMHB to all wells of the microtiter plate.

  • Add 100 µL of the this compound stock solution (1280 µg/mL) to the first well of each row to be tested.

  • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down to the tenth well. Discard the final 100 µL from the tenth well. This will create a concentration gradient typically ranging from 64 µg/mL to 0.125 µg/mL.

  • The eleventh well in each row serves as a positive control (no antibiotic) and the twelfth well as a negative control (no bacteria).

  • Add 10 µL of the prepared bacterial inoculum to each well from 1 to 11.

  • Seal the plates and incubate at 37°C for 18-24 hours. For M. tuberculosis, incubation times will be significantly longer (e.g., 7-21 days).

3. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. Growth is determined by visual inspection for turbidity or by using a spectrophotometric plate reader.

dot

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plates Inoculate Plates with Bacteria Prepare_Inoculum->Inoculate_Plates Prepare_Plates Prepare 96-Well Plates (Broth + Antibiotic Dilutions) Prepare_Plates->Inoculate_Plates Incubate Incubate Plates (37°C, 18-24h) Inoculate_Plates->Incubate Read_Results Read Results (Visual/Spectrophotometer) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination.

Protocol 2: In Vitro Transcription/Translation (IVT) Inhibition Assay

This assay measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.[21][22][23][24][25]

1. Preparation of Materials:

  • IVT Kit: Use a commercially available prokaryotic (e.g., E. coli S30 extract) IVT kit.

  • Reporter Plasmid: A plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a prokaryotic promoter.

  • Antibiotic Solutions: Prepare serial dilutions of this compound in nuclease-free water.

  • Detection Reagents: Substrate for the reporter enzyme (e.g., luciferin for luciferase).

2. Assay Procedure:

  • Set up the IVT reactions in microcentrifuge tubes or a microplate according to the manufacturer's instructions. Each reaction should contain the S30 extract, reaction buffer, amino acid mix, and the reporter plasmid.

  • Add the desired concentrations of this compound or a control antibiotic to the reactions. Include a no-antibiotic control.

  • Incubate the reactions at the recommended temperature (usually 37°C) for the specified time (e.g., 1-2 hours).

  • Stop the reactions and measure the amount of reporter protein produced. For luciferase, add the luciferin substrate and measure luminescence using a luminometer. For GFP, measure fluorescence using a fluorometer.

3. Interpretation of Results:

  • Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the no-antibiotic control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of antibiotic that inhibits 50% of protein synthesis).

Logical Relationships

dot

Tuberactinomycin_Family Tuberactinomycin_Family Tuberactinomycin Family This compound This compound Tuberactinomycin_Family->this compound Capreomycin Capreomycin Tuberactinomycin_Family->Capreomycin Enthis compound Enthis compound Tuberactinomycin_Family->Enthis compound Other_Tuberactinomycins Other Tuberactinomycins Tuberactinomycin_Family->Other_Tuberactinomycins Cyclic_Pentapeptide_Core Conserved Cyclic Pentapeptide Core This compound->Cyclic_Pentapeptide_Core Capreomycin->Cyclic_Pentapeptide_Core Enthis compound->Cyclic_Pentapeptide_Core Other_Tuberactinomycins->Cyclic_Pentapeptide_Core Non_Ribosomal_Peptide_Synthesis Non-Ribosomal Peptide Synthesis Cyclic_Pentapeptide_Core->Non_Ribosomal_Peptide_Synthesis

Caption: The tuberactinomycin family and this compound's place within it.

Conclusion

The tuberactinomycin family of antibiotics, with this compound as a prominent member, continues to be of significant interest in the field of infectious disease research. Their unique mechanism of action, targeting a critical step in bacterial protein synthesis, provides a valuable scaffold for the development of new anti-tubercular agents. A thorough understanding of their structure, biosynthesis, and mechanisms of resistance is essential for overcoming the challenges posed by drug-resistant Mycobacterium tuberculosis. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to advance the therapeutic potential of this important class of antibiotics.

References

An In-depth Technical Guide to the Ribosomal Binding Site of Viomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viomycin is a tuberactinomycin antibiotic crucial for treating multidrug-resistant tuberculosis.[1] Its efficacy stems from its ability to inhibit bacterial protein synthesis by targeting the ribosome. This guide provides a comprehensive technical overview of the this compound binding site on the bacterial 70S ribosome, detailing its mechanism of action, the molecular interactions that govern its binding, and the structural basis for its inhibitory effects. Recent high-resolution structural studies, primarily using cryo-electron microscopy (cryo-EM) and X-ray crystallography, have revealed that this compound does not have a single binding site, but rather multiple sites, which collectively stabilize the ribosome in a translocation-incompetent state.[2][3] This document synthesizes structural and biochemical data, presents key quantitative findings in tabular format, outlines detailed experimental protocols for studying antibiotic-ribosome interactions, and uses visualizations to illustrate complex mechanisms and workflows.

The Ribosomal Binding Site of this compound: A Multi-Site Interaction Model

This compound's primary mode of action is the inhibition of mRNA-tRNA translocation, a critical step in the elongation cycle of protein synthesis.[4][5] It achieves this by binding at the interface of the small (30S) and large (50S) ribosomal subunits. Structural studies have revealed that this compound binds to a site that lies between helix 44 (h44) of the 16S rRNA in the small subunit and Helix 69 (H69) of the 23S rRNA in the large subunit.[6] This region is a crucial intersubunit bridge (B2a) adjacent to the A site, where aminoacyl-tRNAs decode the mRNA.[2][6]

Recent advancements in cryo-EM have revolutionized this understanding, revealing that this compound binding is more complex than previously thought. Instead of a single site, up to five distinct this compound molecules (Vio1-Vio5) have been identified on a single 70S ribosome, particularly when the ribosome is trapped in a rotated state, which is an intermediate in translocation.[2][3]

  • Vio1: This is the canonical binding site, identified in earlier studies. It is located at the intersubunit bridge B2a, contacting h44 of the 16S rRNA and H69 of the 23S rRNA.[2][6] This site also involves interactions with ribosomal protein S12.[2]

  • Vio2: Binds exclusively to the 30S subunit, interacting with helices h1, h18, and h44 of the 16S rRNA and protein S12.[2]

  • Vio3, Vio4, Vio5: These novel sites are located at other intersubunit bridges (B2b, B3) and are predominantly occupied when the ribosome is in a rotated conformation.[2] They are critical for this compound's ability to lock the ribosome in this state, thereby inhibiting translocation.[2][3]

The binding of this compound is significantly enhanced by the presence of a tRNA in the A site.[1][4] This is because A-site tRNA binding induces a "flipped-out" conformation of monitoring bases A1492 and A1493 in h44, which vacates the space needed for this compound to bind.[1][7]

Data Presentation: Key Molecular Interactions

The precise interactions between this compound and the ribosome have been elucidated by high-resolution structural data. The following table summarizes the key ribosomal components that form the binding pockets.

This compound Site Interacting Ribosomal RNA Helix Interacting Ribosomal Protein Key Interacting Residues (E. coli numbering)
Vio1 16S rRNA (h44), 23S rRNA (H69)S12A1493 (16S), A1913 (23S), Thr40 (S12)[2]
Vio2 16S rRNA (h1, h18, h44)S12Lys42, Lys43 (S12)[2]
Vio3 16S rRNA (h45), 23S rRNA (H69, H70)--
Vio4 16S rRNA (h44), 23S rRNA (H70)--

Mechanism of Action: Trapping a Rotational Intermediate

This compound inhibits the elongation factor G (EF-G) catalyzed translocation of peptidyl-tRNA from the A site to the P site.[1][4] It does not prevent EF-G binding or GTP hydrolysis but rather stalls the ribosome after these events.[5] The multi-site binding model explains this mechanism:

  • Initial Binding: this compound competes with EF-G for binding to the pre-translocation ribosome.[1] Its stable binding requires an A-site bound tRNA.[4]

  • Stabilization of Rotated State: The binding of this compound, particularly at the Vio3, Vio4, and Vio5 sites, stabilizes the ribosome in a rotated conformation, an intermediate state of translocation where tRNAs are in hybrid A/P and P/E states.[2][5]

  • Inhibition of Translocation: By locking the ribosome in this rotated intermediate, this compound prevents the conformational changes required for the forward movement of the mRNA-tRNA complex, thus blocking translocation.[2][3] This stalled state can persist for a significant duration (e.g., a minimum of ~45 seconds).[1][4]

  • Futile GTP Hydrolysis: Because translocation is blocked but EF-G can still bind and hydrolyze GTP, this compound promotes futile cycles of GTP hydrolysis by EF-G without productive translocation.[1][4]

The following diagram illustrates the inhibitory mechanism of this compound on the ribosomal translocation cycle.

Viomycin_Mechanism PreT PreT Vio_bind Vio_bind PreT->Vio_bind Competes with EF-G Stalled Stalled Vio_bind->Stalled Futile Futile Stalled->Futile EF-G Binding Rotated Rotated Rotated->Stalled Stabilization Futile->Stalled EF-G Release

Caption: this compound's inhibitory action on ribosomal translocation.

Mechanisms of Resistance

Resistance to this compound primarily arises from mutations in the ribosomal RNA. These mutations often occur in or near the antibiotic's binding site, reducing its affinity for the ribosome.

Gene Mutation (E. coli numbering) Resistance Level Mechanism
rrs (16S rRNA) A1401GHighDisrupts binding of tuberactinomycins. Often confers cross-resistance to kanamycin and amikacin.[8]
rrs (16S rRNA) G1484TModerateAlters h44 structure, reducing this compound affinity.[8]
tlyA Inactivating mutationsModerateTlyA is a methyltransferase for C1402 in 16S rRNA and C1920 in 23S rRNA. Loss of methylation confers resistance to this compound and capreomycin.[8]

Experimental Protocols

The structural and functional understanding of the this compound binding site has been achieved through a combination of sophisticated biochemical and biophysical techniques. Below are detailed protocols for two key methodologies.

X-ray Crystallography of an Antibiotic-Ribosome Complex

This protocol outlines the general steps for determining the structure of a 70S ribosome in complex with this compound.

Objective: To obtain high-resolution diffraction data for a co-crystal of the 70S ribosome, tRNAs, mRNA, and this compound.

Methodology:

  • Ribosome Preparation:

    • Purify 70S ribosomes from a suitable bacterial strain (e.g., Thermus thermophilus or Escherichia coli) through sucrose gradient ultracentrifugation.

    • Assess purity and integrity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.

  • Complex Formation:

    • In a reaction buffer (e.g., 5 mM HEPES-KOH pH 7.6, 50 mM KCl, 10 mM NH₄Cl, 10 mM Mg(CH₃COO)₂), incubate purified 70S ribosomes with a 1.5-fold molar excess of a defined mRNA fragment and a 3-fold molar excess of cognate tRNAs (e.g., tRNAfMet in the P site, another in the A site).[9]

    • Incubate at 37°C for 30 minutes to allow for stable complex formation.

    • Add this compound to the complex at a final concentration of 100-250 µM and incubate for an additional 15 minutes on ice.[9]

  • Crystallization:

    • Use the hanging-drop vapor diffusion method. Mix the ribosome complex solution 1:1 with a reservoir solution (e.g., 100 mM Tris-HCl pH 7.6, 2.9% PEG-20K, 7-12% MPD, 150 mM arginine).[9]

    • Set up crystallization plates at a controlled temperature (e.g., 19°C). Crystals typically appear within 2-4 weeks.

  • Data Collection and Processing:

    • Cryo-protect crystals by briefly soaking them in a reservoir solution supplemented with a cryoprotectant (e.g., 25-30% glycerol or MPD) before flash-freezing in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data using software like XDS or HKL2000. Solve the structure by molecular replacement using a known ribosome structure as a model (PDB).

    • Refine the model and build the antibiotic molecule into the observed electron density map using software like Coot and Phenix.

Ribosome Footprinting (Ribo-Seq) to Map Drug Action

This protocol is used to determine how this compound affects ribosome occupancy on a transcriptome-wide scale, revealing sites of ribosome stalling.

Objective: To generate and sequence ribosome-protected mRNA fragments (footprints) from bacteria treated with this compound.

Methodology:

  • Cell Culture and Treatment:

    • Grow a bacterial culture (e.g., E. coli) to mid-log phase (OD₆₀₀ ≈ 0.4).

    • Treat one half of the culture with a sub-lethal concentration of this compound. Treat the other half with a translation elongation inhibitor like chloramphenicol (as a control for general translation arrest) or no drug.

    • Harvest cells rapidly by filtration and flash-freeze in liquid nitrogen.

  • Cell Lysis and Nuclease Digestion:

    • Grind frozen cells into a fine powder under liquid nitrogen (cryo-milling).

    • Resuspend the powder in a polysome lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NH₄Cl, 10 mM MgCl₂, 0.5% Triton X-100, RNase inhibitors).

    • Clarify the lysate by centrifugation. Treat the supernatant with RNase I to digest mRNA not protected by ribosomes. The amount of RNase I must be optimized to yield footprints of ~25-30 nucleotides.[10]

  • Isolation of Monosomes:

    • Load the nuclease-treated lysate onto a 10-50% sucrose gradient.

    • Perform ultracentrifugation (e.g., 35,000 rpm for 2.5 hours in an SW40Ti rotor) to separate polysomes, monosomes, and ribosomal subunits.[11]

    • Fractionate the gradient while monitoring absorbance at 260 nm. Collect the monosome peak.

  • Footprint Extraction and Library Preparation:

    • Extract RNA from the monosome fraction using a phenol-chloroform extraction or a commercial kit.

    • Isolate the ribosome footprints (22-30 nt) by size selection on a denaturing polyacrylamide gel.[12]

    • Ligate adapters to the 3' and 5' ends of the footprints, perform reverse transcription to generate cDNA, and amplify the library by PCR.

  • Sequencing and Data Analysis:

    • Sequence the library using a high-throughput sequencing platform.

    • Align the reads to the reference genome. Analyze the distribution of footprints to identify specific codons or regions where ribosomes stall in the presence of this compound compared to the control.

The following diagram illustrates a generalized workflow for investigating antibiotic-ribosome interactions.

Experimental_Workflow Result Binding Site Mapping & Mechanism Elucidation P5 P5 P5->Result F4 F4 F4->Result

Caption: General workflow for antibiotic-ribosome interaction studies.

Conclusion and Future Directions

The understanding of this compound's interaction with the ribosome has evolved from a single-site model to a complex, multi-site mechanism that traps the ribosome in a translocation-incompetent rotational state. This detailed structural knowledge, derived from cryo-EM and X-ray crystallography, provides a solid foundation for the rational design of new tuberactinomycin derivatives. Future research should focus on:

  • Developing analogs that can overcome known resistance mutations.

  • Investigating the kinetics of binding to each of the five sites to understand their individual contributions to the overall inhibitory effect.

  • Exploring potential synergistic effects with other ribosome-targeting antibiotics that bind to adjacent sites.

This in-depth understanding is critical for drug development professionals aiming to combat the growing threat of antibiotic resistance in Mycobacterium tuberculosis and other bacterial pathogens.

References

Viomycin's Interaction with Ribosomal RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between the tuberactinomycin antibiotic, viomycin, and bacterial ribosomal RNA (rRNA). It is designed to be a comprehensive resource for researchers in microbiology, structural biology, and drug development, offering detailed mechanistic insights, quantitative data, and methodologies for key experimental approaches.

Executive Summary

This compound is a potent antibiotic primarily used in the treatment of multidrug-resistant tuberculosis. Its bactericidal activity stems from its ability to bind to the bacterial ribosome and inhibit protein synthesis. This guide elucidates the intricate details of this compound's interaction with rRNA, focusing on its binding sites, the molecular basis of its inhibitory action on translocation and translational fidelity, and the mechanisms of resistance. Quantitative data from kinetic and binding studies are presented in a clear, tabular format for comparative analysis. Furthermore, detailed protocols for essential experimental techniques, including kinetic analysis, structural biology methods, and chemical footprinting, are provided to facilitate further research in this area.

Mechanism of Action: A Dual-Pronged Attack on Translation

This compound disrupts bacterial protein synthesis through a multifaceted mechanism that primarily targets the translocation step of the elongation cycle and compromises the fidelity of mRNA decoding.

2.1. Inhibition of Ribosomal Translocation:

This compound's principal mode of action is the inhibition of the EF-G-catalyzed translocation of tRNAs and mRNA on the ribosome.[1][2][3] This is achieved by this compound binding to and stabilizing the ribosome in a rotated, pre-translocation state, effectively trapping it in a non-productive conformation.[1][4] This stalled state is characterized by the presence of tRNAs in hybrid A/P and P/E sites.[3] The binding of this compound increases the energy barrier for the ribosome to transition back to a non-rotated state, which is a prerequisite for the next round of elongation. Once bound, this compound can stall the ribosome for a significant duration, with a minimum stalling time of approximately 45 seconds, which increases linearly with the concentration of the antibiotic.[3][4] This prolonged stalling leads to futile cycles of GTP hydrolysis by EF-G, further depleting the cell's energy resources.[4]

2.2. Impairment of Translational Fidelity:

In addition to blocking translocation, this compound also compromises the accuracy of protein synthesis.[5][6] It achieves this by interfering with the proofreading mechanism of the ribosome. Specifically, this compound locks the monitoring bases of the 16S rRNA, A1492 and A1493, in their "flipped-out" conformation.[5][7] This conformation is typically adopted to inspect the codon-anticodon helix. By stabilizing this state, this compound reduces the ribosome's ability to discriminate between cognate and near-cognate aminoacyl-tRNAs, leading to an increased rate of amino acid misincorporation.[5]

Signaling Pathway of this compound's Action

viomycin_mechanism cluster_translocation Translocation Inhibition cluster_fidelity Fidelity Impairment Ribosome Pre-translocation Ribosome StalledComplex This compound-Stalled Pre-translocation Complex Ribosome->StalledComplex This compound binding Translocation Translocation Ribosome->Translocation EF-G binding & GTP hydrolysis This compound This compound This compound->StalledComplex A1492_A1493_out A1492/A1493 Flipped-out This compound->A1492_A1493_out Locks in flipped-out state EFG EF-G-GTP StalledComplex->Ribosome Slow dissociation StalledComplex->EFG Futile GTP hydrolysis cycles Misreading Increased Misreading PeptideBond Peptide Bond Formation Misreading->PeptideBond A1492_A1493_in A1492/A1493 Flipped-in A1492_A1493_in->A1492_A1493_out tRNA binding A1492_A1493_out->Misreading A1492_A1493_out->A1492_A1493_in Proofreading Cognate_tRNA Cognate aa-tRNA Cognate_tRNA->A1492_A1493_out NearCognate_tRNA Near-cognate aa-tRNA NearCognate_tRNA->A1492_A1493_out

Caption: this compound's dual mechanism of inhibiting translocation and reducing translational fidelity.

This compound Binding Site on the Ribosome

Structural studies, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided high-resolution insights into the binding of this compound to the bacterial ribosome.

3.1. Primary Binding Site:

The primary and most well-characterized binding site for this compound is located at the interface of the small (30S) and large (50S) ribosomal subunits.[8][9] This pocket is formed by elements of both the 16S rRNA (helix 44, h44) and the 23S rRNA (helix 69, H69).[7][8] This strategic location allows this compound to interfere with the dynamic movements between the two subunits that are essential for translocation. The binding of this compound in this cleft sterically hinders the return of the flipped-out monitoring bases A1492 and A1493 of the 16S rRNA to their flipped-in conformation.[7]

3.2. Multiple Binding Sites:

More recent structural studies have revealed the presence of multiple this compound binding sites on the ribosome, particularly when the ribosome is in a rotated state.[10] As many as five distinct this compound molecules have been observed to bind simultaneously. One of these corresponds to the primary binding site (Vio1), while others (Vio2-5) are found at other intersubunit bridges and on the 30S subunit.[10] The binding to these additional sites is thought to further stabilize the rotated conformation of the ribosome, contributing to the potent inhibition of translocation.[10]

Quantitative Data on this compound-rRNA Interaction

The interaction of this compound with the ribosome has been quantified through various biochemical and biophysical assays. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of this compound Inhibition of Translocation

ParameterValueDescriptionReference
Minimum Stalling Time~45 sThe minimum time a ribosome remains stalled after this compound binding.[3][4]
Dissociation Constant (Kd) from empty 70S~20 µMEstimated dissociation constant for this compound binding to ribosomes with an empty A-site.[7]
Dissociation Constant (Kd) from A-site occupied 70S<< 1 µMImplied dissociation constant for this compound binding to ribosomes with a peptidyl-tRNA in the A-site.[7]

Table 2: this compound's Effect on Translational Fidelity

Codon ContextParameterValue (in absence of this compound)Value (in presence of 1 mM this compound)Fold ChangeReference
Cognate (UUC)kcat/KM (µM⁻¹s⁻¹)41 ± 0.641 ± 0.6No change[5]
Near-cognate (CUC)kcat/KM (µM⁻¹s⁻¹)0.053 ± 0.0059.2 ± 0.7~170-fold increase[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of this compound with ribosomal RNA.

In Vitro Translation Kinetics Assay (Quench-Flow)

This protocol describes a pre-steady-state kinetic experiment to measure the effect of this compound on peptide bond formation and translocation using a quench-flow apparatus.

Experimental Workflow for Kinetic Analysis

kinetic_workflow prep_ribo Prepare Initiated 70S Ribosomes mixing Rapid Mixing (Quench-Flow Instrument) prep_ribo->mixing prep_factors Prepare Factor Mix (aa-tRNA, EF-Tu, EF-G, this compound) prep_factors->mixing incubation Incubate for Varying Time Points mixing->incubation quenching Quench Reaction (e.g., Formic Acid) incubation->quenching analysis Analyze Products (e.g., HPLC, Scintillation Counting) quenching->analysis data_analysis Data Analysis (Determine Kinetic Parameters) analysis->data_analysis

Caption: A generalized workflow for studying this compound's effect on translation kinetics.

Materials:

  • Purified 70S ribosomes from E. coli

  • mRNA template (e.g., encoding Met-Phe-Thr)

  • f[³H]Met-tRNAfMet

  • Phe-tRNA Phe and Thr-tRNA Thr

  • Purified EF-Tu, EF-Ts, and EF-G

  • This compound sulfate

  • GTP, ATP, and an energy regeneration system (e.g., PEP and pyruvate kinase)

  • Reaction buffers (e.g., Tris-based buffer with appropriate concentrations of Mg²⁺, K⁺, and NH₄⁺)

  • Quench solution (e.g., 17% formic acid)

  • Quench-flow apparatus

Procedure:

  • Preparation of Initiated Ribosomes:

    • Incubate 70S ribosomes with the mRNA template and f[³H]Met-tRNAfMet in reaction buffer to form the initiation complex.

  • Preparation of the Elongation Mix:

    • Prepare a mixture containing Phe-tRNA Phe, Thr-tRNA Thr, EF-Tu, EF-Ts, EF-G, GTP, ATP, the energy regeneration system, and varying concentrations of this compound in reaction buffer.

  • Quench-Flow Experiment:

    • Load the initiated ribosome solution and the elongation mix into separate syringes of the quench-flow instrument.

    • Rapidly mix the two solutions to start the reaction.

    • Allow the reaction to proceed for various time points (milliseconds to seconds).

    • Quench the reaction at each time point by mixing with the quench solution.

  • Product Analysis:

    • Analyze the quenched reaction mixtures to quantify the formation of di- and tri-peptides (e.g., f[³H]Met-Phe and f[³H]Met-Phe-Thr) using techniques such as HPLC or selective precipitation followed by scintillation counting.

  • Data Analysis:

    • Plot the amount of product formed as a function of time and fit the data to appropriate kinetic models to determine rates of peptide bond formation and translocation in the presence and absence of this compound.

X-ray Crystallography of the Ribosome-Viomycin Complex

This protocol outlines the general steps for determining the crystal structure of the 70S ribosome in complex with this compound.

Procedure:

  • Ribosome Purification:

    • Purify 70S ribosomes from a suitable bacterial strain (e.g., Thermus thermophilus or E. coli) using established protocols involving sucrose gradient ultracentrifugation.

  • Formation of the Ribosome-Viomycin Complex:

    • Incubate the purified 70S ribosomes with a saturating concentration of this compound, along with mRNA and tRNA analogs, to form a stable complex.

  • Crystallization:

    • Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and additives.

  • Data Collection:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with a known ribosome structure as a search model.

    • Build the model for this compound into the electron density map and refine the structure.

Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Viomycin Complex

This protocol provides a general workflow for the structural analysis of the ribosome-viomycin complex using single-particle cryo-EM.

Procedure:

  • Complex Preparation:

    • Prepare the ribosome-viomycin complex as described for X-ray crystallography.

  • Grid Preparation:

    • Apply a small volume of the complex solution to a cryo-EM grid, blot away excess liquid to create a thin film, and plunge-freeze the grid in liquid ethane.

  • Data Collection:

    • Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing and 3D Reconstruction:

    • Process the images to select individual particle images, align them, and reconstruct a 3D density map of the ribosome-viomycin complex.

  • Model Building and Analysis:

    • Fit an atomic model of the ribosome into the cryo-EM density map and build the model for this compound. Analyze the interactions between this compound and the rRNA.

Chemical Footprinting with Dimethyl Sulfate (DMS)

This protocol describes the use of DMS to probe the binding site of this compound on the 16S rRNA.

Procedure:

  • Ribosome-Viomycin Complex Formation:

    • Incubate 70S ribosomes with and without this compound under conditions that allow for binding.

  • DMS Modification:

    • Treat the ribosome samples with a low concentration of DMS for a short period to modify accessible adenine and cytosine residues.

  • RNA Extraction:

    • Extract the rRNA from the modified ribosomes.

  • Primer Extension:

    • Anneal a radiolabeled or fluorescently labeled DNA primer to a region of the 16S rRNA downstream of the expected this compound binding site.

    • Extend the primer using reverse transcriptase. The enzyme will stop at the sites of DMS modification.

  • Gel Electrophoresis and Analysis:

    • Separate the primer extension products on a denaturing polyacrylamide gel.

    • Compare the pattern of stops in the presence and absence of this compound to identify nucleotides that are protected from or have enhanced reactivity to DMS upon this compound binding. These changes in reactivity reveal the this compound footprint on the rRNA.

Mechanisms of Resistance to this compound

Resistance to this compound in bacteria can arise through several mechanisms, primarily involving modifications to the ribosome that reduce drug binding.

6.1. Mutations in Ribosomal RNA:

The most common mechanism of high-level resistance to this compound involves mutations in the genes encoding 16S and 23S rRNA. Specific nucleotide substitutions in helix 44 of the 16S rRNA and helix 69 of the 23S rRNA can disrupt the this compound binding site, thereby reducing the drug's affinity for the ribosome.

6.2. Ribosomal Protein Mutations:

Mutations in genes encoding ribosomal proteins, although less common, can also confer resistance to this compound, likely by allosterically affecting the conformation of the rRNA binding pocket.

Logical Flow of this compound Resistance Development

viomycin_resistance exposure Bacterial Population Exposed to this compound selection Selective Pressure exposure->selection mutation Spontaneous Mutations in rRNA or r-protein genes selection->mutation favors altered_binding Altered this compound Binding Site mutation->altered_binding reduced_affinity Reduced this compound Binding Affinity altered_binding->reduced_affinity resistance This compound Resistance reduced_affinity->resistance survival Survival and Proliferation of Resistant Bacteria resistance->survival

Caption: The development of this compound resistance through spontaneous mutations and selective pressure.

Conclusion

This compound's complex interaction with ribosomal RNA provides a fascinating case study in antibiotic mechanism of action. Its ability to both stall the ribosome during translocation and compromise the fidelity of protein synthesis highlights the intricate and dynamic nature of the translation process. The detailed structural and kinetic data presented in this guide, along with the provided experimental protocols, offer a solid foundation for future research aimed at understanding and overcoming this compound resistance, as well as for the rational design of novel antibiotics that target the ribosome. A thorough understanding of the molecular details of this compound's interaction with its target is crucial for the development of next-generation antitubercular drugs.

References

The Architectural Precision of Nature: A Technical Guide to the Role of Nonribosomal Peptide Synthetases in Viomycin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the nonribosomal peptide synthetase (NRPS) machinery responsible for the biosynthesis of viomycin, a potent antituberculosis antibiotic. Tailored for researchers, scientists, and drug development professionals, this document details the intricate enzymatic processes, presents available production data, outlines key experimental methodologies, and visualizes the complex biosynthetic and regulatory pathways.

Executive Summary

This compound is a member of the tuberactinomycin family of antibiotics, crucial for treating multidrug-resistant tuberculosis.[1] Its complex cyclic peptide structure is not assembled by ribosomes, but rather by a sophisticated enzymatic assembly line of nonribosomal peptide synthetases (NRPSs).[1] Understanding the function and mechanism of these NRPS enzymes is paramount for the rational design of novel this compound derivatives with improved therapeutic properties. This guide elucidates the non-canonical, non-colinear nature of the this compound NRPS system, a fascinating deviation from the typical NRPS paradigm.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound production is located within a contiguous 36.3 kb DNA region in Streptomyces sp. ATCC 11861, Streptomyces vinaceus, and Streptomyces lividans.[1][2] This biosynthetic gene cluster (BGC) orchestrates the synthesis of the antibiotic through the coordinated action of numerous enzymes.[2] The core of this machinery is comprised of four key NRPS proteins: VioA, VioF, VioG, and VioI.[1]

The Nonribosomal Peptide Synthetase (NRPS) Machinery

The this compound NRPS system is a multi-protein complex that sequentially selects, activates, and condenses amino acid precursors to form the cyclic pentapeptide core of this compound.[1] Atypical for NRPS systems, the functional order of the synthetases does not follow the arrangement of their corresponding genes in the BGC.[1]

Domain Organization of this compound NRPS

The NRPS proteins in the this compound pathway are modular, with each module comprised of specific domains that perform distinct functions in the peptide assembly. The domain architecture of the core this compound NRPS enzymes is summarized below.

ProteinDomain OrganizationFunction
VioA A-PCP-C-A-PCP-CActivates and incorporates two molecules of L-serine.[1]
VioF A-PCP-CActivates and incorporates β-ureidoalanine (β-Uda).[1]
VioG A-PCP-CActivates and incorporates L-capreomycidine (L-Cam).[1]
VioI PCP-CLacks an adenylation (A) domain; receives an amino acid activated by another NRPS protein in trans.[2]

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a nonlinear process, a notable feature that distinguishes it from many other NRPS-mediated pathways. The assembly of the pentapeptide core is followed by a series of post-synthesis modifications to yield the final, active antibiotic.

A Revised Model of NRPS Assembly

Recent studies suggest a functional order of the NRPS components as VioA → VioI → VioF → VioG.[1] In this model, the first adenylation (A) domain of VioA activates L-2,3-diaminopropionate (L-Dap) and loads it onto its first peptidyl carrier protein (PCP) domain. The second A domain of VioA activates L-serine and loads it onto its second PCP domain and also onto the PCP domain of VioI in trans.[1] Subsequently, VioF activates and incorporates β-Uda, and VioG adds the final precursor, L-Cam, before the peptide is cyclized.[1]

viomycin_biosynthesis_pathway cluster_precursors Precursor Biosynthesis cluster_nrps NRPS Assembly Line cluster_modifications Post-NRPS Modifications L_Arg L-Arginine L_Cam L-Capreomycidine L_Arg->L_Cam VioC, VioD L_Ser L-Serine L_Dap L-2,3-Diaminopropionate L_Ser->L_Dap VioB VioA VioA A PCP C A PCP C L_Ser->VioA:A2 x2 L_Lys L-Lysine beta_Lys β-Lysine L_Lys->beta_Lys VioP L_Orn L-Ornithine L_Orn->L_Cam VioK beta_Uda β-Ureidoalanine L_Dap->beta_Uda VioL (Carbamoylation) L_Dap->VioA:A1 VioI VioI PCP C L_Dap->VioI:PCP trans-acylation by VioA VioM_O VioM/VioO (β-Lysine Acylation) beta_Lys->VioM_O VioG VioG A PCP C L_Cam->VioG:A VioF VioF A PCP C beta_Uda->VioF:A VioA->VioI Peptide elongation VioI->VioF Peptide elongation VioF->VioG Peptide elongation & cyclization VioJ VioJ (Desaturation) VioG->VioJ Cyclized Intermediate VioQ VioQ (Hydroxylation) VioJ->VioQ VioQ->VioM_O This compound This compound VioM_O->this compound

Caption: this compound biosynthetic pathway.

Domain Architecture of the this compound NRPS

The modular nature of the NRPS proteins is central to their function. The specific arrangement of adenylation (A), peptidyl carrier protein (PCP), and condensation (C) domains dictates the sequence of the resulting peptide.

nrps_architecture cluster_VioA VioA cluster_VioI VioI cluster_VioF VioF cluster_VioG VioG VioA_A1 A VioA_PCP1 PCP VioA_C1 C VioA_A2 A VioA_PCP2 PCP VioA_C2 C VioI_PCP PCP VioI_C C VioF_A A VioF_PCP PCP VioF_C C VioG_A A VioG_PCP PCP VioG_C C

Caption: Domain architecture of this compound NRPS proteins.

Quantitative Analysis of this compound Production

Precise quantitative data on this compound production titers are not extensively reported in publicly available literature. However, studies on the heterologous expression of the this compound gene cluster in Streptomyces lividans provide qualitative and semi-quantitative insights into the production of this compound and its derivatives.

Production of this compound Derivatives by Engineered Strains

Gene deletion studies have been instrumental in elucidating the function of various genes in the this compound BGC and have led to the production of novel this compound analogs.

Gene DeletedResulting Product(s)Relative Production LevelReference
vioQNon-hydroxylated this compound derivatives (Tuberactinomycin O)Detectable[3]
vioPDes-β-lysine-viomycin (Tuberactinamine A)Detectable[3]
vioLN-descarbamoyl-N-acetyl-viomycinVery low[3]
Comparative Production Titers of Other Actinomycete Antibiotics

To provide a frame of reference for potential production yields, the following table presents data from metabolic engineering efforts for other antibiotics produced by Streptomyces species. It is important to note that these are not this compound production titers but serve as examples of what can be achieved through optimization.

AntibioticProducing StrainTiter (mg/L)Key Optimization Strategy
PlatensimycinStreptomyces platensis SB120261560Medium and fermentation optimization
PikromycinStreptomyces venezuelae295.25Systems metabolic engineering

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level. The this compound BGC encodes two putative transcriptional regulators, VioR and VioT, which are believed to control the expression of the biosynthetic genes.[2]

  • VioR : A member of the OxyR family of transcriptional regulators, suggesting a potential role in responding to oxidative stress.[2]

  • VioT : A homolog of NysRI, which belongs to the Streptomyces antibiotic regulatory protein (SARP) family, indicating a likely role as a pathway-specific activator.[2]

The precise regulatory mechanisms, including the specific binding sites and environmental signals that modulate the activity of VioR and VioT, are yet to be fully elucidated.

regulatory_pathway cluster_signals Environmental Signals cluster_regulators Transcriptional Regulators cluster_bgc This compound Biosynthetic Gene Cluster Oxidative_Stress Oxidative Stress VioR VioR (OxyR-family) Oxidative_Stress->VioR ? Nutrient_Limitation Nutrient Limitation VioT VioT (SARP-family) Nutrient_Limitation->VioT ? Growth_Phase Growth Phase Growth_Phase->VioT ? vio_genes vioA, vioF, vioG, vioI, ... VioR->vio_genes Regulation VioT->vio_genes Activation Viomycin_Production This compound Production vio_genes->Viomycin_Production

Caption: Proposed regulatory pathway of this compound biosynthesis.

Key Experimental Protocols

This section provides detailed methodologies for key experiments central to the study of this compound biosynthesis.

Heterologous Expression of the this compound Gene Cluster in Streptomyces lividans

This protocol describes the transfer and expression of the this compound BGC in a heterologous host, a crucial technique for studying gene function and generating novel derivatives.

Workflow Diagram:

hetero_expression_workflow start Start step1 Isolate Cosmid (pVIO-P4C3RH) from E. coli start->step1 step2 Introduce OriT for Conjugation step1->step2 step3 Conjugate into S. lividans step2->step3 step4 Select for Exconjugants step3->step4 step5 Ferment S. lividans (this compound Production Medium) step4->step5 step6 Extract and Purify Metabolites step5->step6 step7 Analyze by HPLC and Mass Spectrometry step6->step7 end End step7->end

Caption: Workflow for heterologous expression of this compound.

Methodology:

  • Cosmid Preparation: The cosmid containing the this compound BGC is isolated from E. coli.

  • Modification for Conjugation: An origin of transfer (oriT) is introduced into the cosmid to facilitate intergeneric conjugation.

  • Conjugation: The modified cosmid is transferred from E. coli to S. lividans via conjugation on a suitable agar medium (e.g., mannitol soy flour agar).

  • Selection: Exconjugants of S. lividans containing the integrated cosmid are selected using appropriate antibiotic resistance markers.

  • Fermentation: The recombinant S. lividans strain is cultured in this compound production medium for an extended period (e.g., 10 days) to allow for antibiotic synthesis.

  • Extraction and Analysis: The culture supernatant is harvested, and metabolites are extracted and purified. The presence of this compound and its derivatives is confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

In-Frame Gene Deletion in the this compound BGC

This protocol outlines the process for creating targeted gene knockouts to investigate the function of specific enzymes in the biosynthetic pathway.

Methodology:

  • Construct Design: A gene replacement vector is constructed containing flanking regions of the target gene but lacking the gene itself. An antibiotic resistance cassette is typically included for selection.

  • Transformation: The gene replacement vector is introduced into the this compound-producing Streptomyces strain (or the heterologous host) via conjugation or protoplast transformation.

  • Selection for Single Crossover: Transformants that have integrated the vector into the chromosome via a single homologous recombination event are selected.

  • Selection for Double Crossover: The single-crossover mutants are subjected to a second selection or screening step to identify clones that have undergone a second recombination event, resulting in the excision of the vector and the target gene.

  • Verification: The gene deletion is confirmed by PCR analysis and sequencing.

  • Phenotypic Analysis: The mutant strain is fermented, and the metabolic profile is analyzed by HPLC and MS to identify any changes in this compound production or the accumulation of new derivatives.

In Vitro Characterization of NRPS Adenylation Domain Specificity (ATP-PPi Exchange Assay)

This assay is a standard method to determine the amino acid substrate specificity of an NRPS adenylation (A) domain.

Methodology:

  • Protein Expression and Purification: The gene encoding the A domain of interest (or the full NRPS protein) is cloned into an expression vector with an affinity tag (e.g., His-tag). The protein is overexpressed in E. coli and purified using affinity chromatography.

  • Assay Reaction: The purified A domain is incubated in a reaction mixture containing ATP, radiolabeled pyrophosphate ([³²P]PPi), Mg²⁺, and the amino acid to be tested.

  • Reaction Quenching and ATP Adsorption: The reaction is stopped, and activated charcoal is added to the mixture. The charcoal specifically binds to the newly formed [³²P]ATP.

  • Scintillation Counting: The charcoal is washed to remove unincorporated [³²P]PPi, and the radioactivity of the bound [³²P]ATP is measured using a scintillation counter.

  • Data Analysis: The level of radioactivity is proportional to the A domain's activity with the tested amino acid. By testing a panel of amino acids, the substrate specificity of the A domain can be determined.

Conclusion and Future Perspectives

The nonribosomal peptide synthetases involved in this compound biosynthesis represent a fascinating example of nature's ability to construct complex bioactive molecules. The non-colinear arrangement and intricate interplay of the VioA, VioF, VioG, and VioI proteins highlight the diversity of NRPS mechanisms. While significant progress has been made in elucidating the biosynthetic pathway, key questions remain, particularly regarding the precise regulatory control exerted by VioR and VioT and the detailed kinetics of the NRPS enzymes.

Future research efforts should focus on:

  • Quantitative analysis of this compound production in both native and heterologous hosts to establish a baseline for metabolic engineering efforts.

  • In-depth biochemical and kinetic characterization of the individual NRPS domains to provide data for accurate computational modeling and rational enzyme engineering.

  • Elucidation of the regulatory network controlling this compound biosynthesis to identify targets for upregulating production.

A comprehensive understanding of the this compound NRPS machinery will not only pave the way for the engineered biosynthesis of novel this compound analogs with enhanced efficacy and reduced toxicity but also provide valuable insights into the fundamental principles of nonribosomal peptide synthesis.

References

Methodological & Application

Protocol for Preparing Viomycin Sulfate Stock Solutions for Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Viomycin sulfate is a tuberactinomycin antibiotic that functions as a potent inhibitor of bacterial protein synthesis.[1][2][3] It is particularly effective against Mycobacterium tuberculosis and is a critical tool in tuberculosis research and the development of new anti-tubercular agents.[3] The mechanism of action involves binding to the 30S ribosomal subunit, which stalls protein synthesis by trapping the ribosome in an intermediate state of translocation.[1][4][5] This detailed protocol provides instructions for the preparation, storage, and quality control of this compound sulfate stock solutions for various research applications.

Data Presentation

The following table summarizes the key quantitative data for this compound sulfate.

PropertyValueReference(s)
Molecular Formula C₂₅H₄₃N₁₃O₁₀ · 2H₂SO₄[6]
Molecular Weight 881.85 g/mol [6]
Solubility in Water Up to 75 mM (~66.14 mg/mL)[6]
Storage of Powder -20°C[6]
Storage of Stock Solution -20°C[6]
Typical Working Concentration (M. tuberculosis) 1 - 10 µg/mL[]
Typical Working Concentration (E. coli) 25 - 50 µg/mL

Experimental Protocols

I. Preparation of a 50 mg/mL this compound Sulfate Stock Solution

This protocol describes the preparation of a 50 mg/mL stock solution of this compound sulfate in sterile water.

Materials:

  • This compound sulfate powder

  • Sterile, nuclease-free water

  • Sterile 15 mL or 50 mL conical tubes

  • Sterile 10 mL syringe

  • Sterile 0.22 µm syringe filter

  • Sterile 1.5 mL microcentrifuge tubes for aliquoting

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Calculations: To prepare 10 mL of a 50 mg/mL stock solution, 500 mg of this compound sulfate powder is required.

  • Weighing: In a designated clean weighing area, accurately weigh 500 mg of this compound sulfate powder and transfer it to a sterile conical tube.

  • Dissolving: Add 8 mL of sterile, nuclease-free water to the conical tube containing the powder. Vortex gently until the powder is fully dissolved. The solution should be clear and colorless.

  • Volume Adjustment: Adjust the final volume to 10 mL with sterile, nuclease-free water.

  • Sterilization: Draw the this compound sulfate solution into the sterile 10 mL syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter-sterilize the solution into a new sterile conical tube.

  • Aliquoting: To minimize contamination and degradation from repeated freeze-thaw cycles, dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile 1.5 mL microcentrifuge tubes.

  • Labeling and Storage: Clearly label each aliquot with "this compound Sulfate," the concentration (50 mg/mL), and the date of preparation. Store the aliquots at -20°C for long-term use.

II. Quality Control of this compound Sulfate Stock Solutions

Regular quality control is essential to ensure the potency and reliability of the prepared this compound sulfate stock solution.

Materials:

  • Prepared this compound sulfate stock solution

  • Susceptible bacterial strain (e.g., E. coli ATCC 25922 or a susceptible strain of M. tuberculosis)

  • Appropriate solid growth medium (e.g., Luria-Bertani agar for E. coli)

  • Sterile blank paper discs (6 mm)

  • Sterile forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the susceptible bacterial strain according to established laboratory protocols (e.g., a 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of the agar plate to create a lawn.

  • Disc Application: Aseptically place a sterile blank paper disc onto the center of the inoculated agar plate.

  • This compound Application: Pipette a small, known volume (e.g., 10 µL) of a freshly prepared working dilution of the this compound sulfate stock solution onto the blank disc.

  • Incubation: Incubate the plate under conditions appropriate for the test organism (e.g., 37°C for 18-24 hours for E. coli).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of clearing (zone of inhibition) around the disc in millimeters.

  • Record Keeping: Record the date, batch number of the stock solution, and the measured zone of inhibition. A consistent zone of inhibition over time indicates the stability and potency of the stock solution. A significant decrease in the zone size may suggest degradation of the antibiotic.

Mandatory Visualization

experimental_workflow Workflow for Preparing this compound Sulfate Stock Solution cluster_preparation Stock Solution Preparation cluster_storage Aliquoting and Storage cluster_qc Quality Control weigh 1. Weigh this compound Sulfate Powder dissolve 2. Dissolve in Sterile Water weigh->dissolve adjust_volume 3. Adjust Final Volume dissolve->adjust_volume sterilize 4. Filter Sterilize (0.22 µm filter) adjust_volume->sterilize aliquot 5. Aliquot into Sterile Tubes sterilize->aliquot qc_test 7. Perform Disc Diffusion Assay sterilize->qc_test Use for QC label_store 6. Label and Store at -20°C aliquot->label_store measure 8. Measure Zone of Inhibition qc_test->measure record 9. Record and Monitor Results measure->record signaling_pathway Mechanism of Action: this compound Sulfate Inhibition of Bacterial Protein Synthesis cluster_ribosome Bacterial Ribosome ribosome_30S 30S Subunit a_site A Site ribosome_30S->a_site Traps in Hybrid State ribosome_50S 50S Subunit p_site P Site a_site->p_site Translocation a_site->p_site Blocks Translocation e_site E Site p_site->e_site Translocation mrna mRNA mrna->ribosome_30S Binding trna tRNA trna->a_site Enters efg Elongation Factor G (EF-G) efg->ribosome_30S Catalyzes Translocation This compound This compound Sulfate This compound->ribosome_30S Binds to 30S Subunit

References

Application Notes and Protocols for Viomycin as a Selection Agent in Bacterial Genetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing viomycin as a selective agent in bacterial genetics. This document includes detailed protocols for the preparation of this compound stocks, selective media, and the transformation of Escherichia coli, alongside an overview of the mechanisms of action and resistance.

Introduction to this compound

This compound is a tuberactinomycin antibiotic produced by certain strains of Streptomyces, such as Streptomyces puniceus.[1] It is a potent inhibitor of bacterial protein synthesis, making it an effective selection agent for bacteria that have been genetically modified to carry a corresponding resistance gene. Its primary application in research is for the selection of transformants carrying plasmids that confer this compound resistance.

Mechanism of Action

This compound exerts its antibacterial effect by binding to the bacterial ribosome and inhibiting protein synthesis.[1] Specifically, it targets the 30S ribosomal subunit, interfering with the translocation of mRNA and tRNA, which ultimately stalls protein elongation.[1] This disruption of protein synthesis is lethal to susceptible bacterial cells.

Mechanism of Resistance

Resistance to this compound is conferred by the this compound phosphotransferase (VPH) enzyme, encoded by the vph gene.[2] VPH inactivates this compound through the phosphorylation of the antibiotic, preventing it from binding to the ribosome. This enzymatic modification allows bacteria expressing the vph gene to grow in the presence of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the use of this compound as a selection agent.

ParameterValueReference
Molecular Weight 685.70 g/mol (free base)[3]
Solubility in Water Up to 50 mg/mL
Storage of Powder -20°C
Storage of Stock Solution -20°C[4]
Storage of Agar Plates 4°C in the dark for up to 1 month[4][5]
AntibioticStock Solution ConcentrationWorking Concentration (Liquid Culture)Working Concentration (Agar Plates)Solvent
This compound 10 mg/mL to 50 mg/mL10 - 50 µg/mL (Optimization may be required)10 - 50 µg/mL (Optimization may be required)Sterile Water

Note: The optimal working concentration of this compound for E. coli selection may vary depending on the strain and the specific experimental conditions. It is recommended to perform a titration experiment to determine the minimal inhibitory concentration (MIC) for the bacterial strain being used.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound sulfate powder

  • Sterile, nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringe filter (0.22 µm)

  • Sterile microcentrifuge tubes (1.5 mL)

Procedure:

  • In a sterile conical tube, dissolve the this compound sulfate powder in sterile, nuclease-free water to the desired stock concentration (e.g., 10 mg/mL).

  • Gently vortex the solution until the powder is completely dissolved.

  • Sterilize the this compound stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the sterile stock solution into 1.5 mL microcentrifuge tubes.

  • Label the aliquots with the name of the antibiotic, concentration, and date of preparation.

  • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound-Containing LB Agar Plates

Materials:

  • Luria-Bertani (LB) agar powder

  • Deionized water

  • This compound stock solution (10 mg/mL)

  • Sterile petri dishes

  • Autoclave

  • Water bath (50-55°C)

Procedure:

  • Prepare LB agar according to the manufacturer's instructions. For 1 liter, typically 40 g of LB agar powder is dissolved in 1 L of deionized water.

  • Sterilize the LB agar by autoclaving at 121°C for 15-20 minutes.

  • After autoclaving, allow the agar to cool in a 50-55°C water bath. This is crucial to prevent the heat-labile this compound from degrading.[4]

  • Once the agar has cooled, add the this compound stock solution to the desired final working concentration (e.g., for a final concentration of 25 µg/mL, add 2.5 mL of a 10 mg/mL stock solution to 1 L of LB agar).

  • Gently swirl the flask to ensure the this compound is evenly distributed throughout the agar. Avoid creating air bubbles.

  • Pour approximately 20-25 mL of the this compound-containing LB agar into each sterile petri dish.

  • Allow the plates to solidify at room temperature.

  • Once solidified, invert the plates and store them at 4°C in the dark. Plates should be used within one month for optimal performance.[5]

Protocol 3: Bacterial Transformation and Selection with this compound

Materials:

  • Chemically competent E. coli cells

  • Plasmid DNA containing the vph resistance gene

  • SOC medium

  • LB agar plates containing this compound

  • Ice

  • Water bath (42°C)

  • Incubator (37°C)

  • Sterile microcentrifuge tubes

  • Sterile spreader

Procedure:

  • Thaw a tube of chemically competent E. coli cells on ice.

  • Add 1-5 µL of plasmid DNA (containing the vph gene) to the competent cells. Gently mix by flicking the tube.[6]

  • Incubate the cell-DNA mixture on ice for 30 minutes.

  • Heat-shock the cells by placing the tube in a 42°C water bath for 30-45 seconds.[6]

  • Immediately transfer the tube back to ice for 2 minutes.

  • Add 250-950 µL of pre-warmed SOC medium to the tube.

  • Incubate the tube at 37°C for 1 hour with gentle shaking (200-250 rpm) to allow for the expression of the this compound resistance gene.

  • Spread 50-100 µL of the cell suspension onto pre-warmed LB agar plates containing this compound at the appropriate selection concentration.

  • Incubate the plates overnight at 37°C.

  • The following day, colonies of transformed bacteria should be visible.

Visualizations

Signaling Pathway: Mechanism of this compound Action

viomycin_action This compound This compound Ribosome Bacterial Ribosome (30S Subunit) This compound->Ribosome Binds to 30S subunit Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits translocation Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of this compound Action on Bacterial Ribosomes.

Experimental Workflow: this compound Selection of Transformants

viomycin_workflow cluster_prep Preparation cluster_transformation Transformation cluster_selection Selection Prep_Cells Prepare Competent E. coli Mix Mix Competent Cells and Plasmid DNA Prep_Cells->Mix Prep_DNA Purify Plasmid DNA (with vph gene) Prep_DNA->Mix Heat_Shock Heat Shock at 42°C Mix->Heat_Shock Recovery Recovery in SOC Medium Heat_Shock->Recovery Plating Plate on LB Agar + this compound Recovery->Plating Incubation Incubate at 37°C Plating->Incubation Colonies This compound-Resistant Colonies Incubation->Colonies

Caption: Experimental Workflow for this compound-Based Selection.

Logical Relationship: this compound Resistance Mechanism

viomycin_resistance This compound Active this compound Inactive_this compound Inactive this compound-Phosphate This compound->Inactive_this compound Phosphorylation VPH_Gene vph Gene VPH_Enzyme This compound Phosphotransferase (VPH) VPH_Gene->VPH_Enzyme Encodes VPH_Enzyme->Inactive_this compound ATP ATP ATP->VPH_Enzyme Ribosome Ribosome Inactive_this compound->Ribosome Cannot bind

Caption: Mechanism of this compound Inactivation by VPH.

References

Application Notes and Protocols for In Vitro Translation Assays Using Viomycin to Study Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viomycin is a tuberactinomycin antibiotic that serves as a potent inhibitor of bacterial protein synthesis.[1][2] It is particularly crucial in the treatment of multidrug-resistant tuberculosis.[1][3] this compound exerts its inhibitory effect by binding to the ribosome and blocking the translocation step of the elongation cycle.[2][4][5] This action traps the ribosome in a pre-translocation state, providing a valuable tool for dissecting the mechanics of protein synthesis.[1][4] These application notes provide detailed protocols for utilizing this compound in in vitro translation assays to investigate its inhibitory properties and to screen for novel antimicrobial agents that target the ribosome.

In vitro translation (IVT) systems, also known as cell-free protein synthesis systems, are essential tools for studying the intricate process of protein synthesis and for high-throughput screening of potential inhibitors.[6][7] These systems contain all the necessary macromolecular components for translation, including ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation, elongation, and termination factors.[8] By using a cell-free environment, researchers can precisely control the experimental conditions and directly assess the impact of compounds like this compound on the translational machinery.

Mechanism of Action of this compound

This compound inhibits protein synthesis by binding at the interface of the small (30S) and large (50S) ribosomal subunits.[5][9] This binding stabilizes the ribosome in a "ratcheted" state, which is an intermediate conformation in the translocation process.[4][10] Specifically, this compound traps the ribosome after elongation factor G (EF-G) has bound and hydrolyzed GTP, but before the mRNA and tRNAs have moved from the A and P sites to the P and E sites, respectively.[1][5] This stalling of the ribosome in a pre-translocation state effectively halts protein elongation.[1][2] this compound has also been noted to increase the misreading of the genetic code.[1]

Viomycin_Mechanism_of_Action EF_G EF-G-GTP A_Site A_Site EF_G->A_Site Binds to Pre-translocation Complex This compound This compound This compound->A_Site Binds & Stabilizes Pre-translocation State Translocation Translocation (mRNA & tRNA movement) Translocation->A_Site Cycle Continues Inhibition Translocation Blocked (Ribosome Stalled) A_Site->Translocation EF-G Mediated A_Site->Inhibition This compound Traps Ribosome P_Site P_Site A_Site->P_Site Peptidyl Transfer E_Site E_Site P_Site->E_Site tRNA Movement

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound can be quantified through various parameters, such as the half-maximal inhibitory concentration (IC50) and other kinetic constants. The following table summarizes key quantitative data from studies on this compound's effect on in vitro translation.

ParameterValueOrganism/SystemReference
IC50 for Translocation 5 nM (at 2.5 µM EF-G)E. coli in vitro translation[1]
6 nM (at 5 µM EF-G)E. coli in vitro translation[1]
9 nM (at 10 µM EF-G)E. coli in vitro translation[1]
Inhibition Constant (KI1) 0.55 ± 0.03E. coli in vitro translation[1]
Inhibition Constant (KI2) 66 ± 5 µME. coli in vitro translation[1]
This compound Dissociation Rate (qV2) 0.022 ± 0.0005 s⁻¹E. coli in vitro translation[1]
Minimum Ribosome Stalling Time ~45 secondsE. coli in vitro translation[1][2][3]

Experimental Protocols

Protocol 1: General In Vitro Translation Inhibition Assay using a Commercial Kit

This protocol outlines a general method for assessing the inhibitory effect of this compound on protein synthesis using a commercially available E. coli S30 cell-free expression system. These kits provide a convenient and standardized platform for such assays.[11]

Materials:

  • E. coli S30 cell-free translation kit (e.g., Promega S30 T7 High-Yield Protein Expression System)

  • Reporter plasmid DNA (e.g., pBESTluc™ encoding luciferase)

  • This compound sulfate (from a reputable supplier)

  • Nuclease-free water

  • Dimethyl sulfoxide (DMSO)

  • Luciferase assay reagent

  • Luminometer or microplate reader with luminescence detection capability

  • Sterile microcentrifuge tubes or 96-well plates

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.

    • Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.

  • Preparation of this compound Dilutions:

    • On the day of the experiment, prepare a series of dilutions of the this compound stock solution in nuclease-free water. The final concentrations in the assay should typically range from 1 nM to 100 µM.

    • Prepare a vehicle control containing the same concentration of DMSO as the highest this compound concentration.

  • In Vitro Translation Reaction Setup:

    • Assemble the translation reactions on ice in sterile microcentrifuge tubes or a 96-well plate. A typical 50 µL reaction setup is provided in the table below.

    • Add the components in the order listed, gently mixing after each addition.

ComponentVolume (µL)Final Concentration
Nuclease-free waterto 50 µL-
S30 Premix Plus201X
Amino Acid Mixture51X
Reporter Plasmid DNA120 ng/µL
T7 S30 Extract15-
This compound dilution or vehicle5Variable
  • Incubation:

    • Gently mix the reactions.

    • Incubate the reactions at 37°C for 60-90 minutes.

  • Detection of Protein Synthesis:

    • If using a luciferase reporter, allow the reactions to cool to room temperature.

    • Add the luciferase assay reagent according to the manufacturer's instructions (e.g., 50 µL of reagent to each 50 µL reaction).

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from a no-template control) from all readings.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

In_Vitro_Translation_Workflow Viomycin_Stock Viomycin_Stock Viomycin_Dilutions Viomycin_Dilutions Viomycin_Stock->Viomycin_Dilutions Reaction_Setup Reaction_Setup Viomycin_Dilutions->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Detection Detection Incubation->Detection Data_Analysis Data_Analysis Detection->Data_Analysis

Protocol 2: Pre-Steady-State Kinetic Analysis of this compound Inhibition

This advanced protocol is adapted from methodologies used to study the detailed kinetics of this compound inhibition and is suitable for laboratories equipped for rapid kinetics experiments.[1][12]

Materials:

  • Purified 70S ribosomes from E. coli

  • Initiation factors (IF1, IF2, IF3)

  • Elongation factors (EF-Tu, EF-G)

  • f[³H]Met-tRNAfMet

  • Specific mRNA encoding a short peptide (e.g., Met-Phe-Thr)

  • Aminoacyl-tRNAs (e.g., Phe-tRNA, Thr-tRNA)

  • GTP and ATP

  • This compound sulfate

  • Quench-flow instrument

  • Scintillation counter

Procedure:

  • Preparation of Ribosomal Complexes:

    • Prepare initiated 70S ribosomes by incubating 70S ribosomes with mRNA, f[³H]Met-tRNAfMet, initiation factors, and GTP.

    • Purify the initiation complexes by centrifugation through a sucrose cushion.

  • Preparation of Ternary Complexes:

    • Prepare ternary complexes of EF-Tu·GTP·aminoacyl-tRNA by incubating EF-Tu, GTP, and the specific aminoacyl-tRNA.

  • Quench-Flow Experiment:

    • In a quench-flow instrument, rapidly mix the initiated 70S ribosomal complexes with a solution containing the ternary complexes, EF-G, and varying concentrations of this compound.

    • The reaction is allowed to proceed for various short time intervals (milliseconds to seconds).

    • The reaction is quenched at different time points by adding a strong acid (e.g., formic acid).

  • Analysis of Peptide Formation:

    • The amount of di- or tri-peptide formed is quantified by analyzing the quenched reactions using techniques such as HPLC and scintillation counting of the radiolabeled peptide.

  • Kinetic Modeling:

    • The time courses of peptide formation at different this compound concentrations are fitted to kinetic models to determine rate constants for translocation and the kinetic parameters of this compound inhibition (e.g., KI1, KI2, qV2).[1]

Troubleshooting and Considerations

  • Solubility of this compound: Ensure that this compound is fully dissolved in the stock solution and that it remains soluble in the aqueous reaction buffer.

  • Nuclease Contamination: Use nuclease-free water, pipette tips, and tubes to prevent degradation of mRNA and tRNA.

  • Optimization of IVT System: The optimal concentrations of magnesium and potassium ions can vary between different in vitro translation systems and should be optimized for maximal activity.

  • Choice of Reporter: While luciferase is a common and sensitive reporter, other reporters such as fluorescent proteins (e.g., GFP) or enzymes (e.g., β-galactosidase) can also be used. The detection method should be compatible with the chosen reporter.

By following these protocols, researchers can effectively utilize this compound as a tool to probe the mechanisms of protein synthesis and to screen for new antibacterial compounds that target the ribosome.

References

Application of Viomycin in Studies of Ribosomal Translocation and Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Viomycin, a tuberactinomycin antibiotic, serves as a critical tool for investigating the intricate mechanisms of ribosomal translocation and dynamics. By specifically targeting the ribosome, this compound effectively stalls the process of protein synthesis, providing a unique window into the conformational changes and intermediate states of the ribosome during elongation. These notes outline the utility of this compound in such studies and summarize key quantitative data derived from various experimental approaches.

Mechanism of Action: this compound inhibits protein synthesis by binding to the ribosome at the interface of the small (30S) and large (50S) subunits.[1] This interaction traps the ribosome in a pre-translocation state, specifically stabilizing a hybrid A/P and P/E state of tRNA binding.[2][3][4] This stalls the ribosome, preventing the coordinated movement of mRNA and tRNAs that is essential for polypeptide chain elongation.[5][6] this compound's affinity for the ribosome is significantly enhanced when a tRNA is present in the A-site.[5][7]

Key Research Applications:

  • Probing Ribosomal Dynamics: this compound induces a "ratcheted" state of the ribosome, characterized by the rotation of the 30S subunit relative to the 50S subunit. This has been instrumental in studying the conformational flexibility of the ribosome and its role in translocation.[2]

  • Characterizing Translocation Intermediates: By locking the ribosome in an intermediate state, this compound allows for the detailed structural and functional characterization of transient steps in the translocation process that are otherwise difficult to capture.[2][3]

  • Investigating Antibiotic Resistance: Understanding the binding site and mechanism of action of this compound is crucial for studying and overcoming antibiotic resistance. Mutations in ribosomal RNA or proteins can confer resistance to this compound, and studying these alterations provides insights into the drug-ribosome interaction.

  • Drug Development: As an effective antitubercular agent, this compound and its analogs are of interest in the development of new antibiotics.[1] Structure-activity relationship studies, aided by the techniques described below, can guide the design of novel compounds with improved efficacy and reduced toxicity.

Quantitative Data on this compound's Effect on Ribosomal Translocation

The following tables summarize key quantitative parameters that describe the inhibitory effects of this compound on ribosomal translocation.

ParameterValueConditionsReference
IC50 (Translocation) 5 nM2.5 µM EF-G[1][5]
6 nM5 µM EF-G[1][5]
9 nM10 µM EF-G[1][5]
Dissociation Constant (Kd) ~20 µMThis compound binding to 70S ribosomes with an empty A site (estimated)[5]
Dissociation Rate Constant (qV2) 0.022 ± 0.0005 s⁻¹This compound from EF-G-bound ribosome[1][5]
Residence Time 44 ± 1 sThis compound on the EF-G-bound pre-translocation complex[1][5]
Inhibition Constant (KI1) 0.55 ± 0.03Ratio of this compound binding rate to EF-G binding rate to the pre-translocation ribosome[1]
Inhibition Constant (KI2) 66 ± 5 µMThis compound concentration to double the stalling time due to rebinding[1]
Mean Stalling Time ~45 s (at 1 µM this compound) to ~120 s (at 100 µM this compound)Increases linearly with this compound concentration[1]
Increase in tRNA Affinity ~1000-foldAffinity of tRNA to the A-site[4]
ParameterRate (s⁻¹)ConditionsReference
Bacterial Ribosomal Translocation ~25EF-G-GTP binding followed by unlocking[8]
30in vivo compatible rate at 1 mM free Mg²⁺[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on ribosomal translocation and dynamics.

Pre-steady-state Kinetic Analysis of this compound Inhibition

This protocol utilizes a quench-flow instrument to measure the kinetics of peptide bond formation in the presence of this compound.

Materials:

  • 70S ribosomes from E. coli MRE600

  • Initiation factors (IF1, IF2, IF3)

  • Elongation factors (EF-Tu, EF-Ts, EF-G)

  • f[³H]Met-tRNAfMet

  • mRNAs with specific coding sequences (e.g., AUG-UUC-CUC)

  • Aminoacyl-tRNAs (e.g., Phe-tRNA, Leu-tRNA)

  • GTP, ATP

  • This compound stock solution (in nuclease-free water)

  • Reaction buffer (e.g., Polymix buffer at pH 7.5)

  • Quench solution (e.g., 17% formic acid)

  • 0.5 M KOH

  • Scintillation cocktail

Procedure:

  • Preparation of Reaction Mixtures:

    • Ribosome Mix: In a reaction tube, combine 70S ribosomes (1.0–2.0 µM), IF1, IF2, and IF3 (2 µM each), f[³H]Met-tRNAfMet (1.5–3.0 µM), mRNA (3 µM), GTP (1 mM), and ATP (1 mM) in reaction buffer. Incubate at 37°C for 15 minutes to form initiation complexes.

    • Ternary Complex (TC) Mix: In a separate tube, prepare the ternary complex by mixing EF-Tu (0.3–0.6 µM), the appropriate amino acid (e.g., phenylalanine, 200 µM), the corresponding aminoacyl-tRNA synthetase (e.g., PheRS, 0.5 µM), tRNA (2 µM), varying concentrations of this compound (0–2000 µM), [³H]GTP (0.3–0.6 µM), and ATP (2 mM) in reaction buffer. Incubate at 37°C for 15 minutes.

  • Quench-Flow Experiment:

    • Load the Ribosome Mix and the TC Mix into separate syringes of the quench-flow instrument.

    • Rapidly mix equal volumes of the two solutions at 37°C.

    • Quench the reaction at various time points by mixing with the quench solution.

  • Analysis:

    • Centrifuge the quenched samples to pellet the ribosomes.

    • Resuspend the pellet in 0.5 M KOH to hydrolyze the peptidyl-tRNA.

    • Neutralize the samples and measure the amount of [³H]-labeled dipeptide or tripeptide formed using scintillation counting.

    • Plot the product formation over time and fit the data to kinetic models to determine rates and inhibition constants.[7]

Toeprinting Assay to Monitor Ribosome Stalling

This assay maps the precise position of the ribosome on an mRNA molecule, revealing stalling induced by this compound.

Materials:

  • DNA template with a T7 promoter followed by the mRNA sequence of interest

  • T7 RNA polymerase and transcription reagents

  • In vitro transcription-translation coupled system (e.g., PURExpress)

  • This compound

  • Reverse transcriptase (e.g., SuperScript III)

  • Radiolabeled or fluorescently labeled DNA primer complementary to a region downstream of the expected stall site

  • dNTPs

  • Sequencing gel electrophoresis apparatus and reagents

  • Stop solution (e.g., formamide with loading dyes)

Procedure:

  • Prepare mRNA: Synthesize mRNA from the DNA template using in vitro transcription. Purify the mRNA.

  • Toeprinting Reaction:

    • Set up the in vitro transcription-translation reaction according to the manufacturer's instructions, using the synthesized mRNA as a template.

    • Add this compound to the desired final concentration (e.g., 50 µM). A control reaction without this compound should be run in parallel.

    • Incubate the reaction at 37°C for 30 minutes to allow for translation and ribosome stalling.

  • Primer Extension:

    • Anneal the labeled primer to the mRNA in the reaction mixture.

    • Add reverse transcriptase and dNTPs to the reaction and incubate at 37°C for 15-60 minutes to allow for cDNA synthesis.

  • Analysis:

    • Stop the primer extension reaction by adding the stop solution.

    • Denature the samples by heating at 95°C.

    • Separate the cDNA products on a sequencing gel alongside a sequencing ladder generated from the same DNA template.

    • The appearance of a specific band in the this compound-treated lane that is absent or reduced in the control lane indicates the position of the stalled ribosome (the "toeprint"). The 3' end of the toeprint is typically 16-17 nucleotides downstream from the first nucleotide of the mRNA codon in the ribosomal P-site.[9]

Single-Molecule FRET (smFRET) to Observe Ribosomal Dynamics

This technique allows for the real-time observation of conformational changes in individual ribosomes in the presence of this compound.

Materials:

  • Fluorescently labeled ribosomal components (e.g., ribosomal proteins L11 and L27, or tRNAs labeled with a FRET pair like Cy3 and Cy5)

  • Biotinylated mRNA

  • Streptavidin-coated microscope slides

  • Total Internal Reflection Fluorescence (TIRF) microscope

  • Reaction buffer with an oxygen-scavenging system

  • This compound

Procedure:

  • Sample Preparation and Immobilization:

    • Prepare pre-translocation (PRE) complexes by incubating ribosomes, biotinylated mRNA, and the appropriate tRNAs.

    • Immobilize the ribosomal complexes on the streptavidin-coated surface of a microscope slide.[10][11]

  • smFRET Data Acquisition:

    • Mount the slide on the TIRF microscope.

    • Acquire fluorescence data from individual molecules, monitoring the FRET efficiency between the donor and acceptor fluorophores.

    • Inject this compound into the flow cell during data acquisition to observe its effect on ribosomal dynamics in real-time.

  • Data Analysis:

    • Analyze the FRET traces to identify different conformational states of the ribosome (e.g., non-ratcheted vs. ratcheted states) and the kinetics of transitions between them.

    • Compare the dynamics in the absence and presence of this compound to determine how the antibiotic alters the conformational landscape of the ribosome.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

This protocol outlines the preparation of ribosome-Viomycin complexes for high-resolution structural determination by cryo-EM.

Materials:

  • Highly purified 70S ribosomes

  • mRNA and tRNA

  • This compound

  • Vitrification apparatus (e.g., Vitrobot)

  • Cryo-EM grids (e.g., holey carbon grids)

  • Liquid ethane and liquid nitrogen

  • Cryo-transmission electron microscope

Procedure:

  • Complex Formation:

    • Incubate purified 70S ribosomes with mRNA, tRNA, and a saturating concentration of this compound to form the stalled ribosomal complex.

  • Grid Preparation and Vitrification:

    • Apply a small volume (3-4 µL) of the complex solution to a cryo-EM grid.

    • Blot the grid to create a thin film of the solution.

    • Plunge-freeze the grid in liquid ethane cooled by liquid nitrogen to vitrify the sample.[12][13]

  • Cryo-EM Data Collection:

    • Transfer the vitrified grid to a cryo-transmission electron microscope.

    • Collect a large dataset of images of the frozen-hydrated particles.

  • Image Processing and 3D Reconstruction:

    • Process the images to pick individual particle projections.

    • Classify the particles to identify different conformational states.

    • Generate a high-resolution 3D reconstruction of the ribosome-Viomycin complex.[14]

Visualizations

Mechanism of this compound Action

Viomycin_Mechanism cluster_translocation Ribosomal Translocation Cycle Pre_translocation Pre-translocation State (A-site tRNA, P-site peptidyl-tRNA) EFG_binds EF-G-GTP Binding Pre_translocation->EFG_binds Rotation Subunit Rotation (Hybrid States A/P, P/E) EFG_binds->Rotation Translocation Translocation (mRNA & tRNA movement) Rotation->Translocation Stalled_complex Stalled Ribosome (this compound-bound Hybrid State) Rotation->Stalled_complex Post_translocation Post-translocation State (Empty A-site) Translocation->Post_translocation Post_translocation->Pre_translocation New aa-tRNA binding This compound This compound This compound->Rotation Binds to rotated state Stalled_complex->Translocation Blocks Translocation

Caption: this compound binds to the rotated, hybrid state of the ribosome, stalling it and preventing translocation.

Experimental Workflow for Studying this compound's Effect

Viomycin_Workflow cluster_prep Sample Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis Purify_ribosomes Purify Ribosomes, Factors, tRNAs Kinetics Pre-steady-state Kinetics (Quench-flow) Purify_ribosomes->Kinetics Toeprinting Toeprinting Assay Purify_ribosomes->Toeprinting smFRET smFRET Purify_ribosomes->smFRET CryoEM Cryo-EM Purify_ribosomes->CryoEM Prepare_mRNA Synthesize/Purify mRNA Prepare_mRNA->Kinetics Prepare_mRNA->Toeprinting Prepare_mRNA->smFRET Prepare_mRNA->CryoEM Label_components Fluorescently Label (for smFRET) Label_components->smFRET Kinetic_analysis Determine Rates, IC50, Kd Kinetics->Kinetic_analysis Stall_site Map Ribosome Stall Site Toeprinting->Stall_site Conformational_dynamics Analyze Conformational Dynamics smFRET->Conformational_dynamics Structural_model Generate 3D Structure CryoEM->Structural_model

Caption: A general experimental workflow for investigating the impact of this compound on ribosomal translocation.

References

Crystallography of the 70S Ribosome in Complex with Viomycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the crystallographic study of the 70S ribosome in complex with the anti-tuberculosis antibiotic, viomycin. The information compiled herein is intended to guide researchers in replicating and expanding upon existing structural biology research to facilitate the development of novel therapeutics targeting the bacterial ribosome.

Introduction

This compound, a tuberactinomycin antibiotic, is a potent inhibitor of bacterial protein synthesis and has been a critical component in the treatment of multidrug-resistant tuberculosis. It exerts its inhibitory effect by binding to the ribosome, the cellular machinery responsible for protein synthesis. High-resolution structural data from X-ray crystallography have been instrumental in elucidating the precise binding site and mechanism of action of this compound. These studies reveal that this compound binds at the interface of the small (30S) and large (50S) ribosomal subunits, specifically interacting with helix 44 (h44) of the 16S rRNA and Helix 69 (H69) of the 23S rRNA.[1][2][3][4] This interaction stabilizes the transfer RNA (tRNA) in the A site, thereby inhibiting translocation.[1][2][3][4] More recent studies have also identified additional this compound binding sites on the rotated state of the ribosome, suggesting a more complex mechanism of translocation blockage.[5]

Understanding the crystallographic workflow and the specific molecular interactions between this compound and the 70S ribosome is crucial for structure-based drug design efforts aimed at developing new antibiotics to combat resistant bacterial strains.

Data Presentation

Crystallographic Data Summary for 70S Ribosome-Viomycin Complex

The following table summarizes key crystallographic data for the Thermus thermophilus 70S ribosome in complex with this compound, mRNA, and tRNAs.

ParameterThis compound ComplexReference
PDB ID 3KNL, 3KNM, 3KNN, 3KNO, 4V7L[2][6]
Resolution (Å) 3.3[1][2]
Space Group P2₁2₁2₁Stanley, R.E., et al. (2010)
Unit Cell (a, b, c in Å) 210.4, 465.8, 675.9Stanley, R.E., et al. (2010)
R-work / R-free (%) 22.8 / 27.3Stanley, R.E., et al. (2010)
Organism Thermus thermophilus[1]

Experimental Protocols

The following protocols are adapted from the methodologies described by Stanley, R.E., et al. in Nature Structural & Molecular Biology (2010).[1]

Protocol 1: Purification of Thermus thermophilus 70S Ribosomes
  • Cell Lysis and Ribosome Isolation :

    • Thermus thermophilus cells are lysed by sonication or a French press in a buffer containing 20 mM HEPES-KOH (pH 7.6), 10 mM MgCl₂, 100 mM NH₄Cl, 0.5 mM EDTA, and 6 mM β-mercaptoethanol.

    • The lysate is clarified by centrifugation to remove cell debris.

    • Ribosomes are pelleted from the supernatant by ultracentrifugation.

  • Sucrose Gradient Centrifugation :

    • The crude ribosome pellet is resuspended and layered onto a 10-40% sucrose density gradient.

    • Ultracentrifugation is performed to separate the 70S ribosomes from the 30S and 50S subunits and other cellular components.

    • Fractions containing 70S ribosomes are collected and pelleted.

  • Ribosome Purity and Storage :

    • The purified 70S ribosomes are resuspended in a storage buffer (e.g., 5 mM HEPES-KOH pH 7.6, 50 mM KCl, 10 mM NH₄Cl, 10 mM MgCl₂).

    • The concentration is determined spectrophotometrically (1 A₂₆₀ unit = 23 pmol of 70S ribosomes).

    • Aliquots are flash-frozen in liquid nitrogen and stored at -80°C.

Protocol 2: Formation of the 70S Ribosome-Viomycin Complex
  • Preparation of Components :

    • Thaw purified 70S ribosomes, mRNA (with a suitable Shine-Dalgarno sequence and codons), and tRNAs (fMet-tRNAfMet, and a cognate tRNA for the A-site codon) on ice.

    • Prepare a stock solution of this compound (e.g., 100 mM in water).

  • Complex Assembly :

    • In a reaction buffer (5 mM Hepes-KOH pH 7.6, 10 mM MgCl₂, 50 mM KCl, 10 mM NH₄Cl), incubate 4 µM of 70S ribosomes with 8 µM of mRNA for 15 minutes at 55°C.[1]

    • Add 8 µM of fMet-tRNAfMet to occupy the P-site and incubate for an additional 30 minutes.[1]

    • To load the A-site tRNA, add 16 µM of a ternary complex consisting of EF-Tu, a non-hydrolyzable GTP analog (e.g., GMP-PNP), and the A-site tRNA. Incubate for 30 minutes.[1]

    • Add this compound to a final concentration of 100 µM and incubate for a final 30 minutes.[1]

    • Cool the complex to room temperature and clarify by brief centrifugation before setting up crystallization trials.

Protocol 3: Crystallization and Data Collection
  • Crystallization :

    • The 70S ribosome-viomycin complex is crystallized using the vapor diffusion method (sitting or hanging drop).

    • Mix the complex solution in a 1:1 ratio with the reservoir solution.

    • A typical reservoir solution contains 100 mM Tris-HCl (pH 7.6), 2.9% (w/v) PEG 20K, 7-12% (v/v) MPD, and 100-200 mM arginine.[7]

    • Incubate plates at a constant temperature (e.g., 19-20°C) and monitor for crystal growth.

  • Crystal Handling and Cryo-protection :

    • Crystals are harvested using appropriately sized loops.

    • For cryo-protection, crystals are briefly transferred to a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20-30% glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen.

  • X-ray Diffraction Data Collection :

    • Data is collected at a synchrotron radiation source.

    • Crystals are maintained at cryogenic temperatures (around 100 K) during data collection to minimize radiation damage.

    • A complete dataset is collected by rotating the crystal in the X-ray beam.

  • Structure Determination :

    • The structure is solved by molecular replacement using a previously determined ribosome structure (e.g., PDB IDs 2J00 and 2J01) as a search model.[1]

    • The initial model is refined using rigid body refinement, followed by iterative cycles of manual model building and refinement.[1]

    • The this compound molecule and tRNAs are built into the resulting electron density maps.

Visualizations

Experimental Workflow for Crystallography

experimental_workflow cluster_prep Preparation cluster_complex Complex Formation cluster_cryst Crystallography cluster_analysis Structure Determination Ribosome_Purification 70S Ribosome Purification Complex_Assembly Incubation of 70S, mRNA, tRNAs, and this compound Ribosome_Purification->Complex_Assembly Component_Prep mRNA, tRNA, this compound Preparation Component_Prep->Complex_Assembly Crystallization Vapor Diffusion Crystallization Complex_Assembly->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Molecular_Replacement Molecular Replacement Data_Collection->Molecular_Replacement Refinement Model Building and Refinement Molecular_Replacement->Refinement Final_Structure Final 70S-Viomycin Complex Structure Refinement->Final_Structure

Caption: Workflow for the crystallography of the 70S ribosome-viomycin complex.

Mechanism of this compound Inhibition

viomycin_inhibition cluster_ribosome 70S Ribosome A_Site A Site P_Site P Site E_Site E Site Subunit_Interface Subunit Interface (h44 & H69) A_Site_tRNA A-site tRNA Subunit_Interface->A_Site_tRNA Stabilizes This compound This compound This compound->Subunit_Interface Binds to Translocation Translocation A_Site_tRNA->Translocation Blocks Protein_Synthesis Protein Synthesis Translocation->Protein_Synthesis Inhibits

Caption: this compound binding and inhibition of ribosomal translocation.

References

Viomycin: A Powerful Tool for Investigating Group I Intron Splicing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Viomycin, a member of the tuberactinomycin family of peptide antibiotics, has emerged as a valuable molecular probe for studying the structure and function of group I introns. These self-splicing ribozymes are found in a variety of organisms, including bacteria, lower eukaryotes, and bacteriophages, and represent a potential target for novel antimicrobial agents. This compound's potent and specific inhibition of group I intron self-splicing allows researchers to dissect the intricate mechanisms of RNA catalysis and explore the therapeutic potential of targeting these ribozymes.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate group I intron splicing.

Mechanism of Action

This compound exerts its inhibitory effect on group I intron splicing through a competitive mechanism. It directly competes with the guanosine (G) cofactor for binding to the highly conserved G-binding site within the catalytic core of the intron.[1] This binding event prevents the initiation of the first transesterification reaction, which is essential for the splicing process.

Furthermore, the inhibitory action of this compound is dependent on the concentration of magnesium ions (Mg²⁺), suggesting that the antibiotic makes additional contacts with the RNA backbone.[1] Structural modeling and experimental data indicate that the charged lysyl side-chain of this compound interacts with the backbone of the P1 helix, a critical structural element of the group I intron.[1] This dual-interaction model, involving both the G-binding site and the P1 helix, contributes to this compound's high affinity and potent inhibition, making it approximately 100-fold more active than other competitive inhibitors like dGTP or streptomycin.[1]

Data Presentation

The following table summarizes the quantitative data regarding the inhibitory activity of this compound on group I intron splicing.

Group I Intron SourceInhibitorMethod of InhibitionInhibitory ConcentrationReference
Bacteriophage T4 td intronThis compoundCompetitive with Guanosine10 - 50 µM[1]

Mandatory Visualizations

Molecular Interaction of this compound with a Group I Intron

cluster_Intron Group I Intron Catalytic Core cluster_Cofactor Cofactor cluster_Inhibitor Inhibitor G-binding Site G-binding Site P1 Helix P1 Helix Guanosine Guanosine Guanosine->G-binding Site Binds to initiate splicing This compound This compound This compound->G-binding Site Competitively inhibits This compound->P1 Helix Interacts with backbone

Caption: this compound's dual interaction with the group I intron.

Experimental Workflow: In Vitro Group I Intron Splicing Inhibition Assay

cluster_prep 1. Preparation cluster_reaction 2. Splicing Reaction cluster_analysis 3. Analysis A Synthesize precursor RNA (e.g., T4 td intron) E Combine precursor RNA, reaction buffer, and this compound (varying concentrations) A->E B Prepare this compound stock solution B->E C Prepare reaction buffer (Tris-HCl, MgCl2, KCl) C->E D Prepare [α-32P]GTP F Initiate reaction by adding [α-32P]GTP D->F E->F G Incubate at optimal temperature (e.g., 37-42°C) F->G H Quench reaction (e.g., with EDTA/formamide) G->H I Denaturing polyacrylamide gel electrophoresis (PAGE) H->I J Autoradiography or Phosphorimaging I->J K Quantify splicing products (precursor, ligated exons, intron) J->K

References

Application Notes and Protocols for Studying Viomycin's Inhibition of Elongation Factor G (EF-G)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the inhibitory effects of the antibiotic viomycin on bacterial elongation factor G (EF-G), a crucial component of protein synthesis. Understanding the mechanism of this compound action is critical for the development of new antibacterial agents and for combating antibiotic resistance.

This compound is a tuberactinomycin antibiotic that inhibits bacterial protein synthesis by interfering with the translocation step of elongation.[1] This process is catalyzed by EF-G, a GTPase that facilitates the movement of tRNA and mRNA through the ribosome.[1][2] this compound exerts its inhibitory effect by binding to the ribosome and stalling it in a pre-translocation state.[3][4] This leads to futile cycles of GTP hydrolysis by EF-G and ultimately blocks protein synthesis.[3][4]

This document outlines key experimental approaches to characterize the interaction between this compound, EF-G, and the ribosome, including in vitro translation inhibition assays, GTP hydrolysis assays, and ribosome binding assays.

Data Presentation

Quantitative Analysis of this compound Inhibition

The following tables summarize key quantitative data on the inhibition of EF-G-mediated translocation by this compound. These values provide a basis for designing experiments and interpreting results.

Table 1: Kinetic Parameters of this compound Inhibition

ParameterValueDescriptionReference
KI1 0.55 ± 0.03Inhibition constant for the competition between this compound and EF-G for binding to the pre-translocation ribosome. A lower value indicates a higher affinity of this compound for the ribosome prior to EF-G binding.[2]
KI2 66 ± 5 µMInhibition constant representing the this compound concentration required to double the time a ribosome remains stalled after EF-G has bound.[2]
qV2 0.022 ± 0.0005 s-1Rate constant for this compound dissociation from the EF-G-bound ribosome.[2]
Minimum Stall Time ~45 secondsThe minimum duration a ribosome is stalled by this compound in the pre-translocation state. This time increases with higher concentrations of this compound.[3][4]

Table 2: IC50 Values for this compound Inhibition of Translocation

The IC50 is defined as the this compound concentration required to double the duration of an average elongation cycle.

EF-G ConcentrationIC50 of this compoundReference
2.5 µM5 nM[2][3]
5 µM6 nM[2][3]
10 µM9 nM[2][3]

Experimental Protocols

In Vitro Translation Inhibition Assay (Tripeptide Formation Assay)

This assay measures the effect of this compound on the overall process of protein synthesis by monitoring the formation of a short peptide. A decrease in the rate and extent of tripeptide formation indicates inhibition of translation.

Principle: A reconstituted in vitro translation system is used to synthesize a specific tripeptide (e.g., Met-Phe-Thr). The incorporation of a radiolabeled amino acid allows for the quantification of the synthesized peptide. The reaction is initiated and then quenched at various time points, and the amount of tripeptide formed is measured.

Protocol:

  • Preparation of Reaction Mixtures (on ice):

    • Initiation Mix:

      • 70S ribosomes (0.3 µM)

      • Initiation Factors (IF1, IF2, IF3; 1 µM each)

      • f[3H]Met-tRNAfMet (1.5 µM)

      • mRNA encoding Met-Phe-Thr-Stop (0.7 µM)

      • GTP (1 mM)

      • ATP (1 mM)

      • Appropriate buffer (e.g., Tris-based buffer with Mg2+, NH4+, and a reducing agent)

    • Elongation Mix:

      • EF-Tu (12 µM)

      • EF-Ts (2 µM)

      • EF-G (e.g., 2.5, 5, or 10 µM)

      • Threonine (200 µM)

      • Phenylalanine (200 µM)

      • ThrRS and PheRS (aminoacyl-tRNA synthetases; 0.5 µM each)

      • Bulk tRNA (containing tRNAThr and tRNAPhe)

      • GTP (1 mM)

      • ATP (1 mM)

      • Varying concentrations of this compound (e.g., 0 - 100 µM)

      • Appropriate buffer

  • Incubation: Incubate both mixtures separately at 37°C for 15 minutes to allow for complex formation.

  • Reaction Initiation and Quenching:

    • Rapidly mix equal volumes of the Initiation Mix and Elongation Mix using a quench-flow instrument.

    • Quench the reaction at various time points (e.g., from milliseconds to several minutes) by adding formic acid to a final concentration of 17%.

  • Analysis:

    • Analyze the quenched samples by high-performance liquid chromatography (HPLC) to separate the f[3H]Met-Phe-Thr tripeptide from other components.

    • Quantify the amount of tripeptide formed at each time point using a scintillation counter.

    • Plot the amount of tripeptide formed against time for each this compound concentration.

  • Data Interpretation:

    • The data will typically show a biphasic kinetic profile with a fast phase representing uninhibited ribosomes and a slow phase representing this compound-inhibited ribosomes.[3]

    • The amplitude of the fast phase will decrease with increasing this compound concentration, reflecting the fraction of ribosomes that become inhibited.[3]

    • The rate of the slow phase will decrease with increasing this compound concentration, indicating a longer stalling time.

EF-G GTPase Assay

This assay directly measures the effect of this compound on the GTP hydrolytic activity of EF-G, which is essential for its function in translocation. This compound is known to promote futile cycles of GTP hydrolysis by EF-G on stalled ribosomes.

Principle: The rate of GTP hydrolysis by EF-G in the presence of ribosomes and this compound is measured by monitoring the release of inorganic phosphate (Pi) from [γ-32P]GTP or by using a fluorescent phosphate sensor.

Protocol:

  • Preparation of Reaction Mixtures (on ice):

    • Initiation Mix:

      • 70S ribosomes (0.5 µM)

      • fMet-tRNAfMet (0.8 µM)

      • mRNA (0.8 µM)

      • Appropriate buffer

    • Elongation Mix:

      • EF-Tu (8 µM)

      • EF-Ts (1 µM)

      • EF-G (varying concentrations, e.g., 1 - 40 µM)

      • Phenylalanine (200 µM)

      • PheRS (0.5 µM)

      • tRNAPhe (4 µM)

      • This compound (e.g., 400 µM)

      • [γ-32P]GTP or non-radiolabeled GTP with a fluorescent phosphate sensor

      • ATP (1.5 mM)

      • Phosphoenolpyruvate (PEP; 10 mM) and pyruvate kinase (for GTP regeneration, optional)

      • Appropriate buffer

  • Incubation: Incubate both mixtures separately at 37°C for 15 minutes.

  • Reaction Initiation and Quenching:

    • Rapidly mix equal volumes of the Initiation Mix and Elongation Mix.

    • For endpoint assays, quench the reaction at a specific time point with formic acid. For real-time assays, monitor the fluorescence change continuously.

  • Analysis:

    • Radiolabeled Assay: Separate the released [32P]Pi from unhydrolyzed [γ-32P]GTP using thin-layer chromatography (TLC) and quantify using a phosphorimager.

    • Fluorescence Assay: Measure the increase in fluorescence over time using a fluorometer.

  • Data Interpretation:

    • Calculate the rate of GTP hydrolysis at different EF-G concentrations in the presence and absence of this compound.

    • An increase in the rate of GTP hydrolysis per translocation event in the presence of this compound indicates futile cycling.

Nitrocellulose Filter Binding Assay

This assay is used to study the binding of this compound to the ribosome and to investigate the competition between this compound and EF-G for ribosome binding.

Principle: Ribosomes and ribosome-ligand complexes are retained by nitrocellulose filters, while small molecules like unbound radiolabeled this compound pass through. By measuring the amount of radioactivity retained on the filter, the extent of binding can be quantified.

Protocol:

  • Preparation of Radiolabeled this compound: Prepare [3H]- or [14C]-labeled this compound.

  • Binding Reaction:

    • In a microcentrifuge tube, combine:

      • 70S ribosomes (at a fixed concentration)

      • Radiolabeled this compound (at varying concentrations)

      • In competition experiments, add varying concentrations of unlabeled EF-G and GTP.

      • Binding buffer (e.g., Tris-HCl, pH 7.5, with MgCl2, NH4Cl, and β-mercaptoethanol)

    • Incubate the reaction mixture at 37°C for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Filtration:

    • Pre-soak nitrocellulose filters (0.45 µm pore size) in ice-cold binding buffer.

    • Assemble a vacuum filtration apparatus with the pre-soaked filters.

    • Apply the binding reaction mixture to the filter under gentle vacuum.

    • Wash the filter with a small volume of ice-cold binding buffer to remove unbound ligand.

  • Quantification:

    • Place the filter in a scintillation vial with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radiolabeled this compound as a function of its concentration to determine the binding affinity (Kd).

    • In competition assays, plot the binding of radiolabeled this compound in the presence of increasing concentrations of EF-G to determine the competitive nature of the interaction.

Visualizations

Experimental Workflow for Tripeptide Formation Assay

Tripeptide_Formation_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Init_Mix Initiation Mix (Ribosomes, IFs, [3H]Met-tRNA, mRNA) Incubate Incubate at 37°C Init_Mix->Incubate Elong_Mix Elongation Mix (EF-Tu, EF-G, tRNAs, this compound) Elong_Mix->Incubate Mix Rapid Mixing (Quench-flow) Incubate->Mix Quench Quench with Formic Acid Mix->Quench HPLC HPLC Separation Quench->HPLC Scintillation Scintillation Counting HPLC->Scintillation Plot Plot Data (Tripeptide vs. Time) Scintillation->Plot

Caption: Workflow for the in vitro tripeptide formation assay.

Signaling Pathway of this compound Inhibition

Viomycin_Inhibition_Pathway Ribosome Pre-translocation Ribosome Vio_Ribosome This compound-Ribosome Complex Ribosome->Vio_Ribosome This compound Binding Translocation Translocation Ribosome->Translocation EF-G Binding & Translocation (Normal) This compound This compound This compound->Vio_Ribosome EFG_GTP EF-G-GTP EFG_Vio_Ribosome EF-G-Viomycin-Ribosome Complex (Stalled) EFG_GTP->EFG_Vio_Ribosome EFG_GTP->Translocation Vio_Ribosome->EFG_Vio_Ribosome EF-G Binding GTP_Hydrolysis Futile GTP Hydrolysis EFG_Vio_Ribosome->GTP_Hydrolysis Inhibition Inhibition of Protein Synthesis EFG_Vio_Ribosome->Inhibition GTP_Hydrolysis->EFG_Vio_Ribosome EF-G Cycling

Caption: Mechanism of this compound inhibition of EF-G.

References

Utilizing Viomycin to Induce and Study the Ribosomal Hybrid State: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viomycin, a tuberactinomycin antibiotic, is a potent inhibitor of bacterial protein synthesis. Its primary mechanism of action involves binding to the ribosome and stalling it in a pre-translocation state. This unique property makes this compound an invaluable tool for researchers studying the intricate dynamics of the ribosome, particularly the formation and stabilization of the hybrid state, a key intermediate in the translocation of tRNA and mRNA. This document provides detailed application notes and experimental protocols for utilizing this compound to induce and study the ribosomal hybrid state, targeting researchers in molecular biology, structural biology, and antibiotic drug development.

Introduction

During the elongation phase of protein synthesis, the ribosome undergoes a series of conformational changes to facilitate the movement of tRNAs and the mRNA template. A crucial intermediate in this process is the "hybrid state," where the acceptor ends of the tRNAs in the A and P sites move to the P and E sites of the large ribosomal subunit, respectively, while their anticodon ends remain in the A and P sites of the small subunit. This state is intrinsically transient and challenging to study. This compound has been shown to bind at the interface of the small (30S) and large (50S) ribosomal subunits, effectively locking the ribosome in a conformation that mimics the hybrid state. This stabilization allows for detailed structural and functional characterization of this critical intermediate in translation.

Mechanism of Action: this compound binds to a pocket formed by helix 44 (h44) of the 16S rRNA in the small subunit and helix 69 (H69) of the 23S rRNA in the large subunit. This binding event stabilizes the flipped-out conformation of monitoring bases A1492 and A1493 of the 16S rRNA, which are crucial for decoding. By trapping the ribosome in this conformation, this compound inhibits the translocation of peptidyl-tRNA from the A site to the P site, a step catalyzed by Elongation Factor G (EF-G). This stalled pre-translocation state features tRNAs in hybrid A/P and P/E configurations and a rotated state of the ribosomal subunits, which are characteristic of the hybrid state intermediate.

Data Presentation

The following tables summarize key quantitative data from studies utilizing this compound to investigate ribosomal dynamics.

Table 1: Kinetic Parameters of this compound Inhibition

ParameterValueDescriptionSource
Minimum Stalling Time~45 secondsThe minimum time a ribosome remains stalled in the pre-translocation state after this compound binding.
Inhibition Constant (KI 1)0.55 ± 0.03A measure of the competition between this compound and EF-G for binding to the pre-translocation ribosome.
Inhibition Constant (KI 2)66 ± 5 µMThe concentration of this compound required to double the ribosomal stalling time due to successive rebinding events.
This compound Dissociation Rate Constant (qV 2)0.022 ± 0.0005 s-1The rate at which this compound dissociates from the EF-G-bound ribosome.
Dissociation Constant (Kd) for empty A site~20 µMThe estimated dissociation constant for this compound binding to a 70S ribosome with an unoccupied

Experimental Use of Viomycin in Mycobacterial Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viomycin is a tuberactinomycin antibiotic, a family of cyclic peptide antibiotics known for their activity against Mycobacterium tuberculosis. Historically, this compound was a key component in the treatment of tuberculosis, although its use has been superseded by less toxic derivatives like capreomycin.[1][2] However, with the rise of multidrug-resistant tuberculosis (MDR-TB), there is renewed interest in understanding the mechanisms of action and resistance to this class of antibiotics for the development of novel therapeutics. This compound exerts its bactericidal effect by targeting the bacterial ribosome, thereby inhibiting protein synthesis.[2][3] Specifically, it binds at the interface of the 30S and 50S ribosomal subunits, stabilizing the A-site tRNA and ultimately blocking the translocation step of elongation.[3][4]

These application notes provide detailed protocols for key experiments involving the use of this compound in a research setting, focusing on the determination of its antimycobacterial activity and the identification of resistance mechanisms.

Data Presentation: this compound Activity Against Mycobacterium tuberculosis

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various Mycobacterium tuberculosis strains, including wild-type and mutants with specific resistance-conferring mutations in the tlyA and rrs genes. This data is crucial for understanding the impact of specific genetic alterations on this compound susceptibility.

M. tuberculosis Strain/MutantGenotypeThis compound MIC (µg/mL)Capreomycin MIC (µg/mL)Kanamycin MIC (µg/mL)Amikacin MIC (µg/mL)
Wild-Type
H37RvWild-Type≤10≤10≤10≤10
tlyA Mutants
C-211tlyA (Gln22Stop)4040≤10≤10
C-307tlyA (Gln22Stop)4040≤10≤10
rrs Mutants
K-203rrs (A1401G)≤1020>80>64
K-204rrs (A1401G)≤1020>80>64
C/V-402rrs (C1402T)>160>160>80>64
C/V-403rrs (C1402T)>160>160>80>64
C/K-501rrs (G1484T)40404032
C/K-502rrs (G1484T)40404032
tlyA and rrs Double Mutant
Isolate 11tlyA mutation & rrs (A1401G)>160>160>80Not specified

Data adapted from Maus et al., 2005.[5]

Experimental Protocols

Protocol 1: Determination of this compound Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis using the Agar Proportion Method

This protocol describes the determination of the MIC of this compound against M. tuberculosis using the well-established agar proportion method. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

  • Mycobacterium tuberculosis isolates (test strains and H37Rv as a control)

  • Middlebrook 7H10 agar

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment

  • This compound sulfate powder

  • Sterile distilled water

  • Sterile saline solution with 0.05% Tween 80

  • McFarland 1.0 turbidity standard

  • Sterile petri dishes, tubes, and pipettes

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound sulfate in sterile distilled water at a concentration of 10 mg/mL.

    • Filter-sterilize the stock solution using a 0.22 µm filter.

    • Store the stock solution in aliquots at -20°C.

  • Preparation of Drug-Containing Media:

    • Prepare Middlebrook 7H10 agar according to the manufacturer's instructions.

    • After autoclaving and cooling to 50-55°C, add OADC enrichment.

    • Create a series of agar plates containing two-fold serial dilutions of this compound. A typical concentration range to test would be 0.5 to 64 µg/mL.

    • Also, prepare drug-free control plates.

  • Inoculum Preparation:

    • Grow M. tuberculosis strains in Middlebrook 7H9 broth supplemented with OADC until mid-log phase.

    • Adjust the turbidity of the bacterial suspension to match a McFarland 1.0 standard using sterile saline with Tween 80.

    • Prepare 10⁻² and 10⁻⁴ dilutions of the adjusted inoculum.

  • Inoculation:

    • Inoculate each drug-containing and drug-free plate with 100 µL of the 10⁻² and 10⁻⁴ dilutions.

    • Allow the inoculum to absorb into the agar.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ atmosphere for 3-4 weeks.

  • Reading and Interpretation:

    • After incubation, count the number of colony-forming units (CFUs) on both the drug-containing and drug-free plates.

    • The MIC is the lowest concentration of this compound that inhibits more than 99% of the bacterial population compared to the drug-free control.

Protocol 2: In Vitro Translation Inhibition Assay

This assay demonstrates the direct inhibitory effect of this compound on bacterial protein synthesis using a cell-free translation system.

Materials:

  • E. coli or M. smegmatis cell-free extract (S30 extract)

  • Luciferase mRNA template

  • Amino acid mixture

  • ATP and GTP

  • tRNA mixture

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Preparation of the In Vitro Translation Reaction:

    • On ice, prepare a master mix containing the S30 extract, amino acid mixture, ATP, GTP, and tRNA mixture according to the manufacturer's protocol for the cell-free system.

    • Aliquot the master mix into microcentrifuge tubes.

  • Addition of this compound and mRNA:

    • To each tube, add this compound to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a no-drug control.

    • Add the luciferase mRNA template to each reaction.

  • Incubation:

    • Incubate the reactions at 37°C for 1-2 hours.

  • Measurement of Luciferase Activity:

    • Add the luciferase assay reagent to each tube.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of translation inhibition for each this compound concentration relative to the no-drug control.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ (the concentration of this compound that inhibits 50% of translation).

Protocol 3: Identification of this compound Resistance Mutations in tlyA and rrs Genes

This protocol outlines the steps for amplifying and sequencing the tlyA and 16S rRNA (rrs) genes from M. tuberculosis to identify mutations associated with this compound resistance.

Materials:

  • M. tuberculosis genomic DNA

  • PCR primers for tlyA and rrs genes

  • Taq DNA polymerase and dNTPs

  • PCR thermocycler

  • Agarose gel electrophoresis system

  • DNA sequencing service

Procedure:

  • Primer Design:

    • Design primers to amplify the entire coding sequence of the tlyA gene and the region of the rrs gene known to harbor resistance mutations (e.g., the 1400 region).

  • PCR Amplification:

    • Set up PCR reactions containing M. tuberculosis genomic DNA, forward and reverse primers for either tlyA or rrs, Taq polymerase, and dNTPs.

    • Perform PCR using an appropriate thermocycling program with annealing temperatures optimized for the specific primers. A typical program consists of an initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[6]

  • Verification of PCR Products:

    • Run the PCR products on an agarose gel to confirm the amplification of a single product of the expected size.

  • DNA Sequencing:

    • Purify the PCR products.

    • Send the purified products for Sanger sequencing using the same primers used for PCR.

  • Sequence Analysis:

    • Align the obtained sequences with the wild-type tlyA and rrs gene sequences from a reference strain (e.g., H37Rv).

    • Identify any nucleotide substitutions, insertions, or deletions in the sequences from the test strains.

Visualizations

viomycin_mechanism_of_action cluster_ribosome Bacterial 70S Ribosome cluster_sites tRNA Binding Sites 30S_Subunit 30S Subunit 50S_Subunit 50S Subunit A_Site A Site P_Site P Site E_Site E Site This compound This compound This compound->30S_Subunit Binds to 16S rRNA This compound->50S_Subunit Binds near 23S rRNA Translocation Translocation This compound->Translocation Inhibits mRNA mRNA mRNA->30S_Subunit Binds to Elongation_Factor_G Elongation Factor G (EF-G) Elongation_Factor_G->Translocation Catalyzes Protein_Synthesis_Inhibition Protein Synthesis Inhibition Translocation->Protein_Synthesis_Inhibition Leads to

Caption: Mechanism of action of this compound on the bacterial ribosome.

viomycin_resistance_pathway This compound This compound Ribosome Ribosome This compound->Ribosome Binds to Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Leads to Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death tlyA_Gene tlyA Gene tlyA_Mutation Mutation in tlyA tlyA_Gene->tlyA_Mutation Undergoes rrs_Gene 16S rRNA (rrs) Gene rrs_Mutation Mutation in rrs rrs_Gene->rrs_Mutation Undergoes Altered_Ribosome Altered Ribosome tlyA_Mutation->Altered_Ribosome Results in rrs_Mutation->Altered_Ribosome Results in Altered_Ribosome->this compound Reduced Binding of Viomycin_Resistance This compound Resistance Altered_Ribosome->Viomycin_Resistance Confers

Caption: Signaling pathways of this compound action and resistance.

experimental_workflow_mic Start Start: Prepare Mycobacterial Culture Inoculum_Prep Prepare and Standardize Inoculum (McFarland 1.0) Start->Inoculum_Prep Inoculation Inoculate Drug-Containing and Control Plates Inoculum_Prep->Inoculation Serial_Dilution_Drug Prepare Serial Dilutions of this compound in 7H10 Agar Serial_Dilution_Drug->Inoculation Incubation Incubate at 37°C for 3-4 Weeks Inoculation->Incubation Read_Results Count Colonies and Determine MIC Incubation->Read_Results End End: MIC Value Determined Read_Results->End

Caption: Experimental workflow for this compound MIC determination.

References

Viomycin Sulfate: A Specialized Selective Agent for Microbiological Media

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Viomycin sulfate is a tuberactinomycin antibiotic derived from Streptomyces puniceus. It is primarily known for its potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[][2][3] Its mechanism of action involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit, which disrupts the translocation of mRNA and leads to errors in translation.[4][5] This targeted action makes this compound sulfate a valuable tool in microbiology as a selective agent in culture media, particularly for the isolation of mycobacteria and for specific research applications where the selection of organisms based on this unique mechanism of resistance is desired.[] While its primary application has been in the clinical setting for treating tuberculosis, its utility as a selective agent in the laboratory is significant for researchers working with specific bacterial species and resistance mechanisms.

Mechanism of Action

This compound sulfate exerts its bactericidal effect by targeting the bacterial ribosome, a critical component of the protein synthesis machinery. Specifically, it binds to the 16S rRNA of the 30S ribosomal subunit.[4] This binding event interferes with the translocation step of elongation, effectively stalling the ribosome on the mRNA transcript.[6] This leads to the cessation of protein synthesis and ultimately, bacterial cell death. The specificity of this compound sulfate for prokaryotic ribosomes makes it an effective antibacterial agent.

Data Presentation

The following tables summarize the key quantitative parameters for the preparation and use of this compound sulfate in microbiological media.

Table 1: this compound Sulfate Stock Solution and Working Concentrations

ParameterRecommended ValueNotes
Stock Solution Concentration10 mg/mLPrepare in sterile deionized water.
Storage of Stock Solution-20°CAliquot to avoid repeated freeze-thaw cycles. Stable for at least 6 months.
Typical Working Concentration1 - 50 µg/mLThe optimal concentration is dependent on the target organism's susceptibility.
Volume of 10 mg/mL Stock per Liter of Media0.1 - 5.0 mLTo achieve a final concentration of 1 - 50 µg/mL.

Table 2: Spectrum of Activity of this compound Sulfate (Minimum Inhibitory Concentration - MIC)

OrganismGram StainMIC (µg/mL)Notes
Mycobacterium tuberculosisN/A1 - 10[]Highly susceptible. This compound is a key second-line treatment for multi-drug resistant TB.
Escherichia coliGram-NegativeData not available
Staphylococcus aureusGram-PositiveData not available
Pseudomonas aeruginosaGram-NegativeData not available
Bacillus subtilisGram-PositiveData not available

Experimental Protocols

Protocol 1: Preparation of this compound Sulfate Stock Solution (10 mg/mL)

Materials:

  • This compound sulfate powder

  • Sterile, deionized water

  • Sterile conical tube (e.g., 15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringe (e.g., 10 mL)

  • Sterile, nuclease-free microcentrifuge tubes for aliquoting

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound sulfate powder. For a 10 mg/mL solution, use 100 mg of powder for a final volume of 10 mL.

  • Transfer the powder to a sterile conical tube.

  • Add a portion of the sterile, deionized water to the tube (e.g., 8 mL for a final volume of 10 mL).

  • Vortex the tube until the this compound sulfate is completely dissolved.

  • Bring the solution to the final desired volume with sterile, deionized water.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of Selective Agar Plates with this compound Sulfate

Materials:

  • Prepared and autoclaved microbiological agar medium (e.g., Luria-Bertani (LB) agar, Nutrient Agar)

  • This compound sulfate stock solution (10 mg/mL)

  • Sterile petri dishes

  • Water bath set to 50-55°C

  • Sterile workspace (laminar flow hood)

Procedure:

  • Prepare the desired agar medium according to the manufacturer's instructions and sterilize by autoclaving.

  • After autoclaving, cool the molten agar in a 50-55°C water bath. It is critical to cool the agar to this temperature to prevent heat degradation of the this compound sulfate.

  • Once the agar has cooled, add the appropriate volume of the sterile this compound sulfate stock solution to achieve the desired final concentration. For example, to prepare 1 liter of media with a final this compound concentration of 20 µg/mL, add 2 mL of a 10 mg/mL stock solution.

  • Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium. Avoid creating air bubbles.

  • In a sterile workspace, pour the agar into sterile petri dishes to a depth of approximately 4-5 mm (about 20-25 mL for a standard 100 mm plate).

  • Allow the plates to solidify at room temperature with the lids slightly ajar to allow for condensation to escape.

  • Once solidified, invert the plates and store them in a sealed plastic bag at 4°C.

  • For optimal performance, it is recommended to use the plates within one month of preparation.

Mandatory Visualizations

Viomycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit Protein_Synthesis Protein Synthesis 30S_Subunit->Protein_Synthesis 50S_Subunit 50S Subunit mRNA mRNA tRNA_A_Site tRNA (A-site) tRNA_P_Site tRNA (P-site) This compound This compound This compound->30S_Subunit Binds to 16S rRNA Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of action of this compound sulfate.

Experimental_Workflow cluster_prep Preparation cluster_plate_pouring Plate Pouring cluster_application Application Stock_Solution Prepare this compound Stock Solution (10 mg/mL) Add_this compound Add this compound Stock to Cooled Agar Stock_Solution->Add_this compound Agar_Medium Prepare and Autoclave Agar Medium Cool_Agar Cool Agar to 50-55°C Agar_Medium->Cool_Agar Cool_Agar->Add_this compound Pour_Plates Pour into Sterile Petri Dishes Add_this compound->Pour_Plates Solidify_Store Solidify and Store Plates at 4°C Pour_Plates->Solidify_Store Inoculate Inoculate with Bacterial Culture Solidify_Store->Inoculate Incubate Incubate under Appropriate Conditions Inoculate->Incubate Observe Observe for Selective Growth Incubate->Observe

Caption: Workflow for preparing selective media.

References

Troubleshooting & Optimization

Technical Support Center: Bacterial Resistance to Viomycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying bacterial resistance to the antibiotic Viomycin. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a tuberactinomycin antibiotic that inhibits bacterial protein synthesis. It primarily binds to the 16S rRNA of the 30S ribosomal subunit, interfering with mRNA translation and inhibiting ribosomal translocation, which is the movement of the ribosome along the mRNA.[1][2] This disruption leads to the production of non-functional proteins and ultimately bacterial cell death.[1]

Q2: What are the known mechanisms of bacterial resistance to this compound?

A2: Bacteria have evolved several mechanisms to resist this compound, which can be broadly categorized as:

  • Target Modification: This is the most common mechanism and involves alterations in the ribosome, the direct target of this compound. This can occur through mutations in the 16S rRNA gene (rrs) or through enzymatic modification of the rRNA, such as methylation.[3][4][5]

  • Enzymatic Inactivation: Some bacteria produce enzymes that chemically modify and inactivate this compound. A key example is this compound phosphotransferase (Vph), which adds a phosphate group to the antibiotic, rendering it ineffective.[6][7][8]

Q3: Which specific genes are commonly implicated in this compound resistance?

A3: Several genes are associated with this compound resistance:

  • rrs : This gene encodes the 16S ribosomal RNA. Mutations in this gene, particularly at position A1401, can confer resistance.[3][9]

  • tlyA : This gene encodes an rRNA methyltransferase. Mutations leading to a non-functional TlyA protein prevent the methylation of 16S and 23S rRNA, resulting in resistance to this compound and the related antibiotic Capreomycin.[3][4][9]

  • vph : This gene, often found in this compound-producing organisms like Streptomyces sp., encodes this compound phosphotransferase, an enzyme that inactivates the antibiotic.[6][7][10]

Q4: Is there cross-resistance between this compound and other antibiotics?

A4: Yes, cross-resistance is a significant concern. Due to overlapping binding sites on the ribosome and similar resistance mechanisms, bacteria resistant to this compound are often also resistant to Capreomycin.[3][9] Cross-resistance with other aminoglycoside antibiotics like Kanamycin and Amikacin can also occur, often through mutations in the rrs gene.[3]

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Potential Cause Troubleshooting Step
Inoculum preparation Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.[11]
Media composition Use the recommended growth medium, such as Mueller-Hinton Broth (MHB), and ensure its pH and cation concentrations are within the specified range.[12]
Incubation conditions Maintain a consistent incubation temperature (e.g., 37°C for most bacteria) and duration. Variations can significantly affect bacterial growth and MIC values.[12]
This compound stock solution Prepare fresh stock solutions of this compound and verify their concentration. Store them at the recommended temperature to prevent degradation.

Problem 2: Failure to Induce this compound Resistance in the Lab

Potential Cause Troubleshooting Step
Insufficient selective pressure In serial passage experiments, ensure the concentration of this compound is gradually increased to allow for the selection of resistant mutants.[13][14]
Low mutation frequency The spontaneous mutation rate for this compound resistance may be low (e.g., in the range of 10⁻⁸ to 10⁻⁹).[15] Consider using a larger bacterial population or a chemical mutagen to increase the likelihood of obtaining resistant isolates.[13]
Fitness cost of resistance Resistance mutations may impose a fitness cost on the bacteria, causing them to be outcompeted by susceptible strains in the absence of the antibiotic. Confirm resistance by re-streaking isolates on selective agar.[13]

Quantitative Data Summary

Table 1: Spontaneous Mutation Frequencies for Antibiotic Resistance

Bacterium Antibiotic Mutation Frequency Reference
E. coliStreptomycin~10⁻⁹[15]
M. tuberculosis H37Rv (tlyA mutant)Kanamycin3.82 x 10⁻⁹[3]
M. tuberculosis H37Rv (tlyA mutant)Amikacin2.08 x 10⁻⁹[3]

Note: Data for this compound specifically was not available in the search results, but data for other antibiotics and related experimental setups are provided for context.

Key Experimental Protocols

Broth Microdilution for MIC Determination

This method determines the minimum concentration of this compound that inhibits the visible growth of a bacterial isolate.

Methodology:

  • Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Standardize the bacterial inoculum to a 0.5 McFarland standard.

  • Dilute the standardized inoculum and add it to each well of the microtiter plate to achieve a final concentration of 5 x 10^5 CFU/mL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 16-20 hours.

  • The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).[11]

Spontaneous Mutation Frequency Assay

This assay determines the frequency at which resistant mutants emerge when exposed to an inhibitory concentration of this compound.

Methodology:

  • Grow a bacterial culture to a high density in a liquid medium without this compound.

  • Determine the total number of viable cells (CFU/mL) by plating serial dilutions on non-selective agar plates.

  • Plate a known volume of the undiluted culture onto agar plates containing a selective concentration of this compound (typically 4-8 times the MIC).

  • Incubate the plates until colonies of resistant mutants appear.

  • Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells plated.[14]

Visualizing Mechanisms and Workflows

viomycin_action_resistance cluster_action This compound Mechanism of Action cluster_resistance Mechanisms of Resistance cluster_target_mod cluster_enz_inact Vio This compound Ribosome Bacterial Ribosome (30S Subunit) Vio->Ribosome Binds to 16S rRNA ProteinSynth Protein Synthesis Ribosome->ProteinSynth Inhibits Translocation CellDeath Bacterial Cell Death ProteinSynth->CellDeath Leads to TargetMod Target Modification rrs rrs gene mutation (e.g., A1401G) TargetMod->rrs tlyA tlyA gene mutation (Loss of methylation) TargetMod->tlyA EnzInactivation Enzymatic Inactivation vph vph gene expression (this compound Phosphotransferase) EnzInactivation->vph rrs->Ribosome Alters binding site tlyA->Ribosome Alters binding site vph->Vio Phosphorylates & Inactivates

Caption: this compound's action and key bacterial resistance pathways.

mic_workflow start Start: Prepare this compound Dilutions inoculum Standardize Bacterial Inoculum (0.5 McFarland) start->inoculum inoculate Inoculate Microtiter Plate inoculum->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read Read Results: Observe Turbidity incubate->read mic Determine MIC read->mic end End: Report MIC Value mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

resistance_induction_workflow start Start: Grow Susceptible Strain passage Serial Passage in Sub-MIC This compound Concentrations start->passage increase_conc Gradually Increase this compound Concentration passage->increase_conc After each passage increase_conc->passage isolate Isolate Colonies on Selective Agar increase_conc->isolate When growth at higher concentration is observed confirm Confirm Resistance (Re-test MIC) isolate->confirm analyze Genetic Analysis (e.g., rrs, tlyA sequencing) confirm->analyze end End: Characterized Resistant Mutant analyze->end

Caption: Experimental workflow for inducing this compound resistance.

References

Technical Support Center: Optimizing Viomycin Concentration for Effective Bacterial Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Viomycin for bacterial growth inhibition studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a tuberactinomycin antibiotic that inhibits bacterial protein synthesis.[1] It binds to the 30S ribosomal subunit, interfering with messenger RNA (mRNA) translocation and causing misreading of the genetic code.[1] This disruption of protein synthesis ultimately leads to the inhibition of bacterial growth and cell death. For stable binding to the ribosome, this compound requires the presence of an A-site bound transfer RNA (tRNA).[2]

Q2: What is the primary bacterial target for this compound?

This compound is particularly effective against Mycobacterium tuberculosis, including multi-drug resistant strains, and has historically been used in the treatment of tuberculosis.[3] While its primary application is for mycobacteria, it does exhibit activity against other bacteria, though susceptibility can vary.

Q3: How should this compound stock solutions be prepared and stored?

This compound is soluble in water.[4] To prepare a stock solution, dissolve this compound sulfate in sterile distilled water to a desired concentration (e.g., 10 mg/mL). It is recommended to filter-sterilize the stock solution through a 0.22 µm filter. Aliquot the stock solution into sterile tubes and store at -20°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.[4]

Q4: What is a Minimum Inhibitory Concentration (MIC) assay and why is it important?

A Minimum Inhibitory Concentration (MIC) assay is a laboratory method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] This is a critical experiment for assessing the potency of an antibiotic like this compound against a specific bacterial strain and is essential for both research and clinical applications to guide appropriate dosing.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible MIC results.

  • Potential Cause 1: Inaccurate this compound Concentration.

    • Solution: Ensure that the this compound stock solution was prepared accurately. Verify calculations and ensure complete dissolution of the powder. Prepare fresh dilutions for each experiment from a properly stored, unexpired stock.

  • Potential Cause 2: Variability in Inoculum Density.

    • Solution: The starting concentration of bacteria is crucial. Standardize the bacterial inoculum to a 0.5 McFarland standard for every experiment. Inconsistent inoculum density can lead to significant variations in MIC values.[6]

  • Potential Cause 3: Incomplete Homogenization.

    • Solution: Ensure thorough mixing of the this compound solution in each well of the microtiter plate during serial dilutions. Inadequate mixing can lead to concentration gradients and inconsistent results across replicates.[7]

Issue 2: No bacterial growth in the positive control wells.

  • Potential Cause 1: Non-viable Bacterial Inoculum.

    • Solution: Use a fresh, actively growing bacterial culture to prepare your inoculum. If the culture is old or has been stored improperly, the bacteria may not be viable.

  • Potential Cause 2: Contamination of Growth Medium.

    • Solution: Ensure that the growth medium (e.g., Mueller-Hinton Broth) is sterile and has not been contaminated. Use fresh, pre-tested media for each assay.

Issue 3: Higher than expected MIC values.

  • Potential Cause 1: Bacterial Resistance.

    • Solution: The bacterial strain you are testing may have intrinsic or acquired resistance to this compound. Confirm the identity and expected susceptibility of your strain.

  • Potential Cause 2: Presence of Antagonistic Substances.

    • Solution: Components in the growth medium can sometimes interfere with the activity of the antibiotic. Divalent cations, for instance, can affect the activity of some antibiotics.[8] Ensure you are using the recommended medium for susceptibility testing.

  • Potential Cause 3: this compound Degradation.

    • Solution: Improper storage or handling of this compound can lead to its degradation. Ensure stock solutions are stored at -20°C and avoid multiple freeze-thaw cycles.[4]

Issue 4: "Skipped" wells (growth in a higher concentration well but not in a lower one).

  • Potential Cause 1: Pipetting Error.

    • Solution: This is often due to an error during the serial dilution process, such as accidentally skipping a well or incorrect pipetting volumes. Carefully review your pipetting technique and consider using fresh tips for each dilution step.

  • Potential Cause 2: Contamination.

    • Solution: Cross-contamination between wells can lead to unexpected growth patterns. Ensure aseptic technique is maintained throughout the experimental setup.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis

M. tuberculosis StrainMIC Range (µg/mL)
Wild-Type Isolates2.0 - 4.0
Resistant Isolates>10

Note: MIC values can vary between different strains and testing methodologies.

Table 2: Reported MIC Values of this compound against Various Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 25923>128
Escherichia coliATCC 25922>128
Pseudomonas aeruginosaPAO1>128
Enterococcus faecalisATCC 29212>128

Note: The provided MIC values for non-mycobacterial species are generally high, indicating lower efficacy. These values should be considered as examples and may vary.

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound

This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method in a 96-well plate format.

Materials:

  • This compound sulfate

  • Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes with sterile tips

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in sterile water (e.g., 1280 µg/mL). b. In a sterile 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12 of a designated row. c. Add 200 µL of the this compound stock solution to well 1 of that same row. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. e. Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10. f. Well 11 will serve as the positive control (no this compound) and well 12 as the negative/sterility control (no bacteria).

  • Inoculum Preparation: a. From a fresh agar plate, pick several bacterial colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation of the Microtiter Plate: a. Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well will be 200 µL.

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth. c. The positive control (well 11) should show clear turbidity, and the negative control (well 12) should remain clear.

Mandatory Visualizations

Viomycin_Mechanism_of_Action Ribosome Bacterial Ribosome (70S) Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Leads to mRNA mRNA mRNA->Ribosome Binds tRNA_A Aminoacyl-tRNA (A-site) tRNA_A->Ribosome tRNA_P Peptidyl-tRNA (P-site) tRNA_P->Ribosome EFG Elongation Factor G (EF-G) EFG->Ribosome Mediates Translocation This compound This compound This compound->Ribosome Binds to 30S subunit Inhibition Inhibition of Translocation This compound->Inhibition Inhibition->EFG Blocks action of Inhibition->Protein_Synthesis Prevents

Caption: this compound's mechanism of action on the bacterial ribosome.

MIC_Assay_Workflow Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Serial_Dilute Perform 2-Fold Serial Dilutions in 96-well plate Prep_Stock->Serial_Dilute Inoculate Inoculate Plate Serial_Dilute->Inoculate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate Plate (16-20h at 35°C) Inoculate->Incubate Read_MIC Read MIC Value (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for MIC determination.

References

Stability and proper storage conditions for Viomycin solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and proper storage of Viomycin solutions. Due to limited publicly available stability data for this compound, this guide also includes information on related aminoglycoside antibiotics and general protocols for stability testing.

Frequently Asked Questions (FAQs)

Q1: How should this compound sulfate powder be stored?

A1: this compound sulfate powder is hydroscopic and should be stored in a desiccated environment at -20°C for long-term stability.[1][2]

Q2: What is the recommended solvent for reconstituting this compound sulfate?

A2: this compound sulfate is soluble in water.[1] For laboratory use, sterile, purified water (e.g., water for injection or HPLC-grade water) is recommended for reconstitution.

Q3: What are the general recommendations for storing reconstituted this compound solutions?

A3: It is highly recommended to prepare this compound solutions fresh for each use. If short-term storage is necessary, it is best practice to store it at 2-8°C for no longer than 24 hours. For longer-term storage, some suppliers suggest that stock solutions can be stored at or below -20°C for several months.[3] To avoid repeated freeze-thaw cycles, it is advisable to dispense the stock solution into single-use aliquots before freezing.

Q4: Is there specific data on the stability of this compound solutions at different temperatures?

A4: There is a lack of specific, publicly available long-term stability data for this compound solutions at various temperatures. However, studies on other aminoglycosides, such as neomycin, have shown stability for at least 6 to 12 months when stored at 4°C. It is important to note that the stability of this compound may differ, and it is recommended that users perform their own stability studies for their specific experimental conditions.

Q5: How does pH affect the stability of this compound solutions?

Q6: Are this compound solutions sensitive to light?

A6: There is no specific data on the photostability of this compound solutions. As a general precaution for all pharmaceutical substances, it is recommended to protect solutions from light to prevent potential photodegradation. This can be achieved by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected loss of antibiotic activity in experiments. Degradation of this compound solution due to improper storage.- Prepare fresh this compound solution for each experiment. - If using a stored stock solution, ensure it was stored in single-use aliquots at -20°C or below and that it has not undergone multiple freeze-thaw cycles. - Verify the pH of your experimental medium, as extremes in pH can accelerate degradation.
Precipitate forms in the this compound solution upon thawing. Poor solubility at low temperatures or concentration exceeding solubility limit.- Gently warm the solution to 37°C and vortex to redissolve. - Consider preparing a less concentrated stock solution. - Ensure the solution is fully dissolved before use.
Discoloration of the this compound solution. Potential degradation of the antibiotic.- Discard the discolored solution. - Prepare a fresh solution using high-purity water. - Protect the solution from light during storage and handling.

Stability of Related Aminoglycoside Solutions

The following table summarizes stability data for other aminoglycoside antibiotics, which may provide some guidance for handling this compound solutions. Note: This data should be used as a reference only, and stability of this compound should be independently verified.

AntibioticConcentrationSolventStorage TemperatureStability
Neomycin SulfateNot specifiedWater4°CStable for at least 6-12 months
Streptomycin SulfateNot specifiedDistilled Water37°CStable for 21 days
KanamycinNot specifiedNot specified72°C (pH 7.3)No detectable loss of activity

Experimental Protocols

Protocol for In-House Stability Testing of this compound Solutions

This protocol outlines a general procedure for researchers to determine the stability of their this compound solutions under specific laboratory conditions. This is based on general principles from regulatory guidelines such as those from the FDA and EMA.[1][4][5]

Objective: To evaluate the chemical stability of a this compound solution over time at different storage temperatures.

Materials:

  • This compound sulfate powder

  • Sterile, HPLC-grade water

  • Sterile, amber and clear glass vials with appropriate closures

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

  • Analytical column (e.g., C18)

  • Mobile phase (to be optimized for this compound analysis)

  • Temperature-controlled storage chambers (e.g., refrigerator at 2-8°C, freezer at -20°C, and incubator at 25°C or 37°C)

Methodology:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound sulfate powder.

    • Reconstitute with sterile, HPLC-grade water to a known concentration (e.g., 10 mg/mL).

    • Ensure the powder is completely dissolved. Measure and record the initial pH of the solution.

  • Sample Preparation and Storage:

    • Dispense the stock solution into multiple amber and clear vials.

    • Designate a set of vials for each storage condition to be tested (e.g., 2-8°C, -20°C, 25°C/60% RH, 40°C/75% RH).

    • For photostability testing, expose the clear vials to a controlled light source, while keeping the amber vials as dark controls.

    • Store the vials at the designated temperatures.

  • Stability Time Points:

    • Establish a schedule for sample analysis (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, Day 30, and so on).

    • At each time point, retrieve one vial from each storage condition for analysis.

  • Sample Analysis:

    • Visually inspect each sample for any changes in color, clarity, or for the presence of particulate matter.

    • Measure and record the pH of the solution.

    • Analyze the concentration of this compound in each sample using a validated, stability-indicating HPLC method. The method should be able to separate the intact this compound peak from any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of the initial this compound concentration remaining at each time point for each storage condition.

    • Plot the percentage of this compound remaining versus time for each condition.

    • The stability is often defined as the time point at which the concentration of the active ingredient drops to 90% of its initial value.

Visualizations

StabilityTestingWorkflow This compound Solution Stability Testing Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_data Data Evaluation prep_stock Prepare this compound Stock Solution aliquot Aliquot into Vials prep_stock->aliquot temp_2_8 2-8°C aliquot->temp_2_8 Store temp_neg_20 -20°C aliquot->temp_neg_20 Store temp_25 25°C aliquot->temp_25 Store photostability Photostability Chamber aliquot->photostability Store visual_inspection Visual Inspection temp_2_8->visual_inspection Retrieve Samples temp_neg_20->visual_inspection Retrieve Samples temp_25->visual_inspection Retrieve Samples photostability->visual_inspection Retrieve Samples ph_measurement pH Measurement visual_inspection->ph_measurement hplc_analysis HPLC Analysis ph_measurement->hplc_analysis concentration_calc Calculate % Remaining This compound hplc_analysis->concentration_calc stability_determination Determine Shelf-life concentration_calc->stability_determination

Caption: Workflow for conducting an in-house stability study of this compound solutions.

LogicalRelationship Factors Influencing this compound Solution Stability stability This compound Solution Stability temperature Temperature temperature->stability ph pH ph->stability light Light Exposure light->stability time Storage Time time->stability concentration Concentration concentration->stability solvent Solvent Quality solvent->stability container Container Material container->stability

Caption: Key factors that can influence the stability of this compound in solution.

References

Troubleshooting Inconsistent Results in Viomycin Selection Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in Viomycin selection experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its resistance gene?

This compound is a tuberactinomycin antibiotic that inhibits protein synthesis in bacteria. It binds to the 70S ribosome, interfering with mRNA translocation and causing misreading of the genetic code.[1][2][3] This disruption of protein synthesis is ultimately lethal to the bacterial cell.[4]

The most common resistance mechanism is the enzymatic inactivation of this compound by this compound phosphotransferase, which is encoded by the vph gene.[5][6][7][8][9] This enzyme transfers a phosphate group to the antibiotic, rendering it unable to bind to the ribosome.

Q2: My this compound selection plates show no colonies. What are the possible causes and solutions?

Several factors could lead to a complete absence of colonies on your selection plates. Here’s a systematic approach to troubleshooting this issue:

  • Problem with Competent Cells: The transformation efficiency of your competent cells might be too low, or the cells may no longer be viable.

    • Solution: Always run a positive control transformation with a known plasmid to verify the competency of your cells.[10] If the positive control fails, prepare or purchase a new batch of competent cells.

  • Incorrect Antibiotic or Concentration: Ensure you are using the correct antibiotic for your resistance marker and at the appropriate concentration.

    • Solution: Double-check that your plasmid contains the vph gene for this compound resistance. Verify the concentration of your this compound stock solution and the final concentration in your plates.[11][12]

  • Issues with the Plasmid DNA: The concentration or quality of your plasmid DNA may be suboptimal.

    • Solution: Quantify your plasmid DNA before transformation. Ensure it is free from contaminants that could inhibit transformation.[10] If you are performing a ligation, a failed ligation reaction could also be the culprit.[12]

  • Protocol Errors: Mistakes during the transformation protocol, such as incorrect heat shock duration or temperature, can drastically reduce efficiency.

    • Solution: Carefully review your transformation protocol and ensure each step is performed correctly.[10]

Q3: I'm observing satellite colonies on my this compound selection plates. What are they and how can I prevent them?

Satellite colonies are small colonies of non-resistant bacteria that grow in the immediate vicinity of a true resistant colony.[13][14] This occurs when the resistant colony secretes an enzyme that degrades the antibiotic in the surrounding medium, creating a zone of lower antibiotic concentration where sensitive cells can survive.[15]

  • Causes and Solutions:

    • Prolonged Incubation: Incubating plates for too long (e.g., over 16-20 hours) allows for significant antibiotic degradation.[13][16]

      • Solution: Avoid extended incubation times. Pick colonies as soon as they are large enough to handle.

    • Low Antibiotic Concentration: An insufficient concentration of this compound in the plates can facilitate the growth of satellite colonies.[11][13]

      • Solution: Ensure your this compound concentration is optimal. You may need to perform a kill curve to determine the ideal concentration for your bacterial strain.

    • Old or Degraded Antibiotic: this compound solutions can lose potency over time, especially if not stored correctly.

      • Solution: Use freshly prepared this compound stock solutions and plates whenever possible. Store stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles.[17]

Q4: My this compound selection results are inconsistent between experiments. What could be causing this variability?

Inconsistent results can be frustrating. Here are some common sources of variability and how to address them:

  • This compound Stock Solution:

    • Inconsistent Preparation: Errors in weighing this compound powder or in calculating concentrations can lead to batch-to-batch variation.

    • Improper Storage: Repeated freeze-thaw cycles or prolonged storage at 4°C can degrade the antibiotic.

      • Solution: Prepare a large, single batch of this compound stock solution, aliquot it into smaller volumes, and store them at -20°C.[17] This ensures consistency across multiple experiments.

  • Media Preparation:

    • Uneven Antibiotic Distribution: If the antibiotic is not mixed thoroughly into the molten agar, you can have plates with varying this compound concentrations.[18]

    • Adding Antibiotic to Hot Agar: High temperatures can degrade this compound.

      • Solution: Cool the molten agar to 45-50°C before adding the antibiotic and mix thoroughly before pouring plates.[18]

  • Experimental Conditions:

    • Variations in Incubation Time and Temperature: Inconsistent incubation parameters can affect bacterial growth and the apparent effectiveness of the antibiotic.

    • Different Cell Densities at Plating: The number of cells plated can influence the competition for nutrients and the local concentration of secreted resistance enzymes.

      • Solution: Standardize your protocols for incubation time, temperature, and plating density to ensure reproducibility.

Data Presentation

Table 1: Troubleshooting Guide for Inconsistent this compound Selection Results

Observed Problem Potential Cause Recommended Solution
No Colonies Low transformation efficiencyUse a positive control for transformation. Prepare/purchase new competent cells.
Incorrect antibiotic or concentrationVerify the resistance gene and antibiotic concentration.
Poor plasmid DNA quality/quantityQuantify and check the purity of your plasmid DNA.
Errors in transformation protocolReview and standardize your transformation procedure.
Satellite Colonies Prolonged incubationDo not incubate plates for longer than 16-20 hours.
Sub-optimal antibiotic concentrationPerform a kill curve to determine the optimal this compound concentration.
Degraded antibioticUse fresh this compound stock and plates. Store stock in aliquots at -20°C.
Inconsistent Results Variable antibiotic stock solutionPrepare a large batch of stock solution, aliquot, and store at -20°C.
Uneven antibiotic distribution in mediaMix antibiotic thoroughly in cooled molten agar (45-50°C).
Inconsistent experimental conditionsStandardize incubation time, temperature, and cell plating density.

Table 2: Recommended Storage and Handling of this compound

Form Storage Temperature Solvent Recommended Stock Concentration Notes
Powder -20°CWaterN/AStore in a tightly sealed container, protected from light.
Stock Solution -20°C (long-term), 4°C (short-term)Sterile Water10-50 mg/mLPrepare aliquots to avoid repeated freeze-thaw cycles. Filter-sterilize the stock solution.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration (Kill Curve)

This protocol is essential for determining the minimum concentration of this compound required to effectively kill your specific bacterial strain.[19][20][21]

Materials:

  • Your bacterial strain of interest

  • LB broth and LB agar plates

  • This compound stock solution (e.g., 10 mg/mL)

  • 96-well microtiter plate or multiple small culture tubes

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a range of this compound concentrations: In a 96-well plate or a series of culture tubes, prepare a serial dilution of this compound in LB broth. A typical range to test for E. coli is 0, 5, 10, 25, 50, 75, and 100 µg/mL.

  • Inoculate with bacteria: Inoculate each well or tube with a fresh overnight culture of your bacterial strain, diluted to a starting OD600 of approximately 0.05.

  • Incubate: Incubate the plate or tubes at 37°C with shaking for 16-20 hours.

  • Measure growth: After incubation, measure the OD600 of each culture.

  • Determine the Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of this compound that completely inhibits visible growth.

  • Select the working concentration: For selection experiments, use a concentration that is slightly higher than the MIC to ensure complete killing of non-resistant cells.

Protocol 2: this compound Selection of Transformed E. coli

Materials:

  • Transformed E. coli cells

  • LB agar plates containing the optimal concentration of this compound (determined from the kill curve)

  • Incubator at 37°C

Procedure:

  • Plating: After the recovery step in your transformation protocol, plate different volumes of the cell suspension (e.g., 50 µL and 200 µL) onto pre-warmed LB agar plates containing this compound.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Colony Selection: After incubation, you should observe distinct colonies on the plates.

  • Verification: Pick several well-isolated colonies and grow them in small-scale liquid cultures containing this compound. Perform plasmid mini-preps and verify the presence of your plasmid of interest through restriction digest or sequencing.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_plates Prepare this compound Selection Plates prep_stock->prep_plates plating Plate on this compound Selection Plates prep_plates->plating transformation Transform E. coli with Plasmid transformation->plating incubation Incubate at 37°C (16-20 hours) plating->incubation colony_picking Pick Isolated Colonies incubation->colony_picking verification Verify Plasmid (Restriction Digest/Sequencing) colony_picking->verification

Caption: Workflow for a typical this compound selection experiment.

troubleshooting_flow cluster_no_colonies Troubleshooting: No Colonies cluster_satellite Troubleshooting: Satellite Colonies cluster_variable Troubleshooting: Variable Results start Inconsistent Results? no_colonies No Colonies start->no_colonies Yes satellite_colonies Satellite Colonies start->satellite_colonies Yes variable_results Variable Results start->variable_results Yes check_cells Check Competent Cell Viability no_colonies->check_cells check_antibiotic Verify Antibiotic & Concentration no_colonies->check_antibiotic check_dna Assess Plasmid Quality no_colonies->check_dna reduce_incubation Reduce Incubation Time satellite_colonies->reduce_incubation optimize_conc Optimize this compound Concentration satellite_colonies->optimize_conc fresh_antibiotic Use Fresh Antibiotic satellite_colonies->fresh_antibiotic standardize_stock Standardize Stock Solution Prep variable_results->standardize_stock proper_mixing Ensure Proper Mixing in Media variable_results->proper_mixing control_conditions Control Experimental Conditions variable_results->control_conditions

Caption: Logical flow for troubleshooting inconsistent results.

References

Technical Support Center: Viomycin in Translational Fidelity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the impact of viomycin on translational fidelity and error induction. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound induces translational errors?

This compound primarily induces translational errors by interfering with the tRNA selection process during the elongation cycle of bacterial protein synthesis.[1][2] It binds to translating ribosomes that are associated with a ternary complex (TC), which consists of elongation factor Tu (EF-Tu), aminoacyl-tRNA, and GTP.[1][2] This binding event locks the monitoring bases A1492 and A1493 of the 16S rRNA into their active conformation.[1][2] This stabilization prevents the dissociation of near- and non-cognate TCs from the ribosome, thereby increasing the likelihood of incorrect amino acid incorporation and enhancing errors in the initial selection step.[1][2] Furthermore, this compound effectively shuts down proofreading mechanisms that would normally correct such errors.[1][2]

Q2: Where does this compound bind on the ribosome?

This compound binds at the interface of the small (30S) and large (50S) ribosomal subunits.[3][4] Specifically, it occupies a pocket formed by helix 44 (h44) of the 16S rRNA in the small subunit and helix 69 (H69) of the 23S rRNA in the large subunit.[3][5] This binding site is adjacent to the ribosomal A site, where decoding of the mRNA codon occurs.[5] Structural studies have revealed that this compound can bind to both non-rotated and rotated states of the ribosome, with some binding sites being exclusive to the rotated state, which is an intermediate in translocation.[6]

Q3: Does this compound affect translocation as well as fidelity?

Yes, this compound is known to inhibit both translocation and impair translational fidelity.[2][5] While it induces misreading of the genetic code, its primary inhibitory effect on cell growth is considered to be the inhibition of mRNA and tRNA translocation.[1][2][7] this compound stalls the ribosome in a pre-translocation state, preventing the movement of the ribosome along the mRNA.[5][7]

Q4: How does the effect of this compound on translational fidelity compare to that of aminoglycoside antibiotics?

Both this compound and aminoglycoside antibiotics induce errors in protein synthesis. However, their modes of action are kinetically distinct. They bind to the ribosome at different stages of the ternary complex selection process.[1] For effective error induction, this compound generally needs to be present at a much higher concentration than aminoglycosides.[1]

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps
No observable increase in misincorporation in the presence of this compound. 1. Suboptimal this compound concentration: The concentration may be too low to effectively induce errors. 2. Inefficient in vitro translation system: The overall activity of the reconstituted system might be low. 3. Degraded this compound stock: The antibiotic may have lost its activity.1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 1 µM to 1 mM) to determine the optimal concentration for your system.[2] 2. Optimize the translation system: Ensure all components (ribosomes, tRNAs, amino acids, factors) are active and at optimal concentrations. 3. Use a fresh this compound stock: Prepare a new solution from a reliable source.
High background of misincorporation in the absence of this compound. 1. Contamination in reagents: One or more components of the translation system may be contaminated. 2. Suboptimal magnesium concentration: Incorrect Mg²⁺ concentration can affect ribosomal fidelity.1. Use high-purity reagents: Ensure all buffers, enzymes, and other components are nuclease and protease-free. 2. Titrate magnesium concentration: Optimize the Mg²⁺ concentration for your specific in vitro translation assay.
Variability in kinetic measurements (k_cat, K_M). 1. Inconsistent reaction times: Inaccurate timing in pre-steady-state kinetic experiments. 2. Pipetting errors: Inaccurate volumes of reagents.1. Use a quench-flow instrument: For rapid kinetic experiments, a quench-flow apparatus is essential for precise timing.[1] 2. Calibrate pipettes: Ensure all pipettes are properly calibrated. Prepare master mixes to minimize pipetting variability.
Difficulty in interpreting ribosome profiling data with this compound treatment. 1. Dual effect of this compound: this compound inhibits both translocation and induces errors, which can complicate data interpretation. 2. Ribosome stalling at specific sites: The drug might cause ribosomes to pause at particular codons.1. Compare with other inhibitors: Use inhibitors that only affect translocation (e.g., fusidic acid) or only fidelity (e.g., streptomycin) as controls. 2. Analyze footprint distribution: Look for patterns of ribosome accumulation at specific codons or sequences.

Quantitative Data Summary

The following tables summarize key quantitative data on the effect of this compound on translational fidelity.

Table 1: Effect of this compound on the Kinetic Efficiency (kcat/KM) of Dipeptide Formation

Codon in A siteThis compound Concentrationkcat/KM (µM-1s-1)Fold Change in Error Rate
Cognate (UUC)0 µM41.8 ± 3.4-
Cognate (UUC)1 mM9.4 ± 0.8-
Near-cognate (CUC)0 µM0.0005 ± 0.000041
Near-cognate (CUC)1 mM9.4 ± 0.8~21,000
Data extracted from a study using an E. coli-based reconstituted translation system.[2]

Table 2: Effect of this compound on the Dissociation Rate of Ternary Complex (TC) from the Ribosome

Codon in A siteThis compound ConcentrationApparent Dissociation Rate (s-1)
Cognate (UUC)0 µM1.21 ± 0.088
Cognate (UUC)1 µM0.616 ± 0.044
Cognate (UUC)10 µM0.198 ± 0.0275
Near-cognate (CUC)<50 µMToo fast to be estimated
Near-cognate (CUC)50 µM0.264 ± 0.055
Near-cognate (CUC)200 µM0.209 ± 0.066
Experiments were performed with a GTPase-deficient mutant of EF-Tu (EF-TuH84A).[2]

Experimental Protocols

Protocol 1: In Vitro Dipeptide Formation Assay using Quench-Flow

This protocol is designed to measure the effect of this compound on the rate of dipeptide formation with cognate and near-cognate codons.

Materials:

  • 70S ribosomes

  • Initiation Factors (IF1, IF2, IF3)

  • f[³H]Met-tRNAfMet

  • mRNA with a start codon followed by the codon of interest (e.g., UUC or CUC)

  • Elongation Factors (EF-Tu, EF-Ts)

  • Amino acids (e.g., Phenylalanine)

  • Aminoacyl-tRNA synthetase (e.g., PheRS)

  • tRNAPhe

  • GTP and ATP

  • This compound stock solution

  • Quench-flow instrument

  • Formic acid (for quenching)

Procedure:

  • Prepare the Ribosome Mixture: In a tube, combine 70S ribosomes (0.5 µM final concentration), IF1, IF2, and IF3 (1 µM each), f[³H]Met-tRNAfMet (1 µM), mRNA (2 µM), GTP (1 mM), and ATP (1 mM). Incubate at 37°C for 15 minutes to form initiation complexes.

  • Prepare the Ternary Complex (TC) Mixture: In a separate tube, combine EF-Tu (1–10 µM), EF-Ts (1 µM), phenylalanine (200 µM), PheRS (0.5 µM), tRNAPhe (12 µM), GTP (1 mM), ATP (1 mM), and the desired concentration of this compound (e.g., 0-2000 µM). Incubate at 37°C for 15 minutes.

  • Perform the Quench-Flow Experiment: a. Load the ribosome mixture and the TC mixture into separate syringes of the quench-flow instrument. b. Rapidly mix equal volumes of the two mixtures at 37°C. c. Quench the reaction at various time points by mixing with formic acid (17% final concentration).

  • Analyze the Products: a. Analyze the formation of f[³H]Met-Phe dipeptide using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). b. Quantify the amount of dipeptide formed at each time point.

  • Data Analysis: a. Plot the concentration of dipeptide formed against time. b. Fit the data to an appropriate kinetic model to determine the kinetic parameters (kcat and KM).

Protocol 2: Ternary Complex Dissociation Assay

This protocol measures how this compound stabilizes the binding of a ternary complex to the ribosome.

Materials:

  • Initiation complexes (prepared as in Protocol 1)

  • GTPase-deficient EF-Tu (EF-TuH84A)

  • Aminoacyl-tRNA (e.g., Phe-tRNAPhe)

  • This compound

  • Wild-type EF-Tu (for chasing)

  • GTP

Procedure:

  • Form the Ribosome-TC Complex: Mix initiation complexes with a pre-formed ternary complex containing EF-TuH84A, GTP, and the aminoacyl-tRNA in the presence of a specific concentration of this compound.

  • Initiate the Chase: Add a large excess of a "chase" ternary complex containing wild-type EF-Tu and a cognate aminoacyl-tRNA. This will bind to ribosomes from which the initial EF-TuH84A-containing TC has dissociated.

  • Monitor Dipeptide Formation: At various time points, quench the reaction and measure the formation of the dipeptide corresponding to the chase tRNA.

  • Data Analysis: The rate of formation of the chase dipeptide reflects the dissociation rate of the initial TC. Fit the data to determine the dissociation rate constant.[2]

Visualizations

Viomycin_Mechanism Ribosome_A_site Ribosome with empty A-site Initial_Binding_cognate Initial binding (cognate) Ribosome_A_site->Initial_Binding_cognate Initial_Binding_near_cognate Initial binding (near-cognate) Ribosome_A_site->Initial_Binding_near_cognate TC_cognate Cognate aa-tRNA-EF-Tu-GTP (Ternary Complex) TC_cognate->Initial_Binding_cognate TC_near_cognate Near-cognate aa-tRNA-EF-Tu-GTP (Ternary Complex) TC_near_cognate->Initial_Binding_near_cognate Codon_Recognition_cognate Codon Recognition (A1492/A1493 active) Initial_Binding_cognate->Codon_Recognition_cognate Codon_Recognition_near_cognate Codon Recognition (A1492/A1493 active) Initial_Binding_near_cognate->Codon_Recognition_near_cognate GTP_Hydrolysis_cognate GTP Hydrolysis & Peptide Bond Formation Codon_Recognition_cognate->GTP_Hydrolysis_cognate Fast Dissociation_cognate Dissociation (Proofreading) Codon_Recognition_cognate->Dissociation_cognate Slow GTP_Hydrolysis_near_cognate GTP Hydrolysis & Peptide Bond Formation (Error) Codon_Recognition_near_cognate->GTP_Hydrolysis_near_cognate Slow (without this compound) Fast (with this compound) Dissociation_near_cognate Dissociation (Proofreading) Codon_Recognition_near_cognate->Dissociation_near_cognate Fast (without this compound) Blocked (with this compound) This compound This compound This compound->Codon_Recognition_near_cognate Binds and stabilizes

Caption: Mechanism of this compound-induced translational error.

Experimental_Workflow Start Start Prepare_Ribosome_Mix Prepare Ribosome Mixture (70S, IFs, f[3H]Met-tRNA, mRNA) Start->Prepare_Ribosome_Mix Prepare_TC_Mix Prepare Ternary Complex Mixture (EF-Tu, aa-tRNA, GTP, this compound) Start->Prepare_TC_Mix Incubate Incubate both mixtures at 37°C Prepare_Ribosome_Mix->Incubate Prepare_TC_Mix->Incubate Quench_Flow Rapidly mix in Quench-Flow Instrument Incubate->Quench_Flow Quench Quench reaction at time points with Formic Acid Quench_Flow->Quench Analyze Analyze dipeptide formation (HPLC/TLC) Quench->Analyze Data_Analysis Kinetic Data Analysis (k_cat, K_M) Analyze->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro dipeptide formation assay.

References

Technical Support Center: Crystallization of Ribosome-Viomycin Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the crystallization of ribosome-viomycin complexes. The information is curated from established methodologies and successful structural studies to assist in overcoming common experimental hurdles.

Troubleshooting Guide

Problem 1: Poor or no crystal formation.

Possible Cause Suggested Solution
Ribosome sample is heterogeneous. Ensure high purity and homogeneity of the 70S ribosome preparation. Utilize techniques like sucrose density gradient centrifugation for purification.[1][2][3][4] The homogeneity can be assessed by analytical ultracentrifugation and multi-angle laser light scattering (SEC-MALLS).[1][3]
Incorrect molar ratio of ribosome to viomycin. Optimize the molar excess of this compound to ensure saturation of the binding sites on the ribosome. A significant molar excess is often required for stable complex formation prior to crystallization.[5]
Suboptimal crystallization buffer conditions. Screen a wide range of crystallization conditions, including different precipitants (e.g., PEG), salts, and pH. The use of sitting-drop or hanging-drop vapor diffusion methods is common.[5][6]
Instability of the ribosome-viomycin complex. Incubate the ribosome and this compound mixture on ice for at least one hour to facilitate stable complex formation before setting up crystallization trials.[5]

Problem 2: Crystals exhibit poor diffraction.

Possible Cause Suggested Solution
High degree of crystal mosaicity. Optimize crystal growth conditions by fine-tuning precipitant and protein concentrations to reduce the rate of crystal growth, which can improve internal order.[7]
Presence of microcrystals or crystal clusters. Refine initial crystallization hits by systematically varying the concentrations of the precipitant, salt, and ribosome-viomycin complex to favor the growth of single, well-ordered crystals.[7]
Crystal lattice defects. Consider using cryo-protection strategies to minimize damage during X-ray data collection. This involves soaking the crystals in a solution with a cryoprotectant like glycerol or MPD before flash-cooling in liquid nitrogen.[5]
Inherent flexibility of the ribosome. The use of ribosomes from thermophilic organisms, such as Thermus thermophilus, can sometimes lead to more stable and better-diffracting crystals.[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical source of ribosomes for crystallization studies with this compound?

A1: Bacterial ribosomes, particularly from species like Thermus thermophilus and Escherichia coli, are commonly used for structural studies of antibiotic complexes, including those with this compound.[5][8] Ribosomes from thermophilic organisms can offer greater stability, which is advantageous for crystallization.[4]

Q2: How can I confirm that this compound is binding to the ribosome?

A2: While biophysical methods like isothermal titration calorimetry (ITC) can be used, a common indicator in the context of crystallization is the successful determination of the complex's structure with clear electron density for the bound this compound molecule.[9][10][11] Biochemical assays, such as assessing the inhibition of translocation, can also confirm the functional interaction.[9][12]

Q3: What are the key binding sites for this compound on the 70S ribosome?

A3: this compound has multiple binding sites on the 70S ribosome. The primary and most well-characterized site is at the interface of the small (30S) and large (50S) subunits, specifically involving helix 44 (h44) of the 16S rRNA and Helix 69 (H69) of the 23S rRNA.[8][9] More recent studies have identified up to five distinct this compound binding sites, with some being specific to the rotated state of the ribosome.[10][11]

Q4: Can the presence of other molecules, like tRNA, affect crystallization?

A4: Yes, the functional state of the ribosome is critical. Crystal structures of ribosome-viomycin complexes have been obtained with tRNAs bound in the A, P, and E sites.[8][9] The presence of specific tRNAs and mRNA can stabilize the ribosome in a particular conformational state, which may be more amenable to crystallization.

Experimental Protocols & Data

Ribosome Purification and Complex Formation Workflow

Ribosome_Viomycin_Crystallization_Workflow cluster_purification Ribosome Purification cluster_complex Complex Formation cluster_crystallization Crystallization Cell_Culture Bacterial Cell Culture (e.g., T. thermophilus) Cell_Lysis Cell Lysis (e.g., French Press) Cell_Culture->Cell_Lysis Clarification Clarification (Centrifugation) Cell_Lysis->Clarification Sucrose_Gradient Sucrose Gradient Centrifugation Clarification->Sucrose_Gradient Ribosome_Pelleting Ribosome Pelleting (Ultracentrifugation) Sucrose_Gradient->Ribosome_Pelleting Buffer_Exchange Buffer Exchange & Concentration Ribosome_Pelleting->Buffer_Exchange Purified_Ribosomes Purified 70S Ribosomes Buffer_Exchange->Purified_Ribosomes Incubation Incubation (e.g., 1 hr on ice) Purified_Ribosomes->Incubation Viomycin_Stock This compound Stock Solution (in DMSO) Viomycin_Stock->Incubation Ribosome_Viomycin_Complex Ribosome-Viomycin Complex Incubation->Ribosome_Viomycin_Complex Crystallization_Screening Crystallization Screening (Vapor Diffusion) Ribosome_Viomycin_Complex->Crystallization_Screening Crystal_Growth Crystal Growth Crystallization_Screening->Crystal_Growth Crystal_Harvesting Crystal Harvesting & Cryo-protection Crystal_Growth->Crystal_Harvesting XRay_Diffraction X-ray Diffraction Data Collection Crystal_Harvesting->XRay_Diffraction

Caption: Workflow for ribosome purification, complex formation, and crystallization.

Summary of Crystallization Conditions for Ribosome-Antibiotic Complexes
ParameterT. thermophilus 70S - this compound[9]T. thermophilus 70S - Capreomycin[9]T. thermophilus 70S - Chloramphenicol[13]
Method Vapor Diffusion (Sitting Drop)Vapor Diffusion (Sitting Drop)Vapor Diffusion (Sitting Drop)
Temperature 19°C19°C19°C
Precipitant Not explicitly statedNot explicitly stated2.9% (w/v) PEG-20K
Buffer Not explicitly statedNot explicitly stated100 mM Tris-HCl (pH 7.6)
Additives Not explicitly statedNot explicitly stated7-12% (v/v) MPD, 100-200 mM Arginine
Resolution 3.3 Å3.5 Å2.65 Å

Signaling Pathway: this compound's Mechanism of Action

Viomycin_Mechanism cluster_ribosome Ribosome A_Site A Site Translocation tRNA & mRNA Translocation A_Site->Translocation Stabilizes pre-translocation state P_Site P Site E_Site E Site This compound This compound This compound->A_Site Binds at A/P site interface Inhibition Inhibition Protein_Synthesis Protein Synthesis Elongation Translocation->Protein_Synthesis Inhibition->Translocation

Caption: this compound inhibits protein synthesis by stabilizing tRNA in the A site.

References

Addressing nephrotoxicity and ototoxicity of Viomycin in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the nephrotoxic and ototoxic effects of Viomycin in experimental models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high mortality rates in our rat model of this compound-induced nephrotoxicity. What could be the cause?

A1: High mortality can result from excessively high doses of this compound. The intravenous LD50 for this compound sulfate in rats is reported to be 340 mg/kg[1]. It is crucial to perform a dose-ranging study to determine the optimal dose that induces measurable nephrotoxicity without causing systemic failure. Start with a lower dose and incrementally increase it. Additionally, ensure proper hydration of the animals, as dehydration can exacerbate kidney injury[2].

Q2: Our this compound-treated guinea pigs are not showing significant hearing loss as measured by Auditory Brainstem Response (ABR). Why might this be?

A2: Inducing ototoxicity with this compound alone may require prolonged administration or high doses. Consider the following:

  • Co-administration with a loop diuretic: Ethacrynic acid has been shown to potentiate the ototoxic effects of this compound, leading to significant cochlear hair cell damage[3]. A common approach is to administer the diuretic shortly after the aminoglycoside.

  • Duration of treatment: Ototoxicity is often dose- and time-dependent. Ensure your treatment period is sufficient to induce detectable changes.

  • Baseline measurements: Always perform baseline ABR or Distortion Product Otoacoustic Emission (DPOAE) tests before this compound administration to have a reliable comparison for post-treatment changes[4][5][6].

Q3: What are the expected histopathological changes in the kidney following this compound administration?

A3: this compound is known to cause damage primarily to the proximal tubules, with milder effects on the distal tubules[7]. Expected changes include:

  • Acute Tubular Necrosis (ATN)

  • Vacuolization of the tubular epithelium

  • Loss of the proximal tubular brush border

  • Glomerular hypercellularity and basement membrane thickening in some cases[2][8]

Q4: Can we use in vitro models to screen for this compound toxicity?

A4: Yes, in vitro models are valuable for initial screening. Human kidney epithelial cell lines, such as HK-2, can be used to assess cytotoxicity[9][10]. Cell viability can be measured using assays like MTT, CellTiter-Glo, or by detecting the release of lactate dehydrogenase (LDH) into the culture medium[11][12].

Q5: Are there any known protective agents that can mitigate this compound toxicity in our experimental models?

A5: Yes, agents that counteract oxidative stress have shown promise. N-acetylcysteine (NAC), an antioxidant, has been investigated for its protective effects against aminoglycoside-induced ototoxicity[13][14][15][16][17]. It is hypothesized that by scavenging reactive oxygen species (ROS), NAC can reduce cellular damage in the inner ear and potentially the kidneys.

Quantitative Data Summary

The following tables summarize key quantitative data for assessing this compound-induced toxicity, with data from related aminoglycosides provided for reference where this compound-specific data is limited.

Table 1: Biochemical Markers of Nephrotoxicity

BiomarkerAnimal ModelExpected Change after this compound AdministrationReference Compound & Dose
Serum CreatinineRatSignificant IncreaseAmikacin: 100-500 mg/kg daily[18][19][20]
Blood Urea Nitrogen (BUN)RatSignificant IncreaseAmikacin: 1.2 g/kg single dose[21]
Kidney Injury Molecule-1 (KIM-1)MouseSignificant IncreasePolymyxin B: 35 mg/kg/day[22]
Neutrophil Gelatinase-Associated Lipocalin (NGAL)MouseSignificant IncreasePolymyxin B: 35 mg/kg/day[22]
Electrolytes (K+, Mg++)RatRenal wasting leading to decreased serum levelsThis compound (dose not specified)[7]

Table 2: Ototoxicity Assessment Parameters

Assessment MethodAnimal ModelParameter MeasuredExpected Change after this compound AdministrationReference Compound & Dose
Auditory Brainstem Response (ABR)Guinea PigHearing Threshold (dB)Significant increase (threshold shift)Gentamicin: 40 mg/mL topical[4]
Distortion Product Otoacoustic Emissions (DPOAE)Guinea PigEmission AmplitudeSignificant decreaseGentamicin: 10mg/kg/day[23]
Hair Cell Count (Histology)Guinea PigNumber of inner/outer hair cellsSignificant decreaseGentamicin: 100 mg/kg for 14 days[24]

Experimental Protocols & Methodologies

Protocol 1: Induction and Assessment of this compound-Induced Nephrotoxicity in Rats

This protocol is adapted from established models of aminoglycoside nephrotoxicity[18][19][20][21].

  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).

  • Acclimatization: House animals for at least one week under standard conditions with free access to food and water.

  • Dose-Ranging Study:

    • Divide rats into groups and administer this compound sulfate intraperitoneally (i.p.) or subcutaneously (s.c.) at varying doses (e.g., 100, 200, 300, 400 mg/kg) once daily for 7-10 days. A starting point can be derived from the intravenous LD50 of 340 mg/kg[1].

    • A control group should receive an equivalent volume of sterile saline.

  • Toxicity Induction:

    • Based on the dose-ranging study, select a dose that induces significant changes in renal biomarkers without causing excessive mortality.

    • Administer the selected dose of this compound daily for the chosen duration (e.g., 10 days).

  • Monitoring and Sample Collection:

    • Record body weight daily.

    • Collect blood samples from the tail vein at baseline and at regular intervals (e.g., every 2-3 days) for serum analysis.

    • At the end of the study, anesthetize the animals and collect terminal blood via cardiac puncture.

    • Perfuse the kidneys with saline, then fix one kidney in 10% neutral buffered formalin for histology and flash-freeze the other for biomarker analysis.

  • Assessment:

    • Biochemical Analysis: Measure serum creatinine and BUN levels[18][19][20]. Nephrotoxicity can be defined as a doubling of the baseline creatinine level[18][19][20].

    • Histopathology: Process the formalin-fixed kidney for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E). Examine for signs of tubular necrosis, inflammation, and other pathological changes[7].

Protocol 2: Induction and Assessment of this compound-Induced Ototoxicity in Guinea Pigs

This protocol is based on established methods for inducing aminoglycoside ototoxicity[3][4][5][24][25][26].

  • Animal Model: Pigmented guinea pigs with a positive Preyer's reflex.

  • Baseline Auditory Assessment:

    • Anesthetize the animals and perform baseline Auditory Brainstem Response (ABR) testing to determine hearing thresholds across a range of frequencies (e.g., 4, 8, 16, 32 kHz).

  • Toxicity Induction:

    • Administer this compound sulfate daily via intramuscular (i.m.) or subcutaneous (s.c.) injection. A dose-ranging study is recommended.

    • To potentiate the ototoxic effect, a loop diuretic such as ethacrynic acid (e.g., 40 mg/kg, i.p.) can be administered shortly after the this compound injection[3].

    • The treatment duration is typically 14-21 days. A control group should receive saline.

  • Follow-up Auditory Assessment:

    • Perform ABR testing at the end of the treatment period and compare the hearing thresholds to the baseline measurements. A significant increase in threshold indicates hearing loss.

  • Histological Analysis:

    • Following the final ABR, euthanize the animals and perfuse the cochleae.

    • Dissect the cochleae and prepare surface preparations of the organ of Corti.

    • Count the number of inner and outer hair cells and compare between the this compound-treated and control groups to quantify the extent of cellular damage[24][25].

Signaling Pathways and Experimental Workflows

Nephrotoxicity_Workflow cluster_prep Preparation cluster_induction Induction Phase cluster_assessment Assessment Phase Animal_Model Select Animal Model (e.g., Wistar Rat) Dose_Range Dose-Ranging Study (e.g., 100-400 mg/kg) Animal_Model->Dose_Range Viomycin_Admin Daily this compound Administration Dose_Range->Viomycin_Admin Monitoring Daily Monitoring (Weight, Clinical Signs) Viomycin_Admin->Monitoring Blood_Collection Blood Collection (Baseline, Serial, Terminal) Monitoring->Blood_Collection Kidney_Harvest Kidney Harvest (Fixation & Freezing) Monitoring->Kidney_Harvest Biochem Biochemical Analysis (Creatinine, BUN) Blood_Collection->Biochem Histo Histopathology (H&E Staining) Kidney_Harvest->Histo

Ototoxicity_Signaling cluster_ros Oxidative Stress cluster_pathways Signaling Cascades This compound This compound Enters Hair Cells ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PI3K ↓ PI3K-Akt (Survival Pathway) This compound->PI3K Mito Mitochondrial Dysfunction ROS->Mito JNK JNK Pathway Activation ROS->JNK Apoptosis Apoptosis & Hair Cell Death Mito->Apoptosis JNK->Apoptosis PI3K->Apoptosis

Troubleshooting_Logic Start Start: Inconsistent Toxicity Results Check_Dose Is the this compound dose appropriate? Start->Check_Dose Check_Duration Is the treatment duration sufficient? Check_Dose->Check_Duration Yes Solution_Dose Action: Perform dose-ranging study. Check_Dose->Solution_Dose No Check_Model Is the animal model appropriate? Check_Duration->Check_Model Yes Solution_Duration Action: Extend treatment period. Check_Duration->Solution_Duration No Solution_Model Action: Consider co-administration with a diuretic. Check_Model->Solution_Model No End Re-evaluate Experiment Check_Model->End Yes Solution_Dose->End Solution_Duration->End Solution_Model->End

References

Technical Support Center: The Role of the vph Gene in Viomycin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and experimenting with the vph gene and its role in viomycin resistance.

Frequently Asked Questions (FAQs)

Q1: What is the function of the vph gene in this compound resistance?

The vph gene encodes for the enzyme this compound phosphotransferase. This enzyme confers resistance to the antibiotic this compound by inactivating it through phosphorylation.[1] Specifically, it catalyzes the transfer of a phosphate group from ATP to the this compound molecule. This modification prevents this compound from binding to its ribosomal target, thereby rendering it ineffective.

Q2: Where is the vph gene typically found?

The vph gene is part of the this compound biosynthetic gene cluster in this compound-producing organisms, such as Streptomyces sp.[1][2] Its presence in the producing organism is a self-resistance mechanism, protecting the organism from the antibiotic it synthesizes.[1]

Q3: Can the vph gene be expressed in other organisms to confer this compound resistance?

Yes, the vph gene has been successfully expressed in other bacterial hosts, such as Streptomyces lividans, as part of the heterologous expression of the entire this compound biosynthetic gene cluster.[3][4] This indicates that the gene can be functionally expressed in a heterologous host to confer this compound resistance.

Q4: What is the proposed mechanism for this compound inactivation and export in the producing organism?

The current hypothesis suggests a multi-step process for this compound resistance and export in the producing organism. First, the this compound phosphotransferase (Vph) phosphorylates this compound inside the cell. This inactivated, phosphorylated form of this compound is then likely exported out of the cell by a permease homolog, VioE, which is also encoded within the biosynthetic gene cluster. Once outside the cell, another enzyme, a putative this compound-phosphate phosphatase (VioS), is thought to remove the phosphate group, thereby reactivating the antibiotic to target other susceptible bacteria.[1]

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments involving the vph gene and this compound resistance.

Gene Cloning and Expression of vph
Problem Possible Cause(s) Suggested Solution(s)
Low or no expression of the Vph protein - Codon usage of the vph gene may not be optimal for the expression host. - The protein may be toxic to the expression host. - The protein is expressed but forms insoluble inclusion bodies.- Synthesize the gene with codon optimization for your specific expression host (e.g., E. coli). - Use a lower concentration of the inducer (e.g., IPTG) and/or lower the induction temperature (e.g., 16-25°C) to slow down protein expression. - Perform a Western blot on both the soluble and insoluble fractions of the cell lysate to determine if the protein is in inclusion bodies. If so, optimize expression conditions (lower temperature, different expression vector) or consider refolding protocols.
Difficulty in purifying the Vph protein - The protein is insoluble. - The affinity tag is not accessible. - The protein is degrading during purification.- If the protein is in inclusion bodies, it will need to be solubilized with denaturants (e.g., urea, guanidine-HCl) and then refolded. - If using an affinity tag (e.g., His-tag), ensure it is not buried within the folded protein structure. Consider moving the tag to the other terminus of the protein. - Add protease inhibitors to your lysis and purification buffers. Keep the protein on ice or at 4°C throughout the purification process.
This compound Minimum Inhibitory Concentration (MIC) Assays
Problem Possible Cause(s) Suggested Solution(s)
High variability in MIC results - Inconsistent inoculum density. - Degradation of this compound stock solution. - Contamination of the growth medium.- Standardize your inoculum preparation carefully, for example, by adjusting to a specific McFarland standard. - Prepare fresh this compound stock solutions for each experiment and store them appropriately. - Always include a negative control (medium only) to check for contamination.
No difference in MIC between control and vph-expressing strains - The vph gene is not being expressed or the protein is inactive. - The MIC of the control strain is already very high.- Confirm the expression and activity of the Vph protein using SDS-PAGE, Western blot, or a phosphotransferase assay. - Ensure the control strain used is susceptible to this compound.

Quantitative Data Summary

The table below illustrates the expected trend in this compound MIC values.

StrainRelevant GenotypeExpected this compound MIC (µg/mL)
Wild-type (this compound Producer)vph positiveHigh
vph Knockout Mutantvph negativeLow
Heterologous HostVector controlLow
Heterologous Hostvph expression vectorHigh

Experimental Protocols

Protocol 1: PCR Amplification of the vph Gene from Streptomyces sp. Genomic DNA

This protocol is for the amplification of the vph gene for subsequent cloning and expression.

Materials:

  • Genomic DNA from a this compound-producing Streptomyces strain

  • Forward Primer (e.g., Vph/FEco: 5′-AGAAGTGGAGAATTCGCCCACCATGAG-3′)[1]

  • Reverse Primer (e.g., Vph/REco: 5′-CCTTCAGAATTCCTGTCACGCTGCCCG-3′)[1]

  • High-fidelity DNA polymerase and buffer

  • dNTPs

  • Nuclease-free water

  • Thermocycler

Procedure:

  • Prepare a 50 µL PCR reaction mixture containing:

    • 100-200 ng of genomic DNA

    • 1 µL of 10 µM Forward Primer

    • 1 µL of 10 µM Reverse Primer

    • 1 µL of 10 mM dNTPs

    • 5 µL of 10x PCR buffer

    • 0.5 µL of high-fidelity DNA polymerase

    • Nuclease-free water to 50 µL

  • Use the following thermocycler conditions (annealing temperature may need optimization):

    • Initial denaturation: 98°C for 30 seconds

    • 30 cycles of:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for 1 minute (adjust based on polymerase and amplicon length)

    • Final extension: 72°C for 5 minutes

  • Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a band of the expected size.

  • Purify the PCR product for subsequent cloning.

Protocol 2: this compound Phosphotransferase Activity Assay (General Protocol)

This is a generalized protocol for detecting the phosphotransferase activity of the Vph enzyme. The detection of ADP can be performed using a commercially available ADP-Glo™ Kinase Assay kit.

Materials:

  • Purified Vph protein

  • This compound

  • ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (or similar ADP detection system)

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, a known concentration of purified Vph protein, and this compound.

  • Initiate the reaction by adding ATP. A reaction without the Vph enzyme or without this compound should be used as a negative control.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ kit.

  • Measure the luminescence using a luminometer. An increase in luminescence compared to the negative controls indicates phosphotransferase activity.

Visualizations

Caption: Proposed pathway for this compound inactivation and export.

Experimental_Workflow General Experimental Workflow for vph Gene Analysis start Start gDNA_isolation Isolate Genomic DNA from Streptomyces sp. start->gDNA_isolation pcr PCR Amplification of vph Gene gDNA_isolation->pcr cloning Clone vph into Expression Vector pcr->cloning transformation Transform into Expression Host cloning->transformation expression Induce Protein Expression transformation->expression mic This compound MIC Assay (vph+ vs vph- strains) transformation->mic purification Purify Vph Protein expression->purification assay Phosphotransferase Activity Assay purification->assay end End assay->end mic->end

Caption: Experimental workflow for vph gene analysis.

References

Validation & Comparative

Comparative analysis of Viomycin and Capreomycin's mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Antimicrobial Drug Development

Viomycin and Capreomycin are members of the tuberactinomycin family of cyclic peptide antibiotics, historically significant as second-line agents in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3] Both antibiotics function by targeting the bacterial ribosome to inhibit protein synthesis.[1][4] This guide provides a detailed comparative analysis of their mechanisms of action, supported by structural and quantitative data, to inform researchers and drug development professionals.

Shared Mechanism of Action: Ribosomal Translocation Inhibition

The primary mechanism for both this compound and Capreomycin is the inhibition of protein synthesis.[5] They accomplish this by binding to the 70S ribosome and blocking the translocation step of the peptide elongation cycle.[6]

Binding Site: Crystal structures reveal that both antibiotics bind to the exact same site on the ribosome. This binding pocket is located at the crucial interface between the small (30S) and large (50S) ribosomal subunits.[7][8] Specifically, they form a bridge between helix 44 (h44) of the 16S rRNA in the 30S subunit and Helix 69 (H69) of the 23S rRNA in the 50S subunit.[7][9]

Molecular Action: During protein synthesis, after a new peptide bond is formed, the ribosome must move one codon down the mRNA. This movement, known as translocation, is facilitated by Elongation Factor G (EF-G). This compound and Capreomycin do not prevent the binding of EF-G or its GTP hydrolysis, but they physically obstruct the movement of the tRNAs from the A-site (aminoacyl) to the P-site (peptidyl).[6][7] By binding to the h44-H69 interface, the drugs stabilize the pre-translocation state of the ribosome, effectively locking the A-site tRNA in place and halting peptide chain elongation.[5][7][8] This stabilization dramatically increases the affinity of tRNA for the A-site.[7]

cluster_ribosome 70S Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit H69 23S rRNA (H69) P_site P-site tRNA A_site A-site tRNA Translocation Translocation (A-site to P-site) A_site->Translocation h44 16S rRNA (h44) mRNA mRNA Drug This compound / Capreomycin Drug->H69 Binds Drug->h44 Binds Inhibition INHIBITION Translocation->P_site Inhibition->Translocation

Fig. 1: Mechanism of Tuberactinomycin Action.

Comparative Efficacy and Binding

While their binding sites are identical, subtle structural differences between this compound and Capreomycin can lead to minor variations in their interactions with the ribosome, which may influence their efficacy and susceptibility to resistance mutations.[9]

In Vitro Susceptibility: Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's efficacy. Cross-resistance between this compound and Capreomycin is common, indicating their shared mechanism and target.[10] However, studies on Mycobacterium tuberculosis mutants have shown distinct MIC profiles depending on the specific resistance-conferring mutation.

Table 1: Minimum Inhibitory Concentrations (MICs) against M. tuberculosis Wild-Type and Mutant Strains

Strain / Mutation This compound MIC (µg/mL) Capreomycin MIC (µg/mL)
Wild-Type (H37Rv) ≤ 10 ≤ 10
tlyA mutant > 80 > 80
rrs C1402T mutant 10 160
rrs A1401G mutant > 80 > 160

Data sourced from Maus et al., 2005.[11][12]

As shown in Table 1, mutations in the tlyA gene (encoding an rRNA methyltransferase) confer high-level resistance to both drugs.[11][12] However, specific mutations in the 16S rRNA gene (rrs), such as C1402T, can result in high-level resistance to Capreomycin while having a minimal effect on this compound susceptibility.[11] This is attributed to direct hydrogen bond interactions between Capreomycin and nucleotide 1408 (affected by the C1402T mutation) that are not present with this compound.[9]

Experimental Methodologies

The following protocols are fundamental for studying and comparing the mechanisms of ribosome-targeting antibiotics like this compound and Capreomycin.

This protocol determines the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism.

1. Preparation of Bacterial Inoculum: a. Culture Mycobacterium tuberculosis in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. b. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁷ CFU/mL. c. Dilute the adjusted inoculum to a final concentration of 5 x 10⁵ CFU/mL in fresh 7H9 broth.

2. Antibiotic Dilution Series: a. Prepare stock solutions of this compound and Capreomycin in sterile distilled water. b. In a 96-well microtiter plate, perform a two-fold serial dilution of each antibiotic using 7H9 broth to achieve a range of desired concentrations. c. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

3. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions and the growth control well. b. Seal the plate and incubate at 37°C for 7-14 days, or until visible growth is observed in the growth control well.

4. Data Interpretation: a. The MIC is defined as the lowest antibiotic concentration at which there is no visible growth (no turbidity) compared to the control.

This assay measures the direct binding of a (typically radiolabeled) antibiotic to purified ribosomes.

1. Preparation of Components: a. Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli or M. smegmatis) using sucrose density gradient centrifugation. b. Resuspend purified ribosomes in a binding buffer (e.g., 10 mM HEPES-KOH pH 7.5, 10 mM Mg(OAc)₂, 60 mM NH₄Cl, 6 mM β-mercaptoethanol). c. Obtain or synthesize radiolabeled this compound or Capreomycin (e.g., with ³H or ¹⁴C).

2. Binding Reaction: a. In a microcentrifuge tube, combine a fixed amount of purified 70S ribosomes (e.g., 2 pmol) with increasing concentrations of the radiolabeled antibiotic. b. To assess the impact of tRNA, pre-incubate ribosomes with an uncharged tRNA or a peptidyl-tRNA mimic before adding the antibiotic. c. Incubate the reaction mixture at 37°C for 15-30 minutes to allow binding to reach equilibrium.

3. Filtration and Washing: a. Dilute the reaction mixture with 500 µL of ice-cold binding buffer. b. Immediately filter the diluted mixture through a nitrocellulose membrane (0.45-µm pore size) under vacuum. Ribosome-ligand complexes will be retained on the membrane. c. Wash each filter with at least 3 mL of ice-cold binding buffer to remove unbound antibiotic.

4. Quantification: a. Place the dried filters into scintillation vials with a suitable scintillation cocktail. b. Measure the radioactivity using a scintillation counter. c. Plot the measured counts per minute (CPM) against the antibiotic concentration to determine binding affinity (e.g., the dissociation constant, Kd).

A Prepare 70S Ribosomes & Radiolabeled Antibiotic B Incubate Ribosomes, Antibiotic, and tRNA (optional) at 37°C A->B C Dilute reaction with ice-cold binding buffer B->C D Filter through Nitrocellulose Membrane C->D E Wash membrane to remove unbound antibiotic D->E F Measure radioactivity using Scintillation Counter E->F G Plot CPM vs. Concentration to determine Binding Affinity F->G

Fig. 2: Workflow for a Ribosome Filter Binding Assay.

Conclusion

This compound and Capreomycin are potent inhibitors of bacterial protein synthesis with a well-defined mechanism of action. They share an identical binding site at the ribosomal subunit interface, where they inhibit translocation by stabilizing the pre-translocation state.[7] While their overall mechanism is the same, minor differences in their chemical structures lead to distinct interactions with ribosomal RNA, which can be exploited in the study of resistance mechanisms and the design of novel tuberactinomycin derivatives.[8][9] The experimental protocols provided herein offer a robust framework for the quantitative comparison of these and other ribosome-targeting antimicrobial agents.

References

A Comparative Guide to Cross-Resistance Patterns Between Viomycin, Kanamycin, and Amikacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance patterns observed between the second-line anti-tuberculosis drugs: Viomycin, a cyclic peptide, and Kanamycin and Amikacin, both aminoglycosides. Understanding these patterns is critical for the effective treatment of multidrug-resistant tuberculosis (MDR-TB) and for the development of new therapeutic strategies. This document presents quantitative data from key studies, details the experimental protocols used to generate this data, and visualizes the underlying molecular mechanisms of resistance.

Data Presentation: Comparative Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of this compound, Kanamycin, and Amikacin against Mycobacterium tuberculosis strains with different resistance-conferring mutations. The data is compiled from studies investigating the molecular basis of cross-resistance.

Genotype (Mutation)This compound (VIO) MIC (µg/mL)Kanamycin (KAN) MIC (µg/mL)Amikacin (AMK) MIC (µg/mL)Cross-Resistance Profile
Wild-Type ≤10≤5≤4Susceptible
rrs A1401G ≤10 (Susceptible)>80 (High-level Resistance)>64 (High-level Resistance)Kanamycin and Amikacin resistance. Generally susceptible to this compound.[1]
rrs C1402T 40 - 80 (Resistant)10 - 20 (Low-level Resistance)≤4 (Susceptible)This compound and low-level Kanamycin resistance. Susceptible to Amikacin.[1]
rrs G1484T >80 (High-level Resistance)>80 (High-level Resistance)≥64 (High-level Resistance)High-level resistance to all three drugs.[1]
tlyA mutation 20 - 80 (Resistant)≤5 (Susceptible)≤4 (Susceptible)This compound resistance. Susceptible to Kanamycin and Amikacin.[1]

Note: MIC values can vary slightly between studies and different clinical isolates. The presented data represents typical resistance profiles associated with these mutations.

Mechanisms of Action and Resistance

This compound, Kanamycin, and Amikacin all inhibit protein synthesis in bacteria by targeting the ribosome. However, the precise binding sites and mechanisms of resistance differ, leading to the observed cross-resistance patterns.

  • This compound: This cyclic peptide antibiotic binds to both the 16S rRNA and 23S rRNA of the bacterial ribosome, interfering with translocation.[2][3] Resistance to this compound is often associated with mutations in the tlyA gene, which encodes an rRNA methyltransferase.[1][4]

  • Kanamycin and Amikacin: These aminoglycoside antibiotics primarily bind to the A-site of the 16S rRNA in the 30S ribosomal subunit, causing mistranslation of mRNA and inhibiting protein synthesis.[5][6] Resistance to Kanamycin and Amikacin is commonly caused by:

    • Mutations in the rrs gene (16S rRNA): Specific point mutations, such as A1401G, C1402T, and G1484T, alter the drug binding site on the ribosome.[1][4] The A1401G mutation is a common cause of high-level cross-resistance between Kanamycin and Amikacin.[1][7]

    • Enzymatic Modification: Aminoglycoside-modifying enzymes can inactivate the drugs through acetylation, phosphorylation, or adenylylation.[6][8]

    • Efflux Pumps: Bacteria can actively pump the antibiotics out of the cell, reducing their intracellular concentration.[9]

Below is a diagram illustrating the key molecular mechanisms of resistance.

ResistanceMechanisms cluster_aminoglycosides Kanamycin & Amikacin Resistance cluster_this compound This compound Resistance rrs_mutation rrs gene mutation (e.g., A1401G) Ribosome Ribosome rrs_mutation->Ribosome Alters binding site enzymatic_modification Enzymatic Modification (Acetylation, etc.) Kanamycin/Amikacin Kanamycin/Amikacin enzymatic_modification->Kanamycin/Amikacin Inactivates drug efflux_pump_ka Efflux Pump efflux_pump_ka->Kanamycin/Amikacin Expels drug tlyA_mutation tlyA gene mutation tlyA_mutation->Ribosome Alters rRNA methylation Kanamycin/Amikacin->Ribosome Inhibit protein synthesis This compound This compound This compound->Ribosome Inhibit protein synthesis

Caption: Molecular mechanisms of resistance to Kanamycin, Amikacin, and this compound.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental experimental procedure for assessing antibiotic susceptibility. The following are detailed methodologies for the broth microdilution and agar dilution methods, consistent with established guidelines.

Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent in a liquid medium that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Stock solutions of this compound, Kanamycin, and Amikacin of known concentrations.

  • Standardized bacterial inoculum (adjusted to 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

2. Serial Dilution:

  • Dispense 100 µL of CAMHB into each well of the microtiter plate.

  • Add 100 µL of the antibiotic stock solution to the first well of a row.

  • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well containing the antibiotic.

3. Inoculation:

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension.

4. Incubation:

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

5. Reading the MIC:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

BrothMicrodilution A Prepare serial dilutions of antibiotics in a 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate at 35°C for 16-20 hours C->D E Read MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for the broth microdilution method.

Agar Dilution Method

In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test organism.

1. Preparation of Agar Plates:

  • Prepare a series of two-fold dilutions of the antibiotic stock solutions.

  • For each concentration, add one part of the antibiotic dilution to nine parts of molten Mueller-Hinton Agar (MHA) (e.g., 2 mL of drug solution to 18 mL of agar).

  • Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify. A control plate with no antibiotic should also be prepared.

2. Inoculum Preparation:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This will result in a final inoculum of approximately 10⁴ CFU per spot on the agar surface.

3. Inoculation:

  • Using a multipoint inoculator or a pipette, spot a standardized volume of the inoculum onto the surface of each agar plate, including the control plate.

4. Incubation:

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35 ± 2°C for 16-20 hours.

5. Reading the MIC:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar.

AgarDilution A Prepare agar plates with varying antibiotic concentrations C Spot inoculum onto agar plates A->C B Prepare standardized bacterial inoculum B->C D Incubate plates at 35°C for 16-20 hours C->D E Read MIC: Lowest concentration with no bacterial growth D->E

Caption: Workflow for the agar dilution method.

Conclusion

The cross-resistance patterns between this compound, Kanamycin, and Amikacin are complex and primarily dictated by specific genetic mutations in M. tuberculosis. The rrs A1401G mutation typically confers high-level resistance to both Kanamycin and Amikacin while maintaining susceptibility to this compound. Conversely, mutations in the tlyA gene lead to this compound resistance without affecting Kanamycin or Amikacin susceptibility. The rrs G1484T mutation is associated with broad cross-resistance to all three agents. A thorough understanding of these genotypic and phenotypic relationships, supported by accurate MIC determination, is essential for guiding appropriate therapeutic choices in the management of MDR-TB and for the rational design of novel antibiotics to overcome existing resistance mechanisms.

References

Comparative Guide to Biochemical Assays for Confirming Viomycin's Inhibition of Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of key biochemical assays used to elucidate and quantify the inhibitory effects of the tuberactinomycin antibiotic, viomycin, on bacterial protein synthesis. It also presents a comparative analysis of this compound with other antibiotics that target the translocation step of elongation, supported by experimental data and detailed protocols.

Introduction to this compound and its Mechanism of Action

This compound is a cyclic peptide antibiotic primarily used in the treatment of multidrug-resistant tuberculosis.[1] Its bactericidal activity stems from its ability to bind to the bacterial ribosome and inhibit protein synthesis.[2] Specifically, this compound interferes with the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, a critical step in the elongation cycle of translation.[1][2] This action effectively stalls the ribosome, leading to the cessation of protein production and eventual cell death. To rigorously confirm and characterize this inhibitory mechanism, a variety of biochemical assays are employed.

Core Biochemical Assays and Comparative Data

Several robust biochemical assays can be utilized to demonstrate and quantify the inhibitory effect of this compound on protein synthesis. These assays offer different levels of insight, from overall inhibition to the kinetics of specific steps in translation.

In Vitro Translation Inhibition Assays

These assays measure the overall inhibition of protein synthesis in a cell-free system. A common approach involves the use of a bacterial cell lysate (e.g., E. coli S30 extract) or a reconstituted translation system (PURE system) and a reporter gene, such as luciferase or a fluorescent protein.[3] The amount of reporter protein produced is quantified in the presence and absence of the inhibitor to determine its potency, often expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Comparison of IC50 Values for this compound and Alternative Translocation Inhibitors

AntibioticTarget Organism/SystemAssay SystemReporterIC50 (µM)Reference
This compound M. tuberculosis ribosomesCell-free translationLuciferase~1.0[4]
Capreomycin M. tuberculosis ribosomesCell-free translationLuciferase~1.0[4]
Hygromycin B E. coliIn vivo protein synthesis[35S]-methionine incorporation~31 (16 µg/mL)[5][6]
Paromomycin Leishmania mexicanaCell-free translationPolyphenylalanine synthesis34[7]
Spectinomycin ----Data not readily available in a directly comparable format

Note: IC50 values can vary depending on the specific assay conditions, including the composition of the translation system and the concentration of ribosomal components.

Pre-steady-state Kinetic Assays

These advanced techniques, often employing stopped-flow and quench-flow instrumentation, allow for the real-time measurement of the rates of individual steps in the translation process.[2] By monitoring the formation of di- or tripeptides, or the binding and release of fluorescently labeled tRNAs or mRNA, researchers can precisely determine which step is inhibited by the antibiotic and quantify the kinetic parameters of this inhibition.[8][9]

Studies using pre-steady-state kinetics have revealed that this compound's inhibition is dependent on its competition with Elongation Factor G (EF-G) for binding to the pre-translocation ribosome.[1] Once bound, this compound stalls the ribosome for a significant duration.[2]

Table 2: Kinetic Parameters of this compound Inhibition

ParameterDescriptionValueReference
KI1 Inhibition constant reflecting the competition between this compound and EF-G for ribosome binding.0.55 ± 0.03[1]
KI2 This compound concentration required to double the stalling time of the ribosome.66 ± 5 µM[1]
Stalling Time Minimum time the ribosome is stalled by this compound.~45 seconds[2]
Toe-printing Assays

Toe-printing, or primer extension inhibition, is a powerful technique used to map the precise location of a stalled ribosome on an mRNA template.[10][11][12] A primer is annealed downstream of the ribosome binding site, and reverse transcriptase is used to synthesize a complementary DNA (cDNA) strand. When the reverse transcriptase encounters the stalled ribosome, it terminates, resulting in a truncated cDNA product. The length of this "toe-print" reveals the exact codon at which the ribosome is stalled, providing direct evidence of translocation inhibition.[10][11]

Filter-Binding Assays

This classic biochemical technique can be used to measure the binding affinity of an antibiotic for the ribosome.[13][14] In this assay, a radiolabeled antibiotic is incubated with ribosomes, and the mixture is then passed through a nitrocellulose filter. The filter retains the large ribosome-antibiotic complexes, while the unbound antibiotic passes through.[13] By measuring the amount of radioactivity retained on the filter at different antibiotic concentrations, the dissociation constant (Kd), a measure of binding affinity, can be determined.

Experimental Protocols

Protocol 1: In Vitro Translation Inhibition Assay using a Luciferase Reporter

Objective: To determine the IC50 value of an antibiotic.

Materials:

  • E. coli S30 cell-free translation system

  • Plasmid DNA encoding firefly luciferase under the control of a T7 promoter

  • Amino acid mixture

  • ATP and GTP

  • Test antibiotic (e.g., this compound) at various concentrations

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Prepare a master mix containing the S30 extract, amino acids, ATP, GTP, and the luciferase plasmid DNA.

  • Aliquot the master mix into a 96-well plate.

  • Add the test antibiotic at a range of final concentrations to the wells. Include a no-antibiotic control.

  • Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence in each well using a luminometer.

  • Plot the luminescence signal as a function of the antibiotic concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Ribosome Toe-printing Assay

Objective: To identify the specific site of ribosome stalling on an mRNA.

Materials:

  • Purified 70S ribosomes

  • mRNA template with a known sequence

  • [³²P]-labeled DNA primer complementary to a region downstream of the start codon

  • Deacylated initiator tRNA (tRNAfMet)

  • Aminoacyl-tRNAs corresponding to the mRNA sequence

  • Initiation factors (IF1, IF2, IF3) and Elongation factors (EF-Tu, EF-G)

  • ATP and GTP

  • Test antibiotic (e.g., this compound)

  • Reverse transcriptase

  • Denaturing polyacrylamide gel

Procedure:

  • Anneal the [³²P]-labeled primer to the mRNA template.

  • Assemble the translation initiation complex by incubating the primed mRNA with 70S ribosomes, tRNAfMet, initiation factors, and GTP.

  • Initiate elongation by adding the appropriate aminoacyl-tRNAs, elongation factors, and GTP.

  • Add the test antibiotic to the reaction.

  • Allow the translation reaction to proceed for a defined period.

  • Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs.

  • Incubate to allow for cDNA synthesis.

  • Stop the reaction and purify the cDNA products.

  • Analyze the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder of the same mRNA to determine the precise 3' endpoint of the toe-print.

Visualizing the Mechanism and Workflows

To better understand the complex processes involved, the following diagrams illustrate the ribosomal translocation pathway and the general workflow of a key experimental assay.

Translocation_Pathway cluster_pre Pre-translocation State cluster_post Post-translocation State Pre_A A-site (Peptidyl-tRNA) Hydrolysis GTP Hydrolysis Pre_A->Hydrolysis EF-G binding Pre_P P-site (Deacylated-tRNA) Pre_P->Hydrolysis Post_P P-site (Peptidyl-tRNA) Post_E E-site (Deacylated-tRNA) EFG EF-G-GTP EFG->Pre_A This compound This compound This compound->Pre_A Inhibition This compound->Pre_P Hydrolysis->Post_P Translocation Hydrolysis->Post_E

Caption: Ribosomal translocation pathway and the point of this compound inhibition.

In_Vitro_Translation_Workflow Start Prepare Master Mix (S30 Extract, DNA, Amino Acids, etc.) Aliquot Aliquot Master Mix into 96-well Plate Start->Aliquot Add_Ab Add Antibiotic (Varying Concentrations) Aliquot->Add_Ab Incubate Incubate at 37°C (Transcription & Translation) Add_Ab->Incubate Add_Reagent Add Luciferase Assay Reagent Incubate->Add_Reagent Measure Measure Luminescence Add_Reagent->Measure Analyze Analyze Data & Determine IC50 Measure->Analyze

Caption: Workflow for an in vitro translation inhibition assay.

Conclusion

The biochemical assays outlined in this guide provide a robust toolkit for confirming and quantifying the inhibitory effects of this compound on bacterial protein synthesis. By employing a combination of in vitro translation assays, pre-steady-state kinetics, toe-printing, and filter-binding assays, researchers can gain a comprehensive understanding of this compound's mechanism of action. This knowledge is crucial for the development of new and improved antitubercular drugs that can overcome existing resistance mechanisms. The comparative data presented here situates this compound's potency among other translocation-inhibiting antibiotics, offering a valuable resource for drug discovery and development professionals.

References

Comparing the efficacy of Viomycin against multidrug-resistant Mycobacterium tuberculosis strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against multidrug-resistant Mycobacterium tuberculosis (MDR-TB), a critical evaluation of all available therapeutic options is paramount for guiding clinical and research endeavors. This guide provides a comparative analysis of the in vitro efficacy of Viomycin, a historically significant second-line antitubercular agent, against contemporary alternatives, including Capreomycin, Bedaquiline, and Linezolid. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform future research and therapeutic strategies.

Comparative In Vitro Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) data for this compound and its comparators against MDR-TB isolates. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively, are crucial indicators of a drug's in vitro potency.

DrugMDR-TB Isolates (n)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
This compound 88 (wild-type)2.02.0[1][2]
Capreomycin 14522.5>10[3]
Bedaquiline 14520.060.12[3]
Linezolid 14520.25 - 0.51.0 - 32[3][4]

Note: The presented data is a synthesis from multiple studies. The number of isolates and specific methodologies may vary between studies, warranting caution in direct cross-study comparisons.

Experimental Protocols

The determination of MIC values is a cornerstone of antimicrobial susceptibility testing. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established a reference method for the broth microdilution susceptibility testing of Mycobacterium tuberculosis.

EUCAST Broth Microdilution Method for M. tuberculosis

This method determines the MIC of antimicrobial agents against M. tuberculosis complex isolates.

1. Media Preparation:

  • Middlebrook 7H9 broth is prepared from a commercial base, supplemented with 0.2% glycerol and 10% Oleic Acid-Albumin-Dextrose-Catalase (OADC). The final medium should be sterilized by autoclaving before the addition of the heat-labile OADC.

2. Inoculum Preparation:

  • A suspension of the M. tuberculosis isolate is prepared in sterile water or saline containing glass beads to break up clumps.

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard.

  • This standardized suspension is then diluted 1:100 in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 10⁵ CFU/mL.

3. Plate Preparation and Inoculation:

  • A 96-well U-bottom microtiter plate is used.

  • Two-fold serial dilutions of the antimicrobial agents are prepared in the microtiter plate with the final volume in each well being 100 µL.

  • Each well is then inoculated with 100 µL of the prepared bacterial suspension.

  • Growth and sterility controls are included on each plate. Peripheral wells are filled with sterile water to prevent evaporation.

4. Incubation:

  • The inoculated plates are sealed and incubated at 36°C ± 1°C in a standard atmosphere.

5. Reading and Interpretation:

  • Plates are read visually using an inverted mirror when the drug-free growth control well shows visible growth (typically between 10 to 21 days).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Signaling Pathways and Resistance Mechanisms

Resistance to this compound and the structurally similar Capreomycin in M. tuberculosis is primarily mediated by mutations in the rrs and tlyA genes. These mutations alter the drug's binding site on the ribosome, thereby reducing its inhibitory effect on protein synthesis.

Resistance_Pathway cluster_drug Antimicrobial Action cluster_target Ribosomal Target cluster_resistance Resistance Mechanisms This compound This compound Ribosome 70S Ribosome (Protein Synthesis) This compound->Ribosome Inhibits translocation Capreomycin Capreomycin Capreomycin->Ribosome Inhibits translocation rrs_mutation rrs gene mutation (16S rRNA) Altered_Binding Altered Drug Binding Site rrs_mutation->Altered_Binding Leads to tlyA_mutation tlyA gene mutation (rRNA methyltransferase) tlyA_mutation->Altered_Binding Leads to (impaired methylation) Altered_Binding->this compound Reduces binding Altered_Binding->Capreomycin Reduces binding

Caption: this compound and Capreomycin resistance pathway in M. tuberculosis.

Experimental Workflow

The process of determining the in vitro efficacy of antitubercular drugs involves a series of well-defined steps, from isolate collection to data analysis.

Experimental_Workflow A 1. Isolate Collection (MDR-TB clinical samples) B 2. Culture and Identification (LJ or Middlebrook 7H11) A->B C 3. Inoculum Preparation (McFarland Standardization) B->C D 4. Broth Microdilution Assay (EUCAST Protocol) C->D E 5. Incubation (36°C, 10-21 days) D->E F 6. MIC Determination (Visual Reading) E->F G 7. Data Analysis (MIC₅₀, MIC₉₀ Calculation) F->G

References

The Role of tlyA Mutations in Cross-Resistance to Viomycin and Capreomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the microbiological and molecular characteristics of Mycobacterium tuberculosis strains exhibiting cross-resistance to the second-line anti-tuberculosis drugs, Viomycin and Capreomycin, due to mutations in the tlyA gene. The information presented herein is supported by experimental data from peer-reviewed scientific literature.

Mechanism of tlyA-Mediated Cross-Resistance

Capreomycin and this compound are cyclic peptide antibiotics that inhibit protein synthesis in bacteria by binding to the ribosome.[1] In Mycobacterium tuberculosis, the product of the tlyA gene, a 2'-O-methyltransferase, plays a crucial role in sensitizing the ribosome to these drugs.[2][3] The TlyA enzyme catalyzes the 2'-O-methylation of two specific nucleotides in the ribosomal RNA (rRNA): cytosine 1409 in the 16S rRNA of the 30S subunit and cytosine 1920 in the 23S rRNA of the 50S subunit.[2][3] These methylated nucleotides are located at the interface of the ribosomal subunits and are critical for the stable binding of Capreomycin and this compound.[2]

Mutations in the tlyA gene, including missense, nonsense, frameshift, or insertion mutations, can lead to the production of a non-functional or truncated TlyA protein.[1][4] The loss of TlyA activity results in the absence of the 2'-O-methyl groups on C1409 and C1920 of the rRNA.[2] This alteration of the ribosomal drug-binding site reduces the affinity of Capreomycin and this compound for the ribosome, leading to resistance.[1][4] As both drugs share a similar binding site and mechanism of action, mutations in tlyA typically confer cross-resistance to both Capreomycin and this compound.[1][5]

It is important to note that mutations in the 16S rRNA gene (rrs) can also confer resistance to Capreomycin and other aminoglycosides, representing an alternative resistance mechanism.[6][7]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Capreomycin and this compound against various Mycobacterium strains with and without tlyA mutations. The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Table 1: MICs of Capreomycin and this compound for Mycobacterium tuberculosis H37Rv and its tlyA Mutants

StrainGenotypeCapreomycin MIC (µg/mL)This compound MIC (µg/mL)
H37Rv (Wild-Type)tlyA wild-type≤10≤10
Spontaneous Mutant 1tlyA Gln22Stop40Resistant to 10 µg/mL
Spontaneous Mutant 2tlyA frameshift40Resistant to 10 µg/mL
315-AtlyA::EZ::TN20Resistant to 10 µg/mL

Data sourced from Maus et al., 2005.[1][5]

Table 2: MICs of Capreomycin and this compound for Mycobacterium smegmatis and its tlyA Mutants

StrainGenotypeCapreomycin MIC (µg/mL)This compound MIC (µg/mL)
mc²155 (Wild-Type)tlyA wild-type≤10≤10
P2UtlyA::EZ::TN>160Resistant to 10 µg/mL

Data sourced from Maus et al., 2005.[1][5]

Table 3: MICs of Capreomycin and this compound for Capreomycin-Resistant Clinical Isolates of Mycobacterium tuberculosis

IsolatetlyA Mutationrrs MutationCapreomycin MIC (µg/mL)This compound MIC (µg/mL)
1YesNo80Resistant
10YesNo80Resistant
21YesNo40Not Resistant
22YesNo80Resistant
11YesA1401G>160Not specified

Data sourced from Maus et al., 2005.[1] Note: this compound resistance was defined as growth on 10 µg/ml of the drug.

Experimental Protocols

Determination of Minimum Inhibitory Concentrations (MICs)

Objective: To determine the lowest concentration of Capreomycin and this compound that inhibits the growth of Mycobacterium strains.

Methodology:

  • Culture Preparation: Mycobacterium strains are grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% albumin-dextrose-catalase (ADC) enrichment.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a McFarland standard of 1.0, which is then diluted to achieve a final inoculum of approximately 10⁵ colony-forming units (CFU) per spot.

  • Agar Plate Preparation: Middlebrook 7H10 agar plates are prepared containing serial twofold dilutions of Capreomycin or this compound.[1] The concentrations typically range from 5 to 160 µg/mL for Capreomycin and 10 to 80 µg/mL for this compound.[1]

  • Inoculation: A multipoint replicator is used to spot the prepared bacterial suspensions onto the antibiotic-containing and control (no antibiotic) agar plates.

  • Incubation: Plates are incubated at 37°C for 2-3 weeks.

  • MIC Determination: The MIC is recorded as the lowest drug concentration that inhibits visible bacterial growth.[1]

Identification of tlyA Mutations

Objective: To identify genetic mutations within the tlyA gene of antibiotic-resistant Mycobacterium strains.

Methodology:

  • Genomic DNA Extraction: Genomic DNA is isolated from pure cultures of Mycobacterium strains using standard enzymatic and mechanical lysis methods.

  • Polymerase Chain Reaction (PCR): The tlyA gene and its flanking regions are amplified from the extracted genomic DNA using specific primers.

  • PCR Product Purification: The amplified PCR product is purified to remove primers, dNTPs, and other components of the PCR mixture.

  • DNA Sequencing: The purified PCR product is sequenced using the Sanger sequencing method. Both forward and reverse primers are used for sequencing to ensure accuracy.

  • Sequence Analysis: The obtained DNA sequence is compared to the wild-type tlyA gene sequence from a reference strain (e.g., M. tuberculosis H37Rv) to identify any nucleotide changes, insertions, or deletions.[4]

Visualizations

Mechanism of tlyA-Mediated Resistance

G cluster_0 Wild-Type (Susceptible) cluster_1 Mutant (Resistant) wt_tlyA Wild-Type tlyA gene wt_protein Functional TlyA (2'-O-methyltransferase) wt_tlyA->wt_protein Transcription & Translation rRNA 16S & 23S rRNA wt_protein->rRNA Catalyzes Methylation methyl_rRNA Methylated rRNA (C1409 & C1920) ribosome Functional Ribosome methyl_rRNA->ribosome inhibition Protein Synthesis Inhibition drugs Capreomycin / this compound drugs->methyl_rRNA Binds to methylated site drugs->inhibition mut_tlyA Mutated tlyA gene mut_protein Non-functional TlyA mut_tlyA->mut_protein Transcription & Translation unmethyl_rRNA Unmethylated rRNA mut_protein->unmethyl_rRNA No Methylation mut_ribosome Altered Ribosome unmethyl_rRNA->mut_ribosome synthesis Protein Synthesis Continues mut_drugs Capreomycin / this compound mut_drugs->unmethyl_rRNA Binding Reduced

Caption: Mechanism of tlyA-mediated resistance to Capreomycin and this compound.

Experimental Workflow for Investigating Resistance

G start Isolate Mycobacterium strains from clinical samples or lab stocks mic Determine MICs for Capreomycin & this compound start->mic phenotype Characterize Phenotype: Susceptible vs. Resistant mic->phenotype gDNA Extract Genomic DNA from resistant strains phenotype->gDNA Resistant conclusion Correlate tlyA mutations with drug resistance phenotype phenotype->conclusion Susceptible pcr Amplify tlyA gene using PCR gDNA->pcr seq Sequence the amplified tlyA gene pcr->seq analysis Compare sequence to wild-type to identify mutations seq->analysis analysis->conclusion

Caption: Experimental workflow for identifying tlyA mutations in resistant strains.

References

Efficacy of Viomycin against other pathogens like vancomycin-resistant enterococci and MRSA

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the potential of viomycin in combating vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA), with a comparative look at established therapies.

While primarily known for its historical role in treating multidrug-resistant tuberculosis, the tuberactinomycin antibiotic this compound has demonstrated effectiveness against other challenging pathogens, including vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. This guide provides a comparative overview of this compound's potential efficacy against these bacteria, contrasted with the established antibiotics vancomycin and linezolid. The information is presented to aid researchers and professionals in drug development in evaluating the therapeutic promise of this compound and its derivatives.

Comparative Efficacy: A Look at the Data

AntibioticTarget PathogenReported MIC Range (µg/mL)Mechanism of Action
This compound Vancomycin-Resistant Enterococci (VRE)Data not readily available; reported to be effective[1][2]Protein Synthesis Inhibitor
Methicillin-Resistant S. aureus (MRSA)Data not readily available; reported to be effective[1][2]Protein Synthesis Inhibitor
Vancomycin Vancomycin-Resistant Enterococci (VRE)Resistant: ≥32[3]Cell Wall Synthesis Inhibitor
Methicillin-Resistant S. aureus (MRSA)Susceptible: ≤2; Intermediate: 4-8; Resistant: ≥16[4]Cell Wall Synthesis Inhibitor
Linezolid Vancomycin-Resistant Enterococci (VRE)Susceptible: ≤2; Intermediate: 4; Resistant: ≥8[5]Protein Synthesis Inhibitor
Methicillin-Resistant S. aureus (MRSA)Susceptible: ≤4Protein Synthesis Inhibitor

Mechanisms of Action: A Visual Comparison

The antibacterial activity of these antibiotics stems from their distinct mechanisms of action. This compound and linezolid target protein synthesis, a fundamental process for bacterial survival, while vancomycin inhibits the formation of the bacterial cell wall.

cluster_this compound This compound cluster_Vancomycin Vancomycin cluster_Linezolid Linezolid This compound This compound Ribosome 70S Ribosome This compound->Ribosome Binds to ribosomal RNA Translocation mRNA Translocation Ribosome->Translocation Blocks Vancomycin Vancomycin Peptidoglycan Peptidoglycan Precursors (D-Ala-D-Ala) Vancomycin->Peptidoglycan Binds to CellWall Cell Wall Synthesis Peptidoglycan->CellWall Inhibits transglycosylation Linezolid Linezolid Ribosome50S 50S Ribosomal Subunit Linezolid->Ribosome50S Binds to 23S rRNA InitiationComplex 70S Initiation Complex Formation Ribosome50S->InitiationComplex Prevents

Figure 1: Mechanisms of Action

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The MIC values presented are typically determined using standardized laboratory procedures such as broth microdilution or agar dilution methods. Understanding these protocols is crucial for the interpretation and replication of efficacy studies.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

start Start prep_antibiotic Prepare serial dilutions of antibiotic in broth start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microtiter plate wells prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at optimal temperature and time inoculate->incubate read_results Observe for visible growth (turbidity) incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Figure 2: Broth Microdilution Workflow
Agar Dilution Method

In this technique, the antibiotic is incorporated into molten agar at various concentrations, which is then poured into petri dishes. A standardized suspension of the test bacterium is then spotted onto the surface of the agar plates. Following incubation, the MIC is identified as the lowest antibiotic concentration that prevents the growth of the bacterial colonies.

Conclusion

The available evidence suggests that this compound, a member of the tuberactinomycin family of antibiotics, holds promise as a potential therapeutic agent against challenging drug-resistant bacteria such as VRE and MRSA. Its distinct mechanism of action, targeting protein synthesis, offers an alternative to cell wall synthesis inhibitors like vancomycin. While further research is needed to establish definitive MIC ranges and clinical efficacy, the existing reports encourage continued investigation into this compound and its derivatives as a part of the strategy to combat antimicrobial resistance. Researchers in drug development are encouraged to pursue in-vitro studies to generate robust quantitative data on this compound's activity against contemporary clinical isolates of VRE and MRSA.

References

Phenotypic differences in bacterial resistance to Viomycin versus other aminoglycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phenotypic differences in bacterial resistance to the tuberactinomycin antibiotic, viomycin, versus classical aminoglycosides. The information presented is supported by experimental data to aid in research and development efforts against drug-resistant bacteria, particularly Mycobacterium tuberculosis.

Executive Summary

While both this compound and aminoglycosides target the bacterial ribosome to inhibit protein synthesis, the mechanisms by which bacteria develop resistance to these antibiotics exhibit distinct phenotypic and genotypic characteristics. A primary differentiating factor is the role of the tlyA gene, which is crucial for this compound and capreomycin susceptibility but not for classical aminoglycosides. Resistance to classical aminoglycosides is most commonly mediated by aminoglycoside-modifying enzymes (AMEs), which do not inactivate this compound.

Phenotypic Differences in Resistance

The development of resistance to this compound and other aminoglycosides can be characterized by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Cross-resistance studies, particularly in Mycobacterium tuberculosis, have revealed distinct resistance profiles associated with specific genetic mutations.

Quantitative Data: MICs of Resistant M. tuberculosis Mutants

The following table summarizes the MIC values (in µg/mL) for this compound, capreomycin, kanamycin, and amikacin against various M. tuberculosis mutants with specific resistance-conferring mutations in the 16S rRNA gene (rrs) and the tlyA gene.

MutationThis compound MIC (µg/mL)Capreomycin MIC (µg/mL)Kanamycin MIC (µg/mL)Amikacin MIC (µg/mL)
Wild Type (H37Rv) ≤10≤10≤10≤8
rrs A1401G ≤1020 - >160>80>64
rrs C1402T >80>160>8016 - 32
rrs G1484T >80>160>80>64
tlyA mutation 20 - 4020 - 40≤10≤8

Data sourced from Maus et al., 2005, Antimicrobial Agents and Chemotherapy.[1][2]

Key Observations from the Data:

  • rrs A1401G mutation: Confers high-level resistance to kanamycin and amikacin, with variable resistance to capreomycin, but susceptibility to this compound.[2]

  • rrs C1402T and G1484T mutations: Generally lead to high-level resistance to this compound, capreomycin, and kanamycin, with varying levels of resistance to amikacin.[1]

  • tlyA mutations: Result in resistance to this compound and capreomycin but do not confer resistance to kanamycin or amikacin.[1][2] This highlights a key phenotypic difference where resistance to this compound/capreomycin can be independent of resistance to classical aminoglycosides.

Molecular Mechanisms of Resistance

The phenotypic differences observed are a direct result of the distinct molecular mechanisms of action and resistance pathways for this compound and classical aminoglycosides.

Classical Aminoglycoside Resistance

Bacteria employ several mechanisms to resist the effects of classical aminoglycosides like kanamycin, amikacin, gentamicin, and tobramycin:

  • Enzymatic Modification: This is the most prevalent mechanism of acquired resistance.[3] Bacteria produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to the ribosome.[3][4] These enzymes include:

    • Aminoglycoside acetyltransferases (AACs)

    • Aminoglycoside phosphotransferases (APHs)

    • Aminoglycoside nucleotidyltransferases (ANTs)

  • Target Site Modification:

    • 16S rRNA Mutations: Mutations in the rrs gene, which encodes the 16S ribosomal RNA, can alter the antibiotic binding site on the 30S ribosomal subunit, reducing the antibiotic's affinity.[3]

    • 16S rRNA Methylation: The acquisition of genes encoding 16S rRNA methyltransferases (RMTs) can lead to the methylation of specific nucleotides in the 16S rRNA, conferring high-level resistance to a broad range of aminoglycosides.[5]

  • Reduced Permeability and Efflux: Mutations that alter the bacterial cell membrane's permeability can limit the uptake of aminoglycosides.[4] Additionally, bacteria can acquire or upregulate efflux pumps that actively transport the antibiotics out of the cell.[4]

This compound Resistance

This compound, a tuberactinomycin, has a distinct resistance profile primarily centered around the modification of the ribosome at a different site compared to classical aminoglycosides.

  • tlyA-Mediated Resistance: The tlyA gene encodes a 2'-O-methyltransferase that modifies both the 16S rRNA at position C1409 and the 23S rRNA at position C1920.[6] These methylations are crucial for the binding of this compound and capreomycin to the ribosome.[7] Mutations that lead to the inactivation of the TlyA protein result in the absence of these methylations, thereby conferring resistance to this compound and capreomycin.[8][9]

  • rrs Mutations: As shown in the data table, specific mutations in the 16S rRNA gene (rrs), such as C1402T and G1484T, can also confer resistance to this compound.[1]

Signaling Pathways and Regulation of Resistance

The expression of resistance determinants is often tightly regulated by complex signaling networks within the bacterium.

Two-Component Systems and Aminoglycoside Resistance

In Gram-negative bacteria, two-component systems (TCS) are a primary mechanism for sensing and responding to environmental stimuli, including the presence of antibiotics.[10] TCS typically consist of a sensor histidine kinase and a response regulator.[10] Several TCS have been implicated in aminoglycoside resistance, often by regulating the expression of efflux pumps or modifying the cell envelope to reduce drug uptake.[2][11] For example, the AmgRS two-component system is involved in regulating the MexXY multidrug efflux pump in Pseudomonas aeruginosa.[3]

Regulation of tlyA and this compound Resistance

The regulation of tlyA expression is a key factor in this compound susceptibility. While the precise regulatory pathways are still under investigation, it is known that mutations leading to a loss of TlyA function are a primary route to this compound resistance.[8][12] The tlyA gene is present in several pathogenic mycobacteria, and its expression appears to be necessary for susceptibility to capreomycin and this compound.[6][13]

Visualizing Resistance Mechanisms and Experimental Workflows

Signaling Pathways

Resistance_Mechanisms cluster_aminoglycoside Classical Aminoglycoside Resistance cluster_this compound This compound Resistance AG Aminoglycoside Ribosome_AG 30S Ribosome (16S rRNA) AG->Ribosome_AG Inhibits Protein Synthesis AME Aminoglycoside- Modifying Enzymes (AAC, APH, ANT) AME->AG Inactivates Efflux Efflux Pump Efflux->AG Expels RMT 16S rRNA Methyltransferase RMT->Ribosome_AG Methylates (prevents binding) Vio This compound Ribosome_Vio 70S Ribosome (16S & 23S rRNA) Vio->Ribosome_Vio Inhibits Translocation TlyA TlyA (2'-O-methyltransferase) TlyA->Ribosome_Vio Methylates rRNA (enables binding) TlyA_mut Mutated tlyA (inactive) TlyA_mut->Ribosome_Vio No Methylation (prevents binding)

Caption: Comparative mechanisms of bacterial resistance to classical aminoglycosides and this compound.

Experimental Workflow: MIC Determination

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilute Serially Dilute Antibiotics in 96-well plate serial_dilute->inoculate incubate Incubate Plates (e.g., 37°C for 24-48h) inoculate->incubate read_results Read Results: Observe for Turbidity incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Mycobacterium tuberculosis

This protocol is based on the broth microdilution method, adapted from EUCAST guidelines and methodologies used in studies of M. tuberculosis.[1][14]

1. Preparation of Bacterial Inoculum: a. Scrape colonies of M. tuberculosis from a solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11 agar). b. Suspend the colonies in a tube containing Middlebrook 7H9 broth with glass beads. c. Vortex thoroughly to create a homogenous suspension and allow large particles to settle. d. Adjust the turbidity of the supernatant to match a 0.5 McFarland standard. e. Prepare a 1:100 dilution of this suspension in 7H9 broth to serve as the final inoculum.

2. Preparation of Antibiotic Plates: a. Prepare stock solutions of this compound, kanamycin, amikacin, and capreomycin. b. In a 96-well microtiter plate, perform serial twofold dilutions of each antibiotic in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The final volume in each well should be 100 µL. c. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

3. Inoculation and Incubation: a. Add 100 µL of the final bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well. b. Seal the plates and incubate at 37°C.

4. Reading and Interpretation of Results: a. After a suitable incubation period (typically 7-14 days for M. tuberculosis), examine the plates for visible growth (turbidity). b. The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth.

5. Generation of Spontaneous Resistant Mutants (as in Maus et al., 2005): a. Plate a high-density culture of susceptible M. tuberculosis onto Middlebrook 7H10 agar plates containing a selective concentration of a single antibiotic (e.g., capreomycin, kanamycin, or this compound). b. Incubate the plates for 3-4 weeks. c. Isolate colonies that grow on the antibiotic-containing medium. d. Confirm the resistance of these mutants by re-testing their MICs. e. Sequence relevant genes (rrs, tlyA) to identify the mutations responsible for resistance.[1]

Conclusion

The phenotypic differences in bacterial resistance to this compound and classical aminoglycosides are stark and rooted in their distinct molecular interactions with the ribosome and the corresponding resistance mechanisms. Resistance to this compound is often uncoupled from resistance to aminoglycosides like kanamycin and amikacin, a crucial consideration for the development of new therapeutic strategies against multidrug-resistant infections. Understanding these differences, supported by quantitative data and detailed molecular analysis, is paramount for the rational design of novel antibiotics and for optimizing treatment regimens for diseases like tuberculosis.

References

A Comparative Guide to the In Vitro Inhibitory Effects of Viomycin and Streptomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro inhibitory effects of Viomycin and Streptomycin, two critical antibiotics in the fight against bacterial infections, particularly tuberculosis. The information presented herein is based on experimental data to facilitate an objective evaluation of their performance.

Quantitative Comparison of Inhibitory Effects

The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound and Streptomycin against susceptible strains of Mycobacterium tuberculosis. The MIC is the lowest concentration of an antibiotic that prevents the visible in vitro growth of a bacterium.

AntibioticTest OrganismMIC (μg/mL)
This compound Mycobacterium tuberculosis (H37Rv and CDC1551)10[1]
Streptomycin Susceptible strains of Mycobacterium tuberculosis0.5 - 2.0

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to assess the inhibitory effects of antibiotics. The following is a detailed protocol for a broth microdilution assay to compare the MICs of this compound and Streptomycin.

Objective: To determine and compare the MIC of this compound and Streptomycin against a target bacterial strain.

Materials:

  • This compound and Streptomycin stock solutions of known concentration

  • Target bacterial strain (e.g., Mycobacterium tuberculosis H37Rv)

  • Appropriate sterile liquid growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Aseptically prepare serial twofold dilutions of this compound and Streptomycin in the growth medium in separate sterile tubes. The concentration range should span the expected MIC of the target organism.

    • For example, for Streptomycin, the dilution series could range from 32 µg/mL down to 0.125 µg/mL. For this compound, a range from 64 µg/mL to 0.5 µg/mL could be appropriate.

  • Inoculum Preparation:

    • Culture the target bacterial strain in the appropriate broth medium to the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Inoculation:

    • Dispense 100 µL of the appropriate antibiotic dilution into the wells of the 96-well plate. Each antibiotic should have its own set of columns.

    • Include a positive control well containing only the growth medium and the bacterial inoculum (no antibiotic).

    • Include a negative control (sterility control) well containing only the growth medium (no bacteria or antibiotic).

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).

  • Incubation:

    • Seal the microtiter plate to prevent evaporation and contamination.

    • Incubate the plate at the optimal temperature and duration for the growth of the target bacterium (e.g., 37°C for M. tuberculosis for 7-14 days).

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth. This can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizing the Experimental Workflow and Mechanisms of Action

To further elucidate the experimental process and the molecular basis of inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis antibiotic_prep Prepare Serial Dilutions of this compound & Streptomycin plate_inoculation Inoculate 96-well Plate antibiotic_prep->plate_inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->plate_inoculation incubation Incubate Plate plate_inoculation->incubation mic_determination Determine MIC (Visual/OD Reading) incubation->mic_determination Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_this compound This compound Action cluster_streptomycin Streptomycin Action 50S 50S Subunit 30S 30S Subunit This compound This compound vio_action Binds to 16S and 23S rRNA Inhibits translocation This compound->vio_action targets vio_action->50S:f0 vio_action->30S:f0 streptomycin Streptomycin strep_action Binds to 16S rRNA (S12 protein) Causes codon misreading Inhibits initiation streptomycin->strep_action targets strep_action->30S:f0

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Viomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for the proper disposal of Viomycin, a tuberactinomycin antibiotic. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and mitigating the development of antibiotic resistance. This compound is classified as acutely toxic and poses a significant threat to aquatic ecosystems. Therefore, it must be handled and disposed of as hazardous chemical waste.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following personal protective equipment (PPE) is mandatory when handling this compound in solid or solution form:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

All handling of solid this compound or concentrated solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Core Disposal Protocol: Hazardous Waste Segregation

All materials contaminated with this compound must be segregated as hazardous chemical waste. This includes:

  • Solid this compound: Unused or expired pure this compound powder.

  • Contaminated Labware: Weigh boats, spatulas, pipette tips, and any other disposable items that have come into direct contact with this compound.

  • Liquid Waste: All aqueous and solvent solutions containing this compound.

  • Empty Containers: Original packaging of this compound, even if seemingly empty, should be treated as hazardous waste.

These materials must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the chemical name "this compound," and the approximate concentration and quantity.

Pre-treatment for this compound Waste: Chemical Inactivation

For laboratories equipped to perform chemical inactivation, the following methods can be considered as a pre-treatment step to degrade the antibiotic before collection by a certified hazardous waste disposal service. It is crucial to note that these procedures should be carried out by trained personnel in a controlled laboratory setting.

Alkaline Hydrolysis Protocol

Alkaline hydrolysis is an effective method for degrading peptide antibiotics like this compound. This procedure breaks the peptide bonds, rendering the antibiotic inactive.

Methodology:

  • Preparation: In a designated chemical fume hood, prepare a 1 M Sodium Hydroxide (NaOH) solution.

  • Dilution: If treating a concentrated this compound stock solution, it is advisable to dilute it with water to a more manageable concentration before adding the NaOH.

  • Inactivation: To the this compound waste solution, slowly add an equal volume of 1 M NaOH solution while stirring. For solid this compound waste, dissolve it in water before adding the NaOH solution.

  • Incubation: Allow the mixture to stand at room temperature for at least 24 hours to ensure complete hydrolysis of the peptide structure.

  • Neutralization: After the incubation period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., 1 M Hydrochloric Acid). Monitor the pH using a calibrated pH meter.

  • Disposal: The neutralized, inactivated solution must still be collected as hazardous chemical waste.

Acid Hydrolysis (for advanced users)

Vigorous acid hydrolysis is also effective but involves more hazardous reagents and conditions.

Methodology:

  • Preparation: In a chemical fume hood, add concentrated hydrochloric acid to the this compound waste to achieve a final concentration of 6 M HCl.

  • Inactivation: The mixture must be refluxed for a minimum of 16 hours to achieve complete inactivation[1]. This procedure should only be performed by personnel experienced with handling strong acids at high temperatures.

  • Neutralization and Disposal: After cooling, the acidic solution must be carefully neutralized before being collected as hazardous chemical waste.

Autoclaving: Decontamination vs. Inactivation

Standard laboratory autoclaving (121°C for 15-20 minutes) is effective for decontaminating materials contaminated with biological agents. However, there is insufficient evidence to confirm that this process completely degrades and inactivates this compound. Therefore, autoclaving should be used for the bio-decontamination of items that are also contaminated with this compound, but the autoclaved waste must still be disposed of as hazardous chemical waste.

Quantitative Data Summary

The following table summarizes key hazard information for this compound, which underscores the necessity for its disposal as hazardous waste.

Hazard ClassificationDescriptionCitation
Acute Oral Toxicity Fatal if swallowed.
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.

Viomycin_Disposal_Workflow start This compound Waste Generated decision_pretreatment Is chemical pre-treatment (inactivation) feasible? start->decision_pretreatment alkaline_hydrolysis Perform Alkaline Hydrolysis: 1. Add equal volume of 1M NaOH 2. Incubate for 24 hours 3. Neutralize pH to 6-8 decision_pretreatment->alkaline_hydrolysis Yes collect_hazardous Collect in a labeled Hazardous Waste Container decision_pretreatment->collect_hazardous No alkaline_hydrolysis->collect_hazardous contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup collect_hazardous->contact_ehs end Proper Disposal Complete contact_ehs->end

References

Personal protective equipment for handling Viomycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring operational safety is paramount when handling potent compounds like Viomycin. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to minimize exposure risk and maintain a safe laboratory environment.

This compound is a tuberactinomycin antibiotic and is classified as an irritant that is harmful if swallowed.[1] Due to its cytotoxic potential, stringent handling protocols are necessary.

Personal Protective Equipment (PPE)

The consistent and correct use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. All personnel handling this compound must be trained in the proper use of PPE.

Protection TypeRequired PPE SpecificationsRationale
Respiratory A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form outside of a containment device or when there is a risk of aerosol generation.Prevents the inhalation of hazardous particles.
Eye & Face Safety goggles or a full-face shield must be worn.Protects against splashes and aerosols that could come into contact with the eyes and face.[2]
Hand Double-gloving with chemotherapy-rated, powder-free nitrile or neoprene gloves is recommended. Outer gloves should be changed frequently and immediately if contaminated.[2]Provides a robust barrier against skin contact. Latex gloves are not recommended.[2]
Body A disposable, low-permeability gown or a lab coat with long sleeves and tight-fitting cuffs should be worn. A solid front is preferred to prevent contamination of personal clothing.Protects the body from splashes and contamination.[2]
Foot Closed-toe, chemical-resistant shoes must be worn to fully cover the feet.Protects against spills and falling objects.

Operational Plan: Handling and Use

All handling of this compound, particularly in its powdered form, should occur within a certified chemical fume hood or a Class II biological safety cabinet to control for aerosols.[2]

Step-by-Step Handling Procedure:

  • Preparation: Before beginning work, ensure the designated handling area is clean and decontaminated. Cover the work surface with a disposable, absorbent, plastic-backed pad.

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Weighing: When weighing the powdered compound, do so within the containment of a fume hood or biological safety cabinet. Use a container with a lid and tare it before adding the powder.

  • Solution Preparation: Prepare solutions within the fume hood or biological safety cabinet. When withdrawing the substance from a vial, use a technique that avoids pressurization, such as a vented needle.

  • Labeling: Securely cap and clearly label all containers with the chemical name, concentration, preparation date, and appropriate hazard symbols.

  • Storage: Store this compound in a dry, dark, and well-ventilated place.[1] Short-term storage can be at 0-4°C, while long-term storage should be at -20°C.[1]

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Dispose of single-use PPE as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Emergency Procedures

Spill Management:

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with absorbent material.

    • Clean the area with soap and water or another appropriate decontamination solution.

    • Collect all contaminated materials in a sealed container for hazardous waste disposal.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Restrict access to the contaminated area.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with copious amounts of water.[2] Wash with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Rinse mouth with water.[2] Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

Improper disposal of antibiotics can lead to environmental contamination and the development of antibiotic-resistant bacteria. All waste generated from handling this compound must be treated as hazardous chemical waste.

Waste Segregation and Disposal:

  • Solid Waste: Collect all this compound powder, contaminated consumables (e.g., weigh boats, gloves, bench paper), and empty containers in a dedicated, clearly labeled hazardous waste container. These are typically black containers for hazardous pharmaceutical waste.[3]

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Blue containers are often used for non-hazardous pharmaceutical waste, but local regulations should be confirmed.[3]

  • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.[4]

  • Decontamination: Reusable glassware and other non-porous materials can be decontaminated by soaking them in a 10% bleach solution for 24 hours.[2]

All hazardous waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Diagrams

G This compound Handling and Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_emergency Emergency Procedures Preparation 1. Prepare Workspace (Fume Hood/BSC) Donning PPE 2. Don Appropriate PPE Weighing & Solution Prep 3. Weigh Powder & Prepare Solution Labeling & Storage 4. Label Containers & Store Properly Weighing & Solution Prep->Labeling & Storage Waste Segregation 1. Segregate Waste (Solid, Liquid, Sharps) Labeling & Storage->Waste Segregation Container Labeling 2. Label Hazardous Waste Containers Final Disposal 3. Dispose via Approved Waste Management Spill Spill Spill Response Contain & Clean Spill Spill->Spill Response Exposure Exposure First Aid Administer First Aid & Seek Medical Attention Exposure->First Aid Handling Protocol Handling Protocol

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Viomycin
Reactant of Route 2
Viomycin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。